molecular formula C66H73Cl2N9O24 B136879 Balhimycin CAS No. 140932-79-2

Balhimycin

Cat. No.: B136879
CAS No.: 140932-79-2
M. Wt: 1447.2 g/mol
InChI Key: WKNFBFHAYANQHF-HPBAPGONSA-N
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Description

Balhimycin is a novel glycopeptide antibiotic.
a glycopeptide antibiotic;  isolated from Amycolatopsis;  structure given in first source

Properties

CAS No.

140932-79-2

Molecular Formula

C66H73Cl2N9O24

Molecular Weight

1447.2 g/mol

IUPAC Name

2-[(4S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C66H73Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,65,71,78-81,83-86H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24?,34?,35?,42-,44?,46?,47?,48?,49?,50?,51?,52?,53+,54?,55?,65?,66+/m1/s1

InChI Key

WKNFBFHAYANQHF-HPBAPGONSA-N

Isomeric SMILES

CC1C(=O)[C@@](CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C([C@H](C([C@H](O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N

Canonical SMILES

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N

Other CAS No.

140932-79-2

Synonyms

balhimycin

Origin of Product

United States

Foundational & Exploratory

The Balhimycin Biosynthetic Gene Cluster: A Technical Guide to its Analysis and Manipulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the balhimycin biosynthetic gene cluster, a critical pathway for the production of the glycopeptide antibiotic this compound. This document details the genetic architecture of the cluster, the functions of its key enzymes, and the experimental methodologies employed to elucidate and engineer this complex biosynthetic machinery.

Introduction to this compound

This compound is a glycopeptide antibiotic produced by the actinomycete Amycolatopsis balhimycina (formerly Amycolatopsis mediterranei).[1][2] Structurally similar to vancomycin, this compound exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Its biosynthesis is a complex process orchestrated by a large biosynthetic gene cluster (BGC) that encodes a suite of enzymes responsible for the assembly of its heptapeptide core, subsequent oxidative cross-linking, and glycosylation. Understanding and manipulating this BGC is of significant interest for the development of novel glycopeptide antibiotics with improved therapeutic properties.

Genetic Organization and Function of the this compound Biosynthetic Gene Cluster

The this compound BGC is a contiguous stretch of DNA containing all the necessary genes for the synthesis, regulation, and transport of the antibiotic. The core set of biosynthetic genes and their functions are summarized in the table below.

Gene(s)Proposed FunctionExperimental Evidence
bpsA, bpsB, bpsC, bpsDNon-ribosomal peptide synthetases (NRPS) responsible for the assembly of the heptapeptide backbone.[4]Gene disruption and domain analysis have confirmed their role in peptide synthesis.[5][6]
oxyA, oxyB, oxyCCytochrome P450 monooxygenases that catalyze the oxidative cross-linking of the aromatic amino acid residues in the heptapeptide backbone.[1]Inactivation of these genes results in the accumulation of a linear, uncross-linked peptide intermediate and loss of antibiotic activity.[1][7]
bhaAHalogenase responsible for the chlorination of tyrosine residues.[1]Sequence homology to other halogenases suggests this function.
bgtfA, bgtfB, bgtfCGlycosyltransferases that attach sugar moieties (glucose and dehydrovancosamine) to the heptapeptide core.[1]Gene inactivation of bgtfB leads to the production of an aglycone form of this compound.[1]
dvaA, dvaBGenes involved in the biosynthesis of the dehydrovancosamine sugar.Deduced from sequence homology and the structure of this compound.
bbrA pathway-specific transcriptional activator of the StrR-like family that positively regulates the expression of the biosynthetic genes.[2][8]DNA-binding assays have shown that Bbr binds to the promoter regions of several key biosynthetic genes.[2][9]
dahp, pdhGenes involved in the shikimate pathway, supplying precursors for the aromatic amino acids of the heptapeptide.[10]Overexpression of dahp has been shown to increase this compound production.[10]
vanS, vanR, vanYGenes likely involved in self-resistance to this compound.Homology to vancomycin resistance genes.
tbaPutative transporter for this compound.Deduced from sequence homology.

Experimental Protocols for the Analysis of the this compound BGC

Gene Inactivation and Heterologous Expression

Gene inactivation through homologous recombination is a cornerstone technique for elucidating gene function within the this compound BGC.

Protocol for Gene Inactivation in Amycolatopsis mediterranei

  • Vector Construction: A non-replicative integration vector, such as pSP1, is used.[5] A fragment of the target gene (typically >1 kb for efficient recombination) is cloned into this vector.[5] The vector also carries a selectable marker, such as an erythromycin resistance gene.

  • Transformation: Protoplasts of A. mediterranei are prepared and transformed with the constructed plasmid, often using a modified direct transformation procedure.[5] Optimal transformation frequencies are achieved with mycelium from the early stationary phase (52-55 hours).[5] The use of DNA isolated from a dam/dcm deficient E. coli strain (e.g., JM110) can increase integration frequencies.[5]

  • Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Single-crossover integration events result in the disruption of the target gene.

  • Verification: Genomic DNA from the transformants is isolated and analyzed by Southern hybridization to confirm the integration of the plasmid at the correct locus.[7] PCR can also be used to verify the disruption.

Analysis of this compound and its Intermediates by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is essential for the qualitative and quantitative analysis of this compound and its biosynthetic intermediates from fermentation broths of wild-type and mutant strains.

HPLC-MS Protocol for this compound Analysis [7]

  • Chromatographic Separation:

    • Column: Nucleosil C18 (2 x 100 mm, 5 µm).[7]

    • Mobile Phase A: 0.1% trifluoroacetic acid in water.[7]

    • Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.[7]

    • Gradient: 10% B to 100% B over 30 minutes.[7]

    • Flow Rate: 200 µl/min, split to 80 µl/min post-column.[7]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Full scan analysis for the detection of known and novel metabolites. Tandem MS (MS/MS) can be used for structural elucidation of intermediates.

Purification and Characterization of Biosynthetic Enzymes

The purification of individual enzymes from the this compound pathway allows for in vitro characterization of their activity and kinetics.

General Protocol for His-tagged Protein Purification (e.g., Bbr regulator) [2]

  • Gene Cloning and Expression: The gene of interest (e.g., bbr) is cloned into an E. coli expression vector with an N-terminal His6-tag. The protein is overexpressed in a suitable E. coli strain.

  • Cell Lysis and Crude Extract Preparation: Cells are harvested and lysed, and the soluble protein fraction is collected.

  • Affinity Chromatography: The crude extract is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole gradient.[2]

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

DNA-Binding Assays for Regulatory Proteins

Electrophoretic Mobility Shift Assays (EMSA) are used to study the interaction of regulatory proteins, such as Bbr, with their target DNA promoter regions.

EMSA Protocol for Bbr [2]

  • Probe Preparation: DNA fragments corresponding to the promoter regions of target genes are generated by PCR and labeled with a non-radioactive tag (e.g., digoxigenin - DIG).[2]

  • Binding Reaction: The purified His-tagged Bbr protein is incubated with the labeled DNA probe in a suitable binding buffer.

  • Electrophoresis: The reaction mixtures are separated on a native polyacrylamide gel.

  • Detection: The labeled DNA is detected by chemiluminescence or other appropriate methods. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. Competition assays with unlabeled specific and non-specific DNA are performed to confirm the specificity of the interaction.[2]

Quantitative Data on this compound Biosynthesis

ParameterValue/ObservationReference
This compound Production
Wild-type A. balhimycinaProduction typically observed after 35-72 hours of fermentation.[2][11]
oxy gene mutantNo detectable antibiotic activity.[1][7]
bgtfB gene mutantProduction of antibiotically active, non-glycosylated this compound precursors.[1]
dahp overexpressionApproximately 3-fold increase in this compound production.[10]
Gene Expression (qRT-PCR)
Upregulation of bal genesObserved under phosphate-limiting conditions, correlating with this compound production.[11]
Enzyme Kinetics
Bgtf enzymesCurrently, specific kinetic parameters (Km, kcat) for the this compound glycosyltransferases have not been reported in the reviewed literature.
BpsA (adenylation domain)ATP-PPi exchange assays have been used to determine amino acid substrate specificity.[12]

Visualizing the this compound Biosynthetic Pathway and its Regulation

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with the assembly of a linear heptapeptide on the NRPS machinery, followed by oxidative cross-linking and subsequent tailoring reactions.

Balhimycin_Biosynthesis cluster_precursors Precursor Supply cluster_core Core Synthesis cluster_modification Modification and Tailoring Shikimate Shikimate Pathway AAs Aromatic Amino Acids (Tyr, Hpg) Shikimate->AAs NRPS NRPS Assembly (bpsA, bpsB, bpsC, bpsD) AAs->NRPS dahp dahp, pdh dahp->Shikimate catalyze Halogenase Halogenation (bhaA) NRPS->Halogenase on-NRPS LinearPeptide Linear Heptapeptide Halogenase->LinearPeptide Oxygenases Oxidative Cross-linking (oxyA, oxyB, oxyC) LinearPeptide->Oxygenases CrosslinkedPeptide Cross-linked Aglycone Oxygenases->CrosslinkedPeptide Glycosyltransferases Glycosylation (bgtfA, bgtfB, bgtfC) CrosslinkedPeptide->Glycosyltransferases This compound This compound Glycosyltransferases->this compound Balhimycin_Regulation cluster_targets Target Gene Promoters Bbr_gene bbr (regulator gene) Bbr_protein Bbr Protein Bbr_gene->Bbr_protein expresses Bbr_protein->Bbr_gene auto-regulates oxy_promoter oxy genes Bbr_protein->oxy_promoter activates bgtf_promoter bgtf genes Bbr_protein->bgtf_promoter activates bps_promoter bps genes Bbr_protein->bps_promoter activates dva_promoter dva genes Bbr_protein->dva_promoter activates tba_promoter tba (transport) Bbr_protein->tba_promoter activates Gene_Function_Workflow start Identify Target Gene in BGC construct Construct Gene Knockout Vector start->construct transform Transform A. mediterranei construct->transform select Select and Verify Mutants transform->select ferment Ferment Wild-Type and Mutant Strains select->ferment hplc_ms HPLC-MS Analysis of Supernatants ferment->hplc_ms analyze Compare Metabolite Profiles hplc_ms->analyze end Determine Gene Function analyze->end

References

In-Depth Technical Guide: The Mechanism of Action of Balhimycin on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balhimycin, a glycopeptide antibiotic produced by Amycolatopsis balhimycina, represents a critical area of study in the ongoing battle against antibiotic-resistant bacteria. Structurally and functionally similar to vancomycin, this compound's primary target is the bacterial cell wall, a robust and essential structure for bacterial survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with bacterial cell wall precursors. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage this potent antibiotic.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by disrupting the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. This is achieved through a highly specific binding interaction with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, most notably Lipid II.[1][2] This binding event physically obstructs the subsequent enzymatic steps of cell wall construction, namely transglycosylation and transpeptidation, leading to a weakened cell wall and eventual cell lysis.[3][4]

The key steps in the mechanism of action are as follows:

  • Binding to Peptidoglycan Precursors: this compound recognizes and binds with high affinity to the D-Ala-D-Ala moiety of Lipid II and other peptidoglycan precursors. This interaction is stabilized by a network of hydrogen bonds.

  • Inhibition of Transglycosylation: By binding to Lipid II, this compound sterically hinders the action of transglycosylase enzymes.[1][3] These enzymes are responsible for polymerizing the glycan chains of the peptidoglycan.

  • Inhibition of Transpeptidation: The binding of this compound to the pentapeptide side chain of the peptidoglycan precursors also prevents the cross-linking of these chains by transpeptidase enzymes (also known as penicillin-binding proteins or PBPs). This cross-linking step is crucial for the structural integrity of the cell wall.

  • Cell Wall Destabilization and Lysis: The dual inhibition of transglycosylation and transpeptidation results in the formation of a defective and weakened peptidoglycan layer. This compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

Quantitative Data

ParameterOrganism/TargetValueReference
This compound MIC Staphylococcus aureus0.39 - 1.56 µg/mL[6]
Streptococcus epidermidis0.39 - 12.5 µg/mL[6]
Various Streptococcal strains0.39 - 12.5 µg/mL[6]
Vancomycin Kd D-Ala-D-Ala~1 µM[7]
Vancomycin IC50 Transglycosylase (PBP1b)Low µM range[8]

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology:

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (typically 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[6]

In Vitro Peptidoglycan Synthesis Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic synthesis of peptidoglycan.

Methodology:

  • Preparation of Cell Lysates: Grow the target bacteria to mid-log phase and prepare cell lysates containing the necessary enzymes for peptidoglycan synthesis.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, radiolabeled peptidoglycan precursors (e.g., UDP-N-acetylmuramic acid-[14C]pentapeptide), and other necessary cofactors.

  • Inhibition Assay: Add varying concentrations of this compound to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C to allow for peptidoglycan synthesis.

  • Analysis: Stop the reaction and separate the synthesized peptidoglycan from the unincorporated precursors using techniques such as trichloroacetic acid precipitation followed by filtration.

  • Quantification: Quantify the amount of radiolabeled peptidoglycan synthesized in the presence and absence of this compound using liquid scintillation counting.

Analysis of Peptidoglycan Precursors by HPLC

Objective: To analyze the accumulation of peptidoglycan precursors in bacterial cells treated with this compound.

Methodology:

  • Bacterial Culture and Treatment: Grow the target bacteria in the presence and absence of a sub-inhibitory concentration of this compound.

  • Extraction of Precursors: Harvest the bacterial cells and extract the cytoplasmic peptidoglycan precursors.

  • HPLC Analysis: Separate the extracted precursors using reverse-phase high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Detect the precursors using UV absorbance or mass spectrometry and quantify the peak areas to determine the relative abundance of different precursor species. An accumulation of Lipid II is indicative of the inhibition of the subsequent transglycosylation step.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

balhimycin_mechanism cluster_synthesis Peptidoglycan Synthesis Pathway UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid_I Lipid_I UDP-MurNAc-pentapeptide->Lipid_I MraY Lipid_II Lipid_II Lipid_I->Lipid_II MurG Nascent_PG Nascent_PG Lipid_II->Nascent_PG Transglycosylase Cross-linked_PG Cross-linked_PG Nascent_PG->Cross-linked_PG Transpeptidase This compound This compound Target This compound->Target Target->Lipid_II Binds to D-Ala-D-Ala Inhibition1 Inhibition Target->Inhibition1 Inhibition2 Inhibition Target->Inhibition2 Inhibition1->Nascent_PG Inhibition2->Cross-linked_PG

Caption: Mechanism of action of this compound on the bacterial cell wall synthesis pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis MIC MIC Determination Data_Integration Data Integration & Analysis MIC->Data_Integration Enzyme_Assay Transglycosylase/ Transpeptidase Inhibition Assays Enzyme_Assay->Data_Integration Precursor_Analysis Peptidoglycan Precursor Analysis (HPLC) Precursor_Analysis->Data_Integration Cell_Lysis Bacterial Lysis Assay Cell_Lysis->Data_Integration Start Start Start->MIC Start->Enzyme_Assay Start->Precursor_Analysis Start->Cell_Lysis Conclusion Elucidation of Mechanism Data_Integration->Conclusion

Caption: A typical experimental workflow for investigating the mechanism of action of this compound.

References

An In-depth Technical Guide to Balhimycin Production in Amycolatopsis balhimycina

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balhimycin, a glycopeptide antibiotic structurally similar to vancomycin, is produced by the filamentous actinomycete Amycolatopsis balhimycina.[1][2][3][4] This document provides a comprehensive technical overview of the biosynthesis of this compound, focusing on the genetic and metabolic pathways involved. It details experimental protocols for the cultivation of A. balhimycina, genetic manipulation, and metabolite analysis. Furthermore, quantitative data from various studies are summarized to provide a comparative perspective on this compound production. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, antibiotic development, and metabolic engineering.

Introduction

Amycolatopsis balhimycina is a Gram-positive bacterium recognized for its ability to produce this compound, a potent antibiotic effective against various Gram-positive pathogens.[4][5] The this compound molecule consists of a heptapeptide core synthesized by non-ribosomal peptide synthetases (NRPSs) and is subsequently modified through processes such as glycosylation, halogenation, and oxidative cross-linking.[1] Due to its genetic tractability compared to other glycopeptide producers, A. balhimycina has emerged as a model organism for studying glycopeptide biosynthesis and for engineering novel antibiotic derivatives.[2][5] Understanding the intricate regulatory networks that connect primary metabolism with secondary metabolite production is crucial for optimizing this compound yields through rational genetic engineering and fermentation process improvements.[1][6]

This compound Biosynthesis Pathway

The biosynthesis of this compound is orchestrated by the bal gene cluster.[1] This cluster encodes all the necessary enzymes for the synthesis of the heptapeptide backbone, the precursor amino acids, and the subsequent tailoring reactions.

Heptapeptide Core Assembly

The heptapeptide backbone of this compound is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system.[1][7] The core is composed of both proteinogenic (leucine and asparagine) and non-proteinogenic amino acids (3,5-dihydroxyphenylglycine, 4-hydroxyphenylglycine, and β-hydroxytyrosine).[1][2] The NRPS machinery consists of several modules, each responsible for the activation and incorporation of a specific amino acid onto the growing peptide chain.

Tailoring Reactions

Following the assembly of the heptapeptide core, a series of post-synthesis modifications are carried out by tailoring enzymes, also encoded by the bal cluster. These modifications are critical for the final structure and biological activity of this compound.

  • Oxidative Cross-linking: Cytochrome P450 monooxygenases (OxyA, OxyB, OxyC, OxyD) catalyze the oxidative cross-linking of the aromatic side chains of the heptapeptide, creating the rigid, cup-shaped structure characteristic of glycopeptide antibiotics.[8][9][10] This structure is essential for binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in target bacteria.[2]

  • Glycosylation: Glycosyltransferases (BgtfA, BgtfB, BgtfC) attach sugar moieties to the heptapeptide core.[8][9] this compound contains glucose and dehydrovancosamine.[3][8]

  • Halogenation: A halogenase (BhaA) is responsible for the chlorination of the tyrosine residues.[9]

Regulatory Network

The expression of the bal gene cluster is tightly regulated. A key regulator is the StrR-like pathway-specific transcriptional activator, Bbr, which binds to specific promoter regions within the cluster to control the biosynthesis of this compound.[4][11][12] The production of this compound is also intricately linked to primary metabolism, with studies showing an upregulation of enzymes in the central carbon metabolism, energy metabolism, and redox balance during active antibiotic synthesis.[1][2][13] Phosphate limitation has been shown to be beneficial for this compound production.[13]

Balhimycin_Biosynthesis_Regulation cluster_primary_metabolism Primary Metabolism cluster_bal_biosynthesis This compound Biosynthesis cluster_regulation Regulation Central Carbon Metabolism Central Carbon Metabolism Shikimate Pathway Shikimate Pathway Central Carbon Metabolism->Shikimate Pathway Amino Acid Biosynthesis Amino Acid Biosynthesis Shikimate Pathway->Amino Acid Biosynthesis Precursor Synthesis Precursor Synthesis Amino Acid Biosynthesis->Precursor Synthesis NRPS Assembly NRPS Assembly Precursor Synthesis->NRPS Assembly Tailoring Reactions Tailoring Reactions NRPS Assembly->Tailoring Reactions This compound This compound Tailoring Reactions->this compound Bbr (StrR-like regulator) Bbr (StrR-like regulator) Bbr (StrR-like regulator)->Precursor Synthesis Bbr (StrR-like regulator)->NRPS Assembly Bbr (StrR-like regulator)->Tailoring Reactions Phosphate Limitation Phosphate Limitation Phosphate Limitation->Bbr (StrR-like regulator)

Caption: Regulatory and biosynthetic pathways of this compound production.

Quantitative Data on this compound Production

The yield of this compound is influenced by various factors, including culture conditions and genetic modifications. The following tables summarize quantitative data from different studies.

Table 1: Influence of Culture Conditions on this compound Production

Medium ComponentConditionThis compound ProductionReference
Inorganic PhosphateLow (0.6 mM)Detected (0.03 mg/g/h)[13]
Inorganic PhosphateHigh (1.8 mM)Inhibited[13]
GlucoseProficient (12 g/L)Detected[13]
GlucoseLimiting (6 g/L)Inhibited[13]
Ammonia & PhosphateVarying ConcentrationsCorrelated with pellet morphology[14]

Table 2: Effect of Genetic Modifications on this compound Production

Gene ModificationEffect on this compound ProductionReference
Overexpression of dahp~3-fold increase[15][16]
Overexpression of dahp and pdh~3-fold increase[15][16]
Deletion of dahpSignificant reduction[15][16]
Inactivation of oxygenase gene(s)No antibiotically active compound produced[8][9]
Inactivation of glycosyltransferase gene bgtfBProduction of non-glycosylated, active compounds[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of A. balhimycina and this compound production.

Cultivation of A. balhimycina

Objective: To cultivate A. balhimycina for biomass growth and this compound production.

Materials:

  • A. balhimycina DSM 5908 strain

  • MG medium (chemically defined) or R5 medium[2][8]

  • Orbital shaker

  • Centrifuge

Protocol:

  • Prepare MG medium as described in Gallo et al. (2010a).[2]

  • Inoculate the medium with A. balhimycina spores or a pre-culture.

  • Incubate the culture in an orbital shaker at 200 rpm and 30°C for 48 hours or longer, depending on the experimental goal.[2]

  • Monitor growth by measuring the dry weight of the biomass at different time points.[2]

  • For biomass collection, centrifuge an aliquot of the culture, discard the supernatant, and immediately freeze the pellet at -80°C for further analysis.[2]

Gene Inactivation

Objective: To create gene knockout mutants of A. balhimycina to study gene function.

Materials:

  • A. balhimycina wild-type strain

  • Gene inactivation plasmid (e.g., pSP1.5Pst for oxygenase gene inactivation)[8]

  • Equipment for direct transformation of A. balhimycina[8]

  • Appropriate antibiotics for selection

  • Equipment for Southern hybridization

Protocol:

  • Construct a gene inactivation plasmid containing a fragment of the target gene.

  • Transform the plasmid into A. balhimycina using a modified direct transformation method.[8]

  • Select for transformants on plates containing the appropriate antibiotic.

  • Confirm the integration of the plasmid into the chromosome via a single-crossover event by performing Southern hybridization analysis on the genomic DNA of the transformants.[8]

  • Analyze the phenotype of the mutant strain, for instance, by assessing this compound production.

Gene_Inactivation_Workflow Start Start Construct Inactivation Plasmid Construct Inactivation Plasmid Start->Construct Inactivation Plasmid Transform A. balhimycina Transform A. balhimycina Construct Inactivation Plasmid->Transform A. balhimycina Antibiotic Selection Antibiotic Selection Transform A. balhimycina->Antibiotic Selection Southern Hybridization Southern Hybridization Antibiotic Selection->Southern Hybridization Phenotypic Analysis Phenotypic Analysis Southern Hybridization->Phenotypic Analysis End End Phenotypic Analysis->End

References

An In-Depth Technical Guide to the Heptapeptide Core of Balhimycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heptapeptide core of Balhimycin, a glycopeptide antibiotic with significant therapeutic potential. This document delves into the molecular structure, biosynthesis, mechanism of action, and key experimental methodologies associated with this complex natural product.

Introduction to this compound and its Heptapeptide Core

This compound is a vancomycin-class glycopeptide antibiotic produced by the actinomycete Amycolatopsis balhimycina.[1] Its potent antibacterial activity is primarily attributed to its unique heptapeptide core, which serves as the scaffolding for further glycosylation. This core structure is a rigid, cross-linked macrocycle that recognizes and binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall biosynthesis.[1][2][3] The heptapeptide backbone of this compound is identical to that of vancomycin, consisting of a sequence of seven amino acids, many of which are non-proteinogenic.[4][5]

Structure of the Heptapeptide Core

The heptapeptide core of this compound is composed of the following amino acid residues:

  • N-methyl-D-leucine

  • D-chloro-β-hydroxytyrosine

  • L-asparagine

  • D-4-hydroxyphenylglycine

  • D-4-hydroxyphenylglycine

  • L-chloro-β-hydroxytyrosine

  • L-3,5-dihydroxyphenylglycine [5]

The aromatic side chains of these amino acids are oxidatively cross-linked to form a rigid, cup-shaped conformation. This three-dimensional structure is crucial for its interaction with the D-Ala-D-Ala target.[4][6]

Biosynthesis of the Heptapeptide Core

The biosynthesis of the this compound heptapeptide core is a complex process orchestrated by a dedicated gene cluster. This process is primarily mediated by a multi-modular non-ribosomal peptide synthetase (NRPS) system.[7]

This compound Biosynthesis Gene Cluster

The this compound biosynthetic gene cluster contains genes encoding all the necessary enzymatic machinery for the synthesis of the heptapeptide core and its subsequent modification. Key components include:

  • Non-Ribosomal Peptide Synthetases (NRPSs): Four NRPS genes, bpsA, bpsB, bpsC, and bpsD, are responsible for the sequential assembly of the heptapeptide backbone.[7][8] BpsA and BpsB are each composed of three modules, BpsC of one, and BpsD of a minimal module.[7]

  • Oxygenases: A set of cytochrome P450 monooxygenases, encoded by the oxyA, oxyB, and oxyC genes, catalyze the crucial oxidative cross-linking of the aromatic amino acid side chains.[4][6][9] This cyclization is essential for the antibiotic's activity.[4]

  • Halogenase: The bhaA gene encodes a halogenase responsible for the chlorination of the tyrosine residues.[4]

  • Glycosyltransferases: Several glycosyltransferase genes are present for the attachment of sugar moieties to the heptapeptide core, a process that modulates the antibiotic's activity and solubility.[4]

Non-Ribosomal Peptide Synthesis (NRPS)

The assembly of the heptapeptide chain occurs on the NRPS enzymatic template. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The core domains within each module are:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the amino acid of the current module.

The biosynthesis proceeds in a sequential manner, with the growing peptide chain being passed from one module to the next until the full heptapeptide is assembled.

Oxidative Cross-linking

Following or during the assembly of the linear heptapeptide on the NRPS, the cytochrome P450 oxygenases (OxyA, OxyB, and OxyC) catalyze the intramolecular oxidative coupling of the phenolic side chains of the amino acid residues. This process forms the rigid, pocket-like structure necessary for target binding. Gene inactivation studies have demonstrated that the absence of these oxygenases results in the production of a linear, inactive peptide.[4][6] The proposed order of the three ring-closing steps is OxyB, followed by OxyA, and finally OxyC.[9]

Mechanism of Action

The antibacterial activity of this compound stems from its ability to specifically bind to the D-Ala-D-Ala terminus of lipid II, a precursor molecule in the synthesis of peptidoglycan, a major component of the bacterial cell wall. This binding event physically obstructs the subsequent transglycosylation and transpeptidation reactions, thereby preventing the incorporation of new subunits into the growing peptidoglycan network. This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death.[2][3]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound.

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus0.39 - 12.5[10]
Staphylococcus epidermidis0.39 - 12.5[10]
Streptococcal strains0.39 - 12.5[10]
Methicillin-resistant staphylococciNot specified[11]
AnaerobesMarginally superior to vancomycin[11]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

Parameter Value Note
Binding Affinity (Kd) to D-Ala-D-Ala Data not available for this compound.The heptapeptide core is identical to vancomycin, for which high affinity is well-established.
Binding Affinity to D-Ala-D-Lac ~1000-fold lower than to D-Ala-D-AlaThis significant reduction in affinity is the basis for vancomycin resistance in some bacteria.[3]

Table 2: Binding Affinity of the Heptapeptide Core.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile broth medium

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Antibiotic Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the wells of the 96-well plate.

  • Prepare Inoculum: Grow the bacterial strain to be tested to a standardized turbidity (e.g., 0.5 McFarland standard). Dilute the bacterial suspension to the desired final inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[12][13][14][15][16]

Purification of this compound from Amycolatopsis balhimycina Culture

This protocol outlines a general procedure for the isolation and purification of this compound.

Materials:

  • Fermentation broth of Amycolatopsis balhimycina

  • Centrifuge

  • Adsorbent resin (e.g., Amberlite XAD)

  • Solvents for elution (e.g., methanol, acetone)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Cell Removal: Centrifuge the fermentation broth to remove the bacterial cells.

  • Adsorption: Pass the supernatant through a column packed with a suitable adsorbent resin to capture the this compound.

  • Elution: Wash the resin to remove unbound impurities. Elute the this compound from the resin using an appropriate organic solvent or a solvent gradient.

  • Concentration: Concentrate the eluted fraction containing this compound, for example, by rotary evaporation.

  • HPLC Purification: Further purify the concentrated extract using preparative HPLC with a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with trifluoroacetic acid) to obtain pure this compound.[4]

Characterization of Non-Ribosomal Peptide Synthetase (NRPS) Domains

This workflow describes a general approach to characterize the function of individual NRPS domains.

Procedure:

  • Gene Cloning and Expression: Clone the gene encoding the NRPS domain of interest (e.g., an adenylation domain) into an expression vector. Overexpress the protein in a suitable host, such as E. coli.

  • Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., His-tag purification).[17]

  • Adenylation (A) Domain Specificity Assay (ATP-PPi Exchange Assay):

    • Incubate the purified A-domain with ATP, radiolabeled pyrophosphate (³²PPi), and a potential amino acid substrate.

    • If the A-domain activates the amino acid, the reverse reaction will incorporate the radiolabeled PPi into ATP.

    • Measure the amount of radiolabeled ATP formed to determine the substrate specificity of the A-domain.[7]

  • Condensation (C) Domain Activity Assay:

    • Design and synthesize appropriate peptidyl- and aminoacyl-thioester substrates attached to a carrier protein mimic (e.g., N-acetylcysteamine).

    • Incubate the purified C-domain with the donor and acceptor substrates.

    • Monitor the formation of the peptide product by HPLC or mass spectrometry to assess the catalytic activity of the C-domain.

Visualizations

The following diagrams illustrate key aspects of this compound biosynthesis and experimental workflows.

Balhimycin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_nrps Non-Ribosomal Peptide Synthesis cluster_modification Heptapeptide Modification cluster_product Final Product Amino_Acids Proteinogenic and Non-proteinogenic Amino Acids BpsA BpsA (Modules 1-3) Amino_Acids->BpsA Incorporation BpsB BpsB (Modules 4-6) BpsA->BpsB Peptide transfer BpsC BpsC (Module 7) BpsB->BpsC Peptide transfer Halogenase BhaA (Chlorination) BpsC->Halogenase Linear Heptapeptide BpsD BpsD (Module 8) (β-hydroxytyrosine synthesis) BpsD->BpsA Supplies β-Hty Oxygenases OxyA, OxyB, OxyC (Oxidative Cross-linking) Halogenase->Oxygenases Glycosyltransferases Glycosyltransferases (Glycosylation) Oxygenases->Glycosyltransferases Cross-linked Aglycone This compound This compound Glycosyltransferases->this compound

Caption: Biosynthetic pathway of this compound.

MIC_Determination_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of this compound in a 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate the plate with bacteria Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Observe for visible growth (turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

NRPS_Domain_Characterization Start Start Gene_Cloning Clone NRPS domain gene Start->Gene_Cloning Protein_Expression Overexpress protein in E. coli Gene_Cloning->Protein_Expression Protein_Purification Purify recombinant protein Protein_Expression->Protein_Purification Functional_Assay Perform Functional Assay Protein_Purification->Functional_Assay A_Domain_Assay ATP-PPi Exchange Assay (Substrate Specificity) Functional_Assay->A_Domain_Assay A-Domain C_Domain_Assay Peptide Bond Formation Assay (Catalytic Activity) Functional_Assay->C_Domain_Assay C-Domain Analyze_Results Analyze results (e.g., HPLC, radioactivity) A_Domain_Assay->Analyze_Results C_Domain_Assay->Analyze_Results End End Analyze_Results->End

Caption: Workflow for NRPS domain characterization.

References

The Pivotal Role of Sugar Moieties in the Biological Activity of Balhimycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balhimycin, a glycopeptide antibiotic produced by Amycolatopsis balhimycina, stands as a significant member of the vancomycin class of antibiotics, crucial in the fight against serious Gram-positive bacterial infections. Its complex structure, featuring a heptapeptide core adorned with specific sugar moieties, is central to its potent antibacterial activity. This technical guide delves into the critical role of these sugar residues—specifically glucose and dehydrovancosamine—in the biological function of this compound. Through a comprehensive review of its mechanism of action, supported by quantitative data from analogous glycopeptides, and detailed experimental protocols, this document elucidates the indispensable contribution of glycosylation to the efficacy of this important antibiotic.

Introduction: The Glycopeptide Antibiotic this compound

This compound shares the same heptapeptide backbone as vancomycin and exerts its antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall.[1] It effectively binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity.[1] This mechanism of action makes it a powerful weapon against a range of Gram-positive pathogens, including staphylococci and anaerobes.[2] The structure of this compound is distinguished by the presence of two sugar moieties: a glucose residue attached to the aromatic ring of amino acid 4, and the rare amino sugar dehydrovancosamine linked to amino acid 6.[3] These sugar residues are not mere decorations; they are integral to the molecule's conformation, dimerization, and ultimately, its potent biological activity.

The Biological Role of this compound's Sugar Moieties

The sugar moieties of glycopeptide antibiotics like this compound play a multifaceted role in their antibacterial efficacy. While the heptapeptide core is responsible for the fundamental binding to the D-Ala-D-Ala target, the sugar residues significantly enhance this interaction and contribute to the overall potency of the antibiotic.

Key functions of the sugar moieties include:

  • Enhanced Binding Affinity: The sugar residues contribute to the cooperative binding of the antibiotic to its target, thereby increasing the affinity for the peptidoglycan precursor.[4]

  • Stabilization of the Dimer: Glycopeptide antibiotics can form back-to-back dimers, a conformation that is crucial for their activity against some bacteria. The sugar moieties play a vital role in stabilizing this dimeric structure.[4]

  • Correct Conformation: The sugars provide steric constraints that help to lock the heptapeptide core into a rigid and biologically active conformation, which is necessary for effective binding to the target.[4]

  • Increased In Vivo Efficacy: The presence of the sugar moieties has been shown to improve the in vivo properties of glycopeptide antibiotics.[4]

The removal of these sugar moieties, resulting in the aglycone, leads to a significant reduction in antibacterial activity, highlighting their critical importance.[4][5]

Quantitative Analysis: The Impact of Glycosylation on Antibacterial Activity

CompoundOrganismMIC (µg/mL)
Vancomycin Staphylococcus aureus (vancomycin-sensitive)1.25[6]
Vancomycin Aglycone Staphylococcus aureus (vancomycin-sensitive)0.625[6]

Table 1: Comparison of the Minimum Inhibitory Concentrations (MICs) of Vancomycin and its Aglycone against a vancomycin-sensitive strain of Staphylococcus aureus.

The data clearly demonstrates that while the aglycone of vancomycin retains some antibacterial activity, the fully glycosylated form is significantly more potent. This underscores the critical role of the sugar moieties in achieving the high level of antibacterial efficacy characteristic of this class of antibiotics.

This compound itself exhibits potent activity against a range of Gram-positive bacteria, with MIC values typically falling in the low microgram per milliliter range.

OrganismMIC Range (µg/mL)
Staphylococcus aureus strains0.39 - 1.56[7]
Streptococcus epidermidis and other streptococcal strains0.39 - 12.5[7]

Table 2: Minimum Inhibitory Concentration (MIC) Ranges of this compound against various Gram-positive bacteria.

Experimental Protocols

Generation of Non-Glycosylated this compound via Gene Inactivation

This protocol describes the generation of a mutant strain of Amycolatopsis mediterranei DSM5908 that produces non-glycosylated this compound by inactivating the glycosyltransferase gene bgtfB. This method is based on the work of Pelzer et al. (1999).

Materials:

  • Amycolatopsis mediterranei DSM5908

  • E. coli for plasmid propagation

  • Plasmids: pUC18, pSP1 (or similar shuttle vector)

  • Restriction enzymes, DNA ligase, and other standard molecular biology reagents

  • PCR reagents, including primers specific for bgtfB

  • Media for bacterial growth (e.g., R5 medium for A. mediterranei)

  • Antibiotics for selection

Methodology:

  • Amplification and Cloning of the bgtfB Gene Fragment:

    • Design primers to amplify an internal fragment of the bgtfB gene from A. mediterranei genomic DNA.

    • Perform PCR to amplify the gene fragment.

    • Clone the amplified fragment into a suitable cloning vector (e.g., pUC18).

  • Construction of the Gene Disruption Plasmid:

    • Subclone the bgtfB fragment from the cloning vector into a suitable E. coli-Streptomyces shuttle vector that cannot replicate in A. mediterranei (e.g., pSP1). This will create the gene disruption plasmid.

  • Transformation of A. mediterranei:

    • Introduce the gene disruption plasmid into A. mediterranei protoplasts via transformation.

    • Select for transformants that have integrated the plasmid into their chromosome by homologous recombination using an appropriate antibiotic resistance marker present on the plasmid.

  • Verification of Mutants:

    • Confirm the integration of the plasmid into the bgtfB locus by Southern hybridization or PCR analysis of genomic DNA from the transformants.

  • Production and Analysis of Non-Glycosylated this compound:

    • Cultivate the confirmed mutant strain in a suitable production medium.

    • Extract the produced compounds from the fermentation broth.

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the production of non-glycosylated this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of this compound and its derivatives against a target bacterial strain.

Materials:

  • This compound or its derivative (stock solution of known concentration)

  • Target bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the target bacterial strain overnight in CAMHB.

    • Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL, which corresponds to a specific optical density (e.g., 0.5 McFarland standard).

  • Serial Dilution of the Antibiotic:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to create a range of concentrations.

  • Inoculation:

    • Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations

Mechanism of Action of this compound

Mechanism_of_Action Mechanism of Action of this compound cluster_bacterial_cell Bacterial Cell Lipid_II Lipid II (Peptidoglycan Precursor) Peptidoglycan_Layer Growing Peptidoglycan Layer Lipid_II->Peptidoglycan_Layer Incorporation Transglycosylase Transglycosylase Transglycosylase->Peptidoglycan_Layer Catalyzes Transglycosylation Transpeptidase Transpeptidase Transpeptidase->Peptidoglycan_Layer Catalyzes Transpeptidation (Cross-linking) This compound This compound This compound->Lipid_II

Caption: this compound inhibits bacterial cell wall synthesis by binding to Lipid II.

Experimental Workflow for Generating Non-Glycosylated this compound

Experimental_Workflow Workflow for Generating Non-Glycosylated this compound cluster_molecular_biology Molecular Biology cluster_fermentation_analysis Fermentation & Analysis Genomic_DNA A. mediterranei Genomic DNA PCR PCR Amplification of bgtfB fragment Genomic_DNA->PCR Cloning Cloning into Shuttle Vector PCR->Cloning Transformation Transformation of A. mediterranei Cloning->Transformation Selection Selection of Mutants Transformation->Selection Fermentation Fermentation of Mutant Strain Selection->Fermentation Extraction Extraction of Compounds Fermentation->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Aglycone Non-Glycosylated This compound HPLC_MS->Aglycone

Caption: Generation of non-glycosylated this compound via gene inactivation.

Conclusion

The sugar moieties of this compound are not passive components but are integral to its potent antibacterial activity. They play a crucial role in enhancing the binding affinity to the bacterial cell wall precursor, stabilizing the active dimeric form, and maintaining the rigid conformation of the heptapeptide core necessary for its function. The significant drop in antibacterial activity upon their removal, as demonstrated by studies on the analogous glycopeptide vancomycin, provides compelling evidence for their indispensable role. A thorough understanding of the structure-activity relationship of these sugar moieties is paramount for the rational design of new and more effective glycopeptide antibiotics to combat the ever-growing threat of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for further research into the modification and optimization of these life-saving drugs.

References

Balhimycin's Assault on Gram-Positive Bacteria: A Technical Guide to its Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balhimycin, a glycopeptide antibiotic produced by Amycolatopsis balhimycina, represents a critical therapeutic agent in the fight against infections caused by Gram-positive bacteria. Its efficacy, particularly against multi-drug resistant strains, has made it a subject of intense scientific scrutiny. This in-depth technical guide delineates the core mode of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support researchers and professionals in drug development.

This compound shares a structural and mechanistic kinship with vancomycin, the prototypical glycopeptide antibiotic. Its primary mode of action is the disruption of bacterial cell wall synthesis, a process essential for maintaining the structural integrity and viability of Gram-positive bacteria. This guide will explore the intricate details of this inhibitory mechanism, from its molecular target to the downstream consequences for the bacterial cell.

Core Mechanism: Inhibition of Peptidoglycan Synthesis

The fundamental principle of this compound's antibacterial activity lies in its ability to specifically bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, most notably Lipid II.[1] This binding event is the cornerstone of its inhibitory action.

Peptidoglycan, a vital component of the bacterial cell wall, is a mesh-like polymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units, cross-linked by short peptide chains. The synthesis of this macromolecule is a multi-step process that culminates in the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs).

This compound exerts its effect by sequestering Lipid II, the lipid-linked disaccharide-pentapeptide precursor, thereby preventing its incorporation into the growing peptidoglycan chain. This steric hindrance directly inhibits the transglycosylation step, the polymerization of the glycan strands. Consequently, the subsequent transpeptidation reaction, which cross-links the peptide side chains, is also blocked. The resulting weakened cell wall cannot withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

dot

Caption: this compound's inhibition of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of Lipid II.

Quantitative Data

The in vitro activity of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Gram-Positive BacteriumStrain(s)MIC Range (µg/mL)Reference
Staphylococcus aureus209P, 3066, 204240.39 - 1.56[2]
Staphylococcus epidermidis178, 825, 8230.39 - 1.56[2]
Staphylococcus haemolyticus712, 8090.78 - 1.56[2]
Enterococcus faecalisD 21777, D Endococcen0.78 - 1.56[2]
Enterococcus faeciumD-59, D-653.12 - 6.25[2]
Streptococcus spp.ATCC 292120.39[2]

Note: The antibacterial activity of this compound is comparable to that of vancomycin in vitro.[3]

Binding Affinity

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound stock solution of known concentration.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).

  • Spectrophotometer.

  • Incubator (35°C ± 2°C).

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC of the test organism.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

dot

MIC Determination Workflow A Prepare serial dilutions of this compound in 96-well plate D Inoculate wells with diluted bacteria A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration B->C C->D E Incubate plate at 35°C for 16-20h D->E F Read MIC: lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

In Vitro Peptidoglycan Synthesis Inhibition Assay by HPLC

This assay measures the ability of an antibiotic to inhibit the synthesis of peptidoglycan from its precursor, Lipid II, in a cell-free system.

Materials:

  • Purified bacterial membranes (source of peptidoglycan synthesis enzymes).

  • Radiolabeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc) or another suitable labeled precursor.

  • ATP, UDP-N-acetylmuramic acid-pentapeptide.

  • This compound solutions at various concentrations.

  • Muramidase (e.g., mutanolysin) for digesting the synthesized peptidoglycan.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase).

  • Scintillation counter or mass spectrometer for detection of radiolabeled or unlabeled muropeptides.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified bacterial membranes, ATP, UDP-NAM-pentapeptide, and [¹⁴C]UDP-GlcNAc in a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

  • Incubation:

    • Incubate the reaction mixtures at a temperature optimal for the enzymes (e.g., 30°C or 37°C) for a defined period to allow for peptidoglycan synthesis.

  • Termination and Digestion:

    • Stop the reaction by boiling or adding a denaturing agent.

    • Digest the newly synthesized, radiolabeled peptidoglycan into its constituent muropeptides by adding muramidase and incubating further.

  • HPLC Analysis:

    • Centrifuge the samples to pellet any insoluble material.

    • Inject the supernatant containing the soluble, radiolabeled muropeptides onto the HPLC system.

    • Separate the muropeptides using a suitable gradient elution.

  • Quantification:

    • Quantify the amount of radiolabeled muropeptides in the eluate using a flow-through scintillation counter or by collecting fractions and counting them in a liquid scintillation counter.

    • The reduction in the amount of synthesized muropeptides in the presence of this compound, compared to the control, indicates the level of inhibition.

dot

Peptidoglycan Synthesis Inhibition Assay A Combine bacterial membranes, precursors (including radiolabeled), and this compound B Incubate to allow peptidoglycan synthesis A->B C Terminate reaction and digest with muramidase B->C D Separate muropeptides by HPLC C->D E Quantify radiolabeled muropeptides to determine inhibition D->E

Caption: Experimental workflow for assessing the inhibition of peptidoglycan synthesis by this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • Isothermal Titration Calorimeter.

  • Purified this compound.

  • Synthetic D-Ala-D-Ala dipeptide or a longer peptide mimic of the Lipid II terminus.

  • Matched buffer for both this compound and the peptide ligand.

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound and the D-Ala-D-Ala containing peptide in the same, degassed buffer to minimize heats of dilution.

    • The concentration of the macromolecule in the sample cell (e.g., this compound) and the ligand in the syringe (D-Ala-D-Ala peptide) should be carefully chosen to ensure a measurable heat change and a complete binding isotherm.

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the calorimeter and the peptide solution into the injection syringe.

    • Perform a series of small, sequential injections of the peptide solution into the this compound solution while monitoring the heat change after each injection.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

    • These values are then plotted against the molar ratio of the ligand to the macromolecule.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the association constant (Kₐ), which is the reciprocal of the dissociation constant (Kₐ = 1/Kₐ).

dot

ITC Workflow A Prepare this compound and D-Ala-D-Ala peptide in matched buffer B Load this compound into sample cell and peptide into syringe A->B C Perform sequential injections of peptide into this compound solution B->C D Measure heat change after each injection C->D E Analyze binding isotherm to determine binding affinity (Ka) D->E

Caption: Logical workflow for determining the binding affinity of this compound to its target using Isothermal Titration Calorimetry.

Conclusion

This compound's mode of action against Gram-positive bacteria is a well-defined process centered on the high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This interaction effectively halts the construction of the bacterial cell wall, leading to cell death. The quantitative data on its potent in vitro activity, coupled with detailed experimental protocols for its characterization, provide a robust framework for further research and development. Understanding these fundamental mechanisms is paramount for optimizing the use of this compound, overcoming potential resistance, and designing the next generation of glycopeptide antibiotics.

References

Preliminary Studies on the Antibacterial Spectrum of Balhimycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary findings on the antibacterial spectrum of Balhimycin, a glycopeptide antibiotic. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the antibiotic's mechanism of action and the experimental workflow for its assessment.

Introduction to this compound

This compound is a glycopeptide antibiotic produced by the fermentation of Amycolatopsis sp. Y-86,21022.[1] Structurally and mechanistically, it belongs to the same class as vancomycin, a cornerstone in the treatment of serious Gram-positive bacterial infections.[1] Like other glycopeptides, this compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This guide focuses on the initial in vitro studies that have defined its spectrum of activity.

Quantitative Antibacterial Spectrum

Initial studies have demonstrated this compound's efficacy against a range of Gram-positive bacteria, including staphylococci and streptococci. Notably, its activity against anaerobic bacteria, particularly of the Clostridium genus, has been reported to be marginally superior to that of vancomycin.[1][2][3]

Table 1: Summary of this compound Minimum Inhibitory Concentration (MIC) Data

Bacterial Group/SpeciesMIC Range (µg/mL)Comparative Notes
Staphylococcus aureus0.39 - 1.56Includes methicillin-resistant strains.[1]
Streptococcus epidermidis0.39 - 12.5Effective against various streptococcal strains.[4]
Streptococcal Strains (general)0.39 - 12.5Broad activity against streptococci.[4]
Anaerobic Bacteria (Clostridium sp.)Not specifiedReported to have marginally superior in vitro activity compared to vancomycin.[1][2][3]

Experimental Protocols

The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent like this compound, based on established laboratory practices. This protocol is a representation of the likely methods used in the preliminary studies.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

a. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth for aerobic bacteria, supplemented Wilkins-Chalgren broth for anaerobes).

  • Antibiotic Stock Solution: A sterile stock solution of this compound of a known concentration.

  • Microtiter Plates: Sterile 96-well microtiter plates.

  • Growth Media: Sterile broth appropriate for the test organism.

b. Inoculum Preparation:

  • Aseptically transfer a few colonies from a fresh agar plate into a tube of sterile broth.

  • Incubate the broth culture until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

c. Serial Dilution of Antibiotic:

  • Dispense a fixed volume of sterile broth into each well of the microtiter plate.

  • Add a corresponding volume of the this compound stock solution to the first well to achieve the highest desired concentration.

  • Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first well to the second, and so on, across the plate.

  • The final well serves as a growth control and contains no antibiotic. A sterility control well with only broth is also included.

d. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the microtiter plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for aerobic bacteria; in an anaerobic chamber for anaerobic bacteria).

e. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for MIC determination.

Mechanism of Action of this compound

Balhimycin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate for Inhibition_of_Transglycosylation Inhibition_of_Transglycosylation Lipid_II->Inhibition_of_Transglycosylation Peptidoglycan_Layer Growing Peptidoglycan Cell Wall Transpeptidase Transpeptidase Peptidoglycan_Layer->Transpeptidase Cross-linking by Inhibition_of_Transpeptidation Inhibition of Transpeptidation Peptidoglycan_Layer->Inhibition_of_Transpeptidation Transglycosylase->Peptidoglycan_Layer Elongates This compound This compound This compound->Lipid_II Binds to D-Ala-D-Ala

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

MIC_Workflow Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of this compound in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 24h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

References

Balhimycin's Interaction with Peptidoglycan Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balhimycin, a glycopeptide antibiotic produced by Amycolatopsis balhimycina, represents a critical area of study in the ongoing battle against antibiotic-resistant Gram-positive bacteria. Its mechanism of action, akin to that of vancomycin, involves the specific recognition and binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This interaction sterically hinders the transglycosylation and transpeptidation reactions essential for bacterial cell wall biosynthesis, ultimately leading to cell lysis. This technical guide provides an in-depth exploration of the molecular interactions between this compound and its target, offering quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in the fields of microbiology, biochemistry, and drug development.

Introduction

The rise of multidrug-resistant organisms, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has necessitated a deeper understanding of existing antibiotics and the development of novel therapeutic strategies. This compound, a structural analogue of vancomycin, offers a valuable model for studying glycopeptide-peptidoglycan interactions. Its heptapeptide core, rich in unusual amino acids, forms a rigid, cup-shaped conformation that creates a binding pocket for the D-Ala-D-Ala dipeptide of lipid II, the precursor to peptidoglycan.[1][2] This guide will dissect the intricacies of this interaction, from the fundamental mechanism of action to the experimental methodologies used to quantify and visualize it.

Mechanism of Action: Targeting Peptidoglycan Synthesis

The primary mode of action of this compound is the inhibition of the late stages of peptidoglycan biosynthesis.[3][4] This process is crucial for maintaining the structural integrity of the bacterial cell wall.

2.1. Binding to D-Ala-D-Ala Termini

This compound's efficacy stems from its high affinity for the C-terminal D-Ala-D-Ala moiety of peptidoglycan precursors.[1] This binding is mediated by a network of five hydrogen bonds between the antibiotic and the dipeptide. The interaction effectively sequesters the precursor, preventing its utilization by two key enzyme families:

  • Transglycosylases: These enzymes are responsible for polymerizing the glycan chains of the peptidoglycan.

  • Transpeptidases (Penicillin-Binding Proteins - PBPs): These enzymes cross-link the peptide side chains, providing the cell wall with its characteristic strength and rigidity.

By obstructing these enzymes, this compound disrupts the construction of the peptidoglycan sacculus, leading to a weakened cell wall and eventual osmotic lysis.

2.2. Resistance Mechanisms: Alteration of the Binding Site

A primary mechanism of resistance to glycopeptide antibiotics, including this compound, involves the modification of the peptidoglycan precursor. In resistant strains, the terminal D-alanine is replaced with D-lactate (D-Ala-D-Lac). This seemingly minor change, the substitution of an amide bond with an ester bond, results in the loss of a critical hydrogen bond with the antibiotic. This alteration leads to a significant (approximately 1,000-fold) reduction in binding affinity, rendering the antibiotic ineffective.[3]

Quantitative Analysis of this compound-Peptidoglycan Interaction

Quantifying the binding affinity and inhibitory potential of this compound is crucial for understanding its efficacy and for the development of new derivatives.

3.1. Binding Affinity Data

While specific dissociation constants (Kd) for this compound are not extensively reported in publicly available literature, the data for the closely related vancomycin provide a strong proxy. The affinity of glycopeptides for the D-Ala-D-Ala terminus is typically in the micromolar (µM) range.

LigandGlycopeptideBinding Affinity (Kd)Technique
Ac-D-Ala-D-AlaVancomycin~1 µMVarious
Lipid II (D-Ala-D-Ala)Vancomycin~0.30 µMITC
D-Ala-D-Lac terminated precursorVancomycinMillimolar (mM) rangeVarious

3.2. Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This compound has demonstrated potent activity against a range of Gram-positive bacteria.

Bacterial SpeciesStrain(s)This compound MIC (µg/mL)
Staphylococcus aureusVarious strains0.39 - 1.56[5]
Streptococcus epidermidisVarious strains0.39 - 12.5[5]
Streptococcal strainsVarious strains0.39 - 12.5[5]
Anaerobic bacteriaVarious strainsMarginally superior to vancomycin[6]
Methicillin-resistant S. aureus (MRSA)Various strainsComparable to vancomycin[7]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of this compound's interactions.

4.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including the binding constant (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol for this compound-Lipid II Interaction:

  • Sample Preparation:

    • Prepare a solution of this compound (typically 50-100 µM) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a solution of Lipid II micelles (or a soluble D-Ala-D-Ala containing peptide) at a concentration approximately 10-fold higher than this compound in the same buffer.

    • Thoroughly degas both solutions to prevent bubble formation.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the this compound solution.

    • Load the injection syringe with the Lipid II solution.

  • Titration:

    • Perform an initial small injection (e.g., 1 µL) to account for dilution effects, followed by a series of larger injections (e.g., 5-10 µL) at regular intervals (e.g., 180 seconds).

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat of reaction for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n.

4.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Protocol for this compound-Peptidoglycan Precursor Interaction:

  • Sensor Chip Preparation:

    • Immobilize a synthetic peptidoglycan precursor analog (e.g., a peptide terminating in D-Ala-D-Ala) onto a suitable sensor chip (e.g., CM5 chip) via amine coupling or other appropriate chemistry.

    • Equilibrate the chip with running buffer (e.g., HBS-EP buffer).

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

    • Regenerate the sensor surface between each this compound injection using a suitable regeneration solution (e.g., a low pH buffer).

  • Data Analysis:

    • Fit the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

4.3. Fluorescence Spectroscopy

Fluorescence-based assays can be used to study binding interactions by monitoring changes in the fluorescence properties of a labeled molecule upon binding.

Protocol for Competitive Binding Assay:

  • Reagents:

    • A fluorescently labeled D-Ala-D-Ala analog (e.g., Dansyl-Lys-D-Ala-D-Ala).

    • This compound.

    • Unlabeled competitor ligands.

  • Assay Procedure:

    • Prepare a solution of the fluorescently labeled D-Ala-D-Ala analog at a fixed concentration.

    • Add a fixed concentration of this compound that results in a significant change in fluorescence intensity or anisotropy.

    • Titrate the mixture with increasing concentrations of an unlabeled competitor (e.g., a modified this compound analog).

    • Measure the fluorescence intensity or anisotropy after each addition.

  • Data Analysis:

    • Plot the change in fluorescence as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the inhibition constant (Ki) of the competitor.

Visualizing the Interaction: Signaling Pathways and Workflows

Graphical representations are invaluable for understanding the complex processes involved in this compound's mechanism of action and the experimental approaches used to study it.

Peptidoglycan_Synthesis_Inhibition cluster_synthesis Peptidoglycan Precursor Synthesis cluster_translocation Membrane Translocation cluster_polymerization Cell Wall Polymerization cluster_inhibition Inhibition UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_peptide Multiple Cytoplasmic Steps Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II (D-Ala-D-Ala terminus) Lipid_I->Lipid_II MurG Lipid_II_in Lipid II (inner leaflet) Lipid_II->Lipid_II_in Lipid_II_out Lipid II (outer leaflet) Lipid_II_in->Lipid_II_out Flippase Growing_Glycan Growing Peptidoglycan Chain Lipid_II_out->Growing_Glycan Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Growing_Glycan->Crosslinked_PG Transpeptidase (PBP) This compound This compound This compound->Lipid_II_out This compound->Growing_Glycan Binding Inhibit_TG Inhibits Transglycosylation Inhibit_TP Inhibits Transpeptidation

Mechanism of this compound action.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_titration Titration cluster_analysis Data Analysis Prep_this compound Prepare this compound Solution (e.g., 50 µM) Load_Cell Load this compound into Sample Cell Prep_this compound->Load_Cell Prep_Ligand Prepare Ligand Solution (e.g., 500 µM D-Ala-D-Ala peptide) Load_Syringe Load Ligand into Syringe Prep_Ligand->Load_Syringe Degas Degas Both Solutions Degas->Load_Cell Degas->Load_Syringe Equilibrate Equilibrate at 25°C Load_Cell->Equilibrate Load_Syringe->Equilibrate Inject Inject Ligand into Cell Equilibrate->Inject Measure_Heat Measure Heat Change Inject->Measure_Heat Repeat Repeat Injections Measure_Heat->Repeat Loop Integrate Integrate Heat Peaks Measure_Heat->Integrate Repeat->Inject Fit_Model Fit to Binding Model Integrate->Fit_Model Determine_Params Determine Kd, ΔH, n Fit_Model->Determine_Params

Isothermal Titration Calorimetry workflow.

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize D-Ala-D-Ala Ligand on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject_this compound Inject this compound (Analyte) at Various Concentrations Equilibrate->Inject_this compound Monitor_Signal Monitor SPR Signal (RU) Inject_this compound->Monitor_Signal Regenerate Regenerate Chip Surface Monitor_Signal->Regenerate Generate_Sensorgrams Generate Sensorgrams Monitor_Signal->Generate_Sensorgrams Regenerate->Inject_this compound Next Concentration Fit_Kinetics Fit to Kinetic Model Generate_Sensorgrams->Fit_Kinetics Determine_Rates Determine ka, kd, Kd Fit_Kinetics->Determine_Rates

Surface Plasmon Resonance workflow.

Conclusion

This compound remains a subject of significant interest in the quest for effective treatments against Gram-positive pathogens. A thorough understanding of its interaction with peptidoglycan precursors is fundamental to this endeavor. This guide has provided a comprehensive overview of the mechanism of action, quantitative binding data, and detailed experimental protocols for studying this interaction. The provided visualizations of the key pathways and experimental workflows are intended to serve as a valuable resource for researchers. Future work, including the determination of more precise binding constants for this compound and the exploration of its interactions with a wider range of bacterial species, will be crucial in leveraging the full potential of this class of antibiotics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Isolation and Characterization of Balhimycin

This document provides a comprehensive overview of the initial isolation and characterization of this compound, a glycopeptide antibiotic. It details the producing microorganism, fermentation and purification protocols, structural elucidation, and biological activity.

Introduction

This compound is a glycopeptide antibiotic belonging to the vancomycin class, which are crucial "last resort" treatments for severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It was first isolated from the fermentation broth of an actinomycete, Amycolatopsis sp. Y-86, 21022, a strain later classified as Amycolatopsis balhimycina or Amycolatopsis mediterranei DSM5908.[2][3][4][5] Structurally, this compound shares an identical heptapeptide backbone with vancomycin but is distinguished by its unique glycosylation pattern.[1][6] Its biological activity is comparable to vancomycin, with some reports suggesting superior activity against anaerobic bacteria like Clostridium.[1][3]

Isolation and Purification

The initial isolation of this compound involves a multi-step process beginning with fermentation of the producing organism, followed by extraction and chromatographic purification.

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of Amycolatopsis sp. Y-86,21022 under specific aerobic conditions.

Producing Organism: Amycolatopsis sp. Y-86,21022 (DSM 5908)[7]

Seed Culture Preparation:

  • A vegetative seed culture is prepared by inoculating a suitable medium.

  • The seed culture is incubated to achieve sufficient biomass for inoculating the production fermenter.

Production Fermentation:

  • Medium: A nutrient medium containing sources of carbon, nitrogen, inorganic nutrient salts, and trace elements is used.[7]

  • Inoculation: The production medium is inoculated with the seed culture (e.g., 1% v/v).[7]

  • Fermentation Conditions: The fermentation is carried out under aerobic conditions. Key parameters are summarized in the table below.[7]

  • Monitoring: The production of the antibiotic is monitored throughout the fermentation process using High-Performance Liquid Chromatography (HPLC) and bioassays against a susceptible indicator strain such as S. aureus 3066.[7]

  • Harvesting: The culture broth is harvested after a sufficient incubation period, typically when antibiotic production reaches its peak. The final pH of the broth is generally between 6.0 and 7.0.[7]

Purification Protocol

Following fermentation, this compound is isolated and purified from the culture broth through a series of extraction and chromatography steps.

  • Mycelium Separation: The harvested culture broth is centrifuged to separate the mycelial biomass from the culture filtrate containing the antibiotic.[7]

  • Initial Adsorption Chromatography:

    • The resulting culture filtrate (e.g., 80 L at pH 6.5) is passed through a column packed with a non-ionic adsorbent resin, such as Diaion HP-20 (e.g., 5 L of resin).[7]

    • The column is washed extensively with demineralized water (e.g., 40 L) to remove impurities.[7]

  • Elution: this compound is eluted from the resin using a suitable organic solvent mixture, such as aqueous methanol or acetone.[7]

  • Further Purification (MPLC/HPLC):

    • The active eluates containing this compound are concentrated.

    • Further purification is achieved through repeated Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., RP-18).[1][7]

    • A common mobile phase for purification is a gradient of aqueous methanol or acetonitrile, often containing an additive like trifluoroacetic acid (TFA).[1][7]

G cluster_0 Fermentation cluster_1 Purification Inoculation Inoculation Fermentation_Broth Fermentation_Broth Inoculation->Fermentation_Broth 29°C, 68 hrs, 240 rpm Centrifugation Centrifugation Fermentation_Broth->Centrifugation Amycolatopsis_sp Amycolatopsis sp. Y-86,21022 Amycolatopsis_sp->Inoculation Broth_Filtrate Broth_Filtrate Centrifugation->Broth_Filtrate Separate Mycelium Diaion_HP20_Column Diaion_HP20_Column Broth_Filtrate->Diaion_HP20_Column Adsorption Wash Wash Diaion_HP20_Column->Wash Demineralized Water Elution Elution Wash->Elution Aqueous Methanol MPLC_RP18 MPLC_RP18 Elution->MPLC_RP18 Concentration & Further Purification Pure_this compound Pure_this compound MPLC_RP18->Pure_this compound

Workflow for the isolation and purification of this compound.

Characterization

Structural Characterization

This compound is a complex glycopeptide antibiotic. Its structure was determined using a combination of spectroscopic methods and crystallographic analysis.

  • Heptapeptide Core: The core structure is a cyclic heptapeptide, which is identical to that of vancomycin.[1] This backbone is rich in unusual, cross-linked aromatic amino acids.[6]

  • Glycosylation: The key difference between this compound and vancomycin lies in the attached sugar moieties. This compound contains two sugar units: a glucose residue attached to the aromatic ring of amino acid 4 and the rare aminosugar dehydrovancosamine at amino acid 6.[1][3][4] Vancomycin, in contrast, has a glucose-vancosamine disaccharide at amino acid 4.[1]

  • Crystallography: Crystals of this compound are monoclinic with the space group P21. The structure was solved using molecular replacement, revealing a dimeric association in the crystal lattice where the binding pockets are occupied by citrate and acetate ions.[8]

Crystallographic Data for this compound[8]
Crystal SystemMonoclinic
Space GroupP21
Unit Cell Dimensionsa = 20.48 Å, b = 43.93 Å, c = 27.76 Å
Angleβ = 100.5°
Biological Activity and Mode of Action

This compound exhibits potent bactericidal activity against a range of Gram-positive bacteria.

  • Spectrum of Activity: It is effective against staphylococci (including methicillin-resistant strains), Streptococcus epidermidis, streptococcal strains, and various anaerobes.[4][9] Its activity against anaerobes, particularly Clostridium species, is reported to be marginally superior to that of vancomycin.[1][3]

  • Mode of Action: Like other vancomycin-class glycopeptides, this compound inhibits bacterial cell wall synthesis. It binds with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.[8]

  • Minimum Inhibitory Concentration (MIC): The potency of this compound is quantified by its MIC values against various bacterial strains.

Minimum Inhibitory Concentrations (MIC) of this compound[9]
Organism MIC Range (µg/mL)
S. aureus0.39 - 12.5
Streptococcus epidermidis0.39 - 12.5
Streptococcal strains0.39 - 12.5
Staphylococcal strains0.39 - 1.56

Biosynthesis Pathway Overview

The biosynthesis of this compound is a complex process orchestrated by a large gene cluster in Amycolatopsis balhimycina. The pathway involves nonribosomal peptide synthesis and several tailoring reactions.

  • Precursor Supply: The unusual amino acid building blocks, such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), are synthesized via the shikimate pathway. Overexpression of key enzymes in this pathway, like DAHP synthase, can significantly increase this compound production.[10][11]

  • Heptapeptide Assembly: The seven amino acids of the core peptide are assembled by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) system, encoded by genes such as bpsA, bpsB, bpsC, and bpsD.[6]

  • Oxidative Cross-linking: After peptide assembly, cytochrome P450 monooxygenases (encoded by oxyA, oxyB, oxyC) catalyze the crucial oxidative cross-linking of the aromatic side chains to form the rigid, cup-shaped aglycone structure.[1][12] Inactivation of these oxygenase genes abolishes the production of antibiotically active compounds.[12][13]

  • Halogenation: A halogenase (encoded by bhaA) is responsible for the chlorination of tyrosine residues.[12]

  • Glycosylation: Finally, specific glycosyltransferases (encoded by bgtf genes) attach the sugar moieties (glucose and dehydrovancosamine) to the heptapeptide aglycone.[1][12] Inactivating these enzymes results in the production of a non-glycosylated, but still biologically active, aglycone.[12][13]

G cluster_0 Precursor Synthesis cluster_1 Core Assembly & Modification cluster_2 Final Tailoring Shikimate Shikimate Pathway (dahp, pdh genes) AAs Unusual Amino Acids (Hpg, Dpg) Shikimate->AAs NRPS NRPS Assembly (bpsA-D genes) AAs->NRPS Heptapeptide Linear Heptapeptide NRPS->Heptapeptide Crosslinking Oxidative Cross-linking (oxyA-C genes) Heptapeptide->Crosslinking Aglycone Peptide Aglycone Crosslinking->Aglycone Halogenation Halogenation (bhaA gene) Aglycone->Halogenation ChloroAglycone Chlorinated Aglycone Halogenation->ChloroAglycone Glycosylation Glycosylation (bgtf genes) ChloroAglycone->Glycosylation This compound This compound Glycosylation->this compound

Simplified overview of the this compound biosynthesis pathway.

References

Methodological & Application

Production and Purification of Balhimycin: A Laboratory-Scale Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale production and purification of balhimycin, a glycopeptide antibiotic produced by the actinomycete Amycolatopsis balhimycina. These guidelines are intended to assist researchers in obtaining purified this compound for further study and development.

Introduction to this compound

This compound is a vancomycin-class glycopeptide antibiotic with potent activity against a range of Gram-positive bacteria.[1] Structurally similar to vancomycin, it consists of a heptapeptide backbone that is extensively modified through cross-linking of aromatic side chains, halogenation, and glycosylation.[2][3] The producing organism, Amycolatopsis balhimycina (formerly classified as Amycolatopsis mediterranei), is a filamentous bacterium that can be cultivated under specific laboratory conditions to yield this valuable secondary metabolite.[4][5] Understanding the intricacies of its production and purification is crucial for advancing research into novel antibiotics and combating antimicrobial resistance.

This compound Production: Fermentation Protocol

Successful production of this compound hinges on the careful preparation of media and precise control of fermentation parameters. The following protocols detail the cultivation of Amycolatopsis balhimycina for optimal this compound yield.

Culture Maintenance and Inoculum Preparation

Amycolatopsis balhimycina can be maintained on GYM Streptomyces Medium (DSMZ Medium 65).

Table 1: Composition of GYM Streptomyces Medium (DSMZ Medium 65)

ComponentConcentration (g/L)
Glucose4.0
Yeast Extract4.0
Malt Extract10.0
CaCO₃2.0
Agar (for solid medium)20.0
Distilled Water1000 mL
Adjust pH to 7.2 before adding agar. For liquid medium, omit CaCO₃ and agar.

Protocol 1: Inoculum Preparation

  • Prepare GYM Streptomyces Agar plates.

  • Streak Amycolatopsis balhimycina onto the agar surface and incubate at 30°C for 5-7 days, or until sufficient growth of aerial mycelium is observed.

  • Aseptically transfer a loopful of mycelia and spores into a 250 mL flask containing 50 mL of liquid GYM Streptomyces Medium.

  • Incubate the flask at 30°C on a rotary shaker at 200-250 rpm for 48-72 hours to generate a seed culture.

Batch Fermentation for this compound Production

For larger-scale laboratory production, a batch fermentation is carried out using a suitable production medium, such as R5 medium. This compound production typically commences after 72 hours and reaches its maximum around 168 hours.

Table 2: Composition of R5 Medium

ComponentConcentration (g/L)
Sucrose103.0
K₂SO₄0.25
MgCl₂·6H₂O10.12
Glucose10.0
Casamino Acids0.1
Yeast Extract5.0
TES Buffer5.73
Trace Element Solution2 mL
Distilled Waterto 1000 mL
Trace element solution composition (g/L): ZnCl₂ 40 mg, FeCl₃·6H₂O 200 mg, CuCl₂·2H₂O 10 mg, MnCl₂·4H₂O 10 mg, Na₂B₄O₇·10H₂O 10 mg, (NH₄)₆Mo₇O₂₄·4H₂O 10 mg.

Protocol 2: Batch Fermentation

  • Prepare the R5 production medium and sterilize by autoclaving.

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubate the culture at 30°C with continuous agitation (200-250 rpm) for 7-8 days.

  • Monitor this compound production periodically by taking samples and analyzing them via HPLC. A product concentration in the range of 0.61 to 0.75 g/L can be expected under optimized conditions.[6]

This compound Purification Protocol

The purification of this compound from the fermentation broth is a multi-step process designed to remove cells, proteins, and other impurities. The following protocol is a comprehensive approach adapted from established methods for glycopeptide antibiotic purification.

Workflow for this compound Purification

G Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Adsorption Adsorption Chromatography (Amberlite XAD Resin) Supernatant->Adsorption Elution1 Elution with Methanol Adsorption->Elution1 Crude_Extract Crude this compound Extract Elution1->Crude_Extract Ion_Exchange Ion-Exchange Chromatography Crude_Extract->Ion_Exchange Elution2 Salt Gradient Elution Ion_Exchange->Elution2 Partially_Purified Partially Purified this compound Elution2->Partially_Purified Prep_HPLC Preparative RP-HPLC Partially_Purified->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization Pure_this compound Pure this compound Powder Lyophilization->Pure_this compound

Caption: Multi-step workflow for this compound purification.

Step-by-Step Purification Protocol

Protocol 3: this compound Purification

  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the A. balhimycina cells. Decant and collect the cell-free supernatant.

  • Adsorption Chromatography (Capture Step):

    • Prepare a column with Amberlite XAD16 resin (or a similar hydrophobic adsorbent resin).

    • Pass the cell-free supernatant through the column at a slow flow rate to allow for the adsorption of this compound.

    • Wash the column with several volumes of distilled water to remove unbound impurities.

    • Elute the bound this compound with methanol. Collect the methanol fractions.

  • Solvent Evaporation: Evaporate the methanol from the collected fractions under reduced pressure to obtain a crude this compound extract.

  • Ion-Exchange Chromatography (Intermediate Purification):

    • Dissolve the crude extract in a low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • Load the solution onto a cation-exchange chromatography column (e.g., SP-Sepharose) pre-equilibrated with the same buffer.

    • Wash the column with the low-salt buffer to remove unbound contaminants.

    • Elute the this compound using a linear salt gradient (e.g., 0-1 M NaCl in the same buffer).

    • Collect fractions and analyze for the presence of this compound using HPLC. Pool the fractions containing the target compound.

  • Preparative Reversed-Phase HPLC (Polishing Step):

    • Desalt the pooled fractions from the ion-exchange step if necessary.

    • Perform preparative HPLC using a C18 column (e.g., Nucleosil C18, 10 µm, 250 x 20 mm).

    • Employ a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution. A typical gradient could be 10-60% acetonitrile over 40 minutes at a flow rate of 15-20 mL/min.

    • Monitor the elution profile at 280 nm and collect the peak corresponding to this compound.

  • Final Processing:

    • Combine the pure this compound fractions from the preparative HPLC.

    • Remove the organic solvent by evaporation.

    • Lyophilize the aqueous solution to obtain pure this compound as a powder.

Table 3: Summary of a Generic Multi-Step Purification of a Glycopeptide Antibiotic

Purification StepTypical Resin/ColumnElution ConditionsExpected Purity
Adsorption ChromatographyAmberlite XAD16Methanol40-60%
Ion-Exchange ChromatographySP-SepharoseNaCl Gradient70-85%
Preparative RP-HPLCC18 SilicaAcetonitrile/Water Gradient>95%

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) and a series of tailoring enzymes. The pathway begins with the assembly of a linear heptapeptide from both proteinogenic and non-proteinogenic amino acids. This is followed by oxidative cross-linking, halogenation, and glycosylation to yield the final bioactive molecule.

G cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly cluster_Tailoring Tailoring Reactions AA_Precursors Amino Acid Precursors (Hpg, Bht, Dpg, etc.) NRPS_Modules NRPS Modules (bpsA, bpsB, bpsC, bpsD) AA_Precursors->NRPS_Modules Linear_Heptapeptide Linear Heptapeptide NRPS_Modules->Linear_Heptapeptide Oxidative_Crosslinking Oxidative Cross-linking (OxyA, OxyB, OxyC) Linear_Heptapeptide->Oxidative_Crosslinking Halogenation Halogenation (bhaA) Oxidative_Crosslinking->Halogenation Glycosylation Glycosylation (bgtfA, bgtfB) Halogenation->Glycosylation Final_this compound This compound Glycosylation->Final_this compound

Caption: Simplified overview of the this compound biosynthesis pathway.

This schematic illustrates the major steps in this compound biosynthesis. The process is initiated by the NRPS machinery, which assembles the peptide backbone. Subsequently, a series of tailoring enzymes, including cytochrome P450 monooxygenases (Oxy), a halogenase (BhaA), and glycosyltransferases (Bgtf), modify the peptide to produce the final this compound structure.[7][8][9]

Conclusion

The protocols and information presented here provide a comprehensive guide for the laboratory-scale production and purification of this compound. By following these detailed methodologies, researchers can obtain high-purity this compound for a variety of scientific applications, from antimicrobial susceptibility testing to the development of new therapeutic agents. The provided diagrams offer a visual representation of the experimental workflow and the biosynthetic pathway, aiding in the understanding of these complex processes.

References

Application Notes and Protocols for the Use of Balhimycin in Bacterial Cell Wall Synthesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balhimycin is a glycopeptide antibiotic produced by Amycolatopsis balhimycina. Structurally and mechanistically similar to vancomycin, this compound is a potent inhibitor of bacterial cell wall synthesis. It exerts its antibacterial effect by forming a stable complex with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, primarily Lipid II. This interaction sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan assembly, leading to the accumulation of Lipid II, weakening of the cell wall, and eventual cell lysis.[1][2] These application notes provide detailed protocols for utilizing this compound in key assays to study bacterial cell wall biosynthesis.

Mechanism of Action of this compound

This compound's primary target is the D-Ala-D-Ala moiety of the pentapeptide chain of Lipid II, the fundamental building block of the bacterial cell wall. By binding to this terminus, this compound physically obstructs the enzymes responsible for polymerizing the glycan chains (transglycosylases) and cross-linking the peptide side chains (transpeptidases). This dual inhibition disrupts the integrity of the growing peptidoglycan sacculus.

Balhimycin_Mechanism_of_Action cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_Periplasm Periplasm / Cell Wall Lipid_I Lipid I Lipid_II_cyto Lipid II Lipid_I->Lipid_II_cyto MurG UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_pentapeptide->Lipid_I MraY UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_I Flippase Flippase Lipid_II_cyto->Flippase Translocation Lipid_II_peri Lipid II Flippase->Lipid_II_peri Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II_peri->Growing_Peptidoglycan Transglycosylase (PBP) This compound This compound This compound->Lipid_II_peri Binding to D-Ala-D-Ala Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Growing_Peptidoglycan->Cross_linked_Peptidoglycan Transpeptidase (PBP)

Caption: Mechanism of this compound Action.

Quantitative Data: Minimum Inhibitory Concentrations (MICs) of this compound

The following table summarizes the MIC values of this compound against a range of Gram-positive bacteria. These values are crucial for designing experiments, as assays often utilize concentrations relative to the MIC.

Bacterial SpeciesStrain(s)MIC Range (µg/mL)Reference(s)
Staphylococcus aureus209P, 3066, 204240.39 - 1.56[3]
Staphylococcus epidermidis178, 825, 8230.39 - 1.56[3]
Staphylococcus haemolyticus712, 8090.78 - 1.56[3]
Streptococcus faecalisATCC 29212, D 21777, D-590.39 - 1.56[3]
Streptococcus faeciumD-59, D-650.78 - 1.56[3]
Streptococcal strains-0.39 - 12.5[3]
Anaerobes (e.g., Clostridium)-Superior to vancomycin[1][4]

Experimental Protocols

In Vitro Peptidoglycan Synthesis Assay

This assay measures the incorporation of radiolabeled precursors into peptidoglycan using a bacterial membrane preparation as a source of the necessary enzymes. This compound's inhibitory effect can be quantified by a decrease in the incorporation of the radiolabel.

a. Preparation of Bacterial Membrane Fractions

Membrane_Prep_Workflow Start Bacterial Cell Culture (e.g., S. aureus) Harvest Harvest Cells (Centrifugation) Start->Harvest Lyse Cell Lysis (e.g., Sonication) Harvest->Lyse Centrifuge1 Low-Speed Centrifugation (Remove Debris) Lyse->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Ultracentrifugation (Pellet Membranes) Supernatant1->Centrifuge2 Pellet Wash & Resuspend Membrane Pellet Centrifuge2->Pellet End Membrane Preparation (Store at -80°C) Pellet->End

Caption: Workflow for Bacterial Membrane Preparation.

Protocol:

  • Cell Culture: Grow a Gram-positive bacterial culture (e.g., Staphylococcus aureus) to mid-log phase in an appropriate broth medium.

  • Harvest Cells: Centrifuge the culture to pellet the cells. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail and DNase. Lyse the cells using a method such as sonication or a French press.

  • Clarification: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove intact cells and large debris.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction.

  • Washing and Storage: Discard the supernatant and wash the membrane pellet with a storage buffer. Resuspend the final pellet in a minimal volume of storage buffer, determine the protein concentration, and store at -80°C.

b. Peptidoglycan Synthesis Reaction

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

    • Tris-HCl buffer (pH 7.5-8.0)

    • MgCl₂

    • ATP

    • UDP-N-acetylglucosamine (UDP-GlcNAc)

    • Radiolabeled UDP-N-acetylmuramic acid-pentapeptide (e.g., UDP-MurNAc-[¹⁴C]pentapeptide)

    • Bacterial membrane preparation

    • This compound (at various concentrations, typically from 0.1x to 10x MIC) or vehicle control (e.g., water or DMSO).

  • Incubation: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by heating at 100°C for 2-5 minutes.

  • Analysis:

    • Spot the reaction mixture onto chromatography paper and perform descending paper chromatography to separate the unincorporated radiolabeled precursor from the newly synthesized peptidoglycan (which remains at the origin).

    • Alternatively, the product can be captured on a filter membrane, washed, and the radioactivity quantified by liquid scintillation counting.

  • Data Interpretation: A dose-dependent decrease in the amount of incorporated radioactivity in the presence of this compound indicates inhibition of peptidoglycan synthesis.

Lipid II Accumulation Assay

This whole-cell assay measures the accumulation of the peptidoglycan precursor Lipid II upon treatment with an inhibitor of its consumption, such as this compound.

Lipid_II_Accumulation_Workflow Start Bacterial Culture (Mid-log phase) Treat Treat with this compound (e.g., 4x-8x MIC, 30 min) Start->Treat Harvest Harvest Cells & Quench Metabolism Treat->Harvest Extract Lipid Extraction (e.g., Chloroform/Methanol) Harvest->Extract Analyze HPLC Analysis of Lipid Extract Extract->Analyze Quantify Quantify Lipid II Peak Analyze->Quantify End Determine Fold-Increase in Lipid II Quantify->End

Caption: Workflow for Lipid II Accumulation Assay.

Protocol:

  • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Add this compound at a concentration known to inhibit growth (e.g., 4x to 8x MIC) and incubate for a short period (e.g., 30 minutes). Include an untreated control.

  • Harvest and Quench: Rapidly cool the cultures and harvest the cells by centrifugation. Resuspend the pellets in a buffer that quenches metabolic activity.

  • Lipid Extraction: Extract the total lipids from the cell pellets using a solvent system such as chloroform/methanol/water.

  • Analysis by HPLC:

    • Dry the lipid extract and resuspend it in a suitable solvent for HPLC analysis.

    • Separate the lipid species using a reverse-phase C18 column with an appropriate gradient (e.g., acetonitrile/ammonium bicarbonate).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Data Interpretation: Identify the Lipid II peak based on its retention time (compared to a standard, if available, or based on previously published data). An increase in the area of the Lipid II peak in this compound-treated samples compared to the control indicates accumulation of this precursor.

Peptidoglycan Cross-Linking Assay

This assay assesses the extent of peptidoglycan cross-linking in bacterial cells treated with this compound. Inhibition of transpeptidation by this compound will result in a lower degree of cross-linking.

Protocol:

  • Cell Culture and Treatment: Grow a bacterial culture in the presence of a radiolabeled amino acid that is incorporated into the peptidoglycan (e.g., [³H]diaminopimelic acid for E. coli or [¹⁴C]glycine for S. aureus). Treat the culture with sub-inhibitory concentrations of this compound.

  • Peptidoglycan Isolation: Harvest the cells and isolate the crude peptidoglycan sacculi by boiling in SDS, followed by enzymatic treatment to remove proteins and nucleic acids, and extensive washing.

  • Enzymatic Digestion: Digest the purified peptidoglycan with a muramidase (e.g., mutanolysin or lysozyme) to break the glycan strands, yielding muropeptide fragments (monomers, dimers, trimers, etc.).

  • Analysis of Muropeptides by HPLC:

    • Separate the muropeptide fragments by reverse-phase HPLC.

    • Monitor the elution profile by UV absorbance (e.g., 206 nm) and collect fractions for scintillation counting to quantify the radiolabeled muropeptides.

  • Data Interpretation: The degree of cross-linking is determined by the relative amounts of monomeric versus dimeric and multimeric muropeptide fragments. A decrease in the proportion of cross-linked muropeptides (dimers and higher-order structures) in this compound-treated samples compared to the control indicates inhibition of the transpeptidation step.

Conclusion

This compound is a valuable tool for studying bacterial cell wall biosynthesis. The assays described provide robust methods for characterizing its inhibitory activity on peptidoglycan synthesis, its effect on the accumulation of the key precursor Lipid II, and its impact on the crucial cross-linking step. These protocols can be adapted for high-throughput screening of new antibacterial agents that target the cell wall and for detailed mechanistic studies of glycopeptide antibiotics.

References

Balhimycin as a selection agent for resistant bacteria studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Balhimycin, a glycopeptide antibiotic produced by Amycolatopsis balhimycina, serves as a critical selection agent in the study of bacterial resistance. Its mechanism of action, similar to that of vancomycin, involves the inhibition of cell wall synthesis in Gram-positive bacteria. This compound binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[1][2] This specific mode of action makes it an invaluable tool for investigating the emergence and mechanisms of glycopeptide resistance, a significant challenge in clinical settings. These application notes provide detailed protocols for the use of this compound in selecting for and studying resistant bacterial strains.

Mechanism of Action and Resistance

This compound's primary target is the C-terminal D-Ala-D-Ala moiety of lipid II, a precursor in peptidoglycan synthesis. By binding to this dipeptide, this compound sterically hinders the transglycosylation and transpeptidation steps essential for cell wall cross-linking, ultimately leading to cell lysis.

Bacterial resistance to glycopeptides, including this compound, most commonly arises from the alteration of this target site. The replacement of the terminal D-Ala with D-Lactate (D-Lac) or D-Serine (D-Ser) reduces the binding affinity of the antibiotic, rendering it ineffective. This alteration is typically mediated by a cluster of van genes.

Data Presentation: this compound Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria, providing a baseline for resistance studies.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292130.39 - 1.56[3]
Streptococcus epidermidisClinical Isolate0.39 - 12.5[3]
Streptococcus spp.Clinical Isolates0.39 - 12.5[3]
Streptomyces coelicolorM145>10[4]
Amycolatopsis balhimycinaDSM 5908>50[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a this compound stock solution for use in microbiological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or sterile deionized water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (if dissolving in water)

Procedure:

  • Solvent Selection: this compound is soluble in DMSO and water. For long-term storage, dissolving in DMSO is recommended. For immediate use in aqueous culture media, sterile deionized water can be used.

  • Calculation: Determine the required amount of this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution:

    • For DMSO: Aseptically weigh the this compound powder and add the calculated volume of DMSO. Vortex thoroughly until the powder is completely dissolved. DMSO solutions are generally considered sterile and do not require filtration.

    • For Water: Aseptically weigh the this compound powder and add the calculated volume of sterile deionized water. Vortex thoroughly until dissolved.

  • Sterilization (for water-based stocks): If the stock solution was prepared with water, sterilize it by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the test bacterium in the appropriate broth until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and dilute the antibiotic to the desired final concentrations.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing 200 µL of sterile broth only.

  • Incubation: Cover the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: In Vitro Selection of this compound-Resistant Mutants

This protocol describes a method for selecting bacterial mutants with resistance to this compound using a gradient plating technique.

Materials:

  • Bacterial culture of the strain of interest

  • Agar plates with the appropriate growth medium

  • This compound stock solution

  • Sterile spreader

Procedure:

  • Prepare Gradient Plates:

    • Prepare two batches of agar medium. To one batch, add this compound at a concentration that is a multiple of the predetermined MIC (e.g., 4x, 8x, or 16x MIC). The other batch should be antibiotic-free.

    • Pour a layer of the antibiotic-free agar into a square petri dish and allow it to solidify at an angle, creating a wedge.

    • Once solidified, place the plate flat and pour a second layer of the this compound-containing agar on top. This will create a plate with a continuous gradient of this compound concentration.

  • Prepare Bacterial Inoculum: Grow a liquid culture of the sensitive bacterial strain to a high density (e.g., stationary phase, >10⁹ CFU/mL).

  • Plating:

    • Pipette a large volume of the high-density culture (e.g., 100-200 µL) onto the surface of the gradient plate.

    • Use a sterile spreader to evenly distribute the inoculum across the entire surface of the agar, from the low-concentration end to the high-concentration end.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-72 hours, or until colonies appear in the high-concentration region.

  • Isolation of Resistant Mutants:

    • Pick individual colonies that have grown in the highest concentration area of the this compound gradient.

    • Streak these colonies onto fresh agar plates containing a uniform, high concentration of this compound (equal to or greater than the concentration at which they were selected) to confirm their resistance.

  • Characterization: The confirmed resistant mutants can then be further characterized by determining their new MIC and through genetic analysis to identify the mutations responsible for resistance.

Visualizations

Balhimycin_Mechanism_of_Action cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition by this compound Lipid_II Lipid II with D-Ala-D-Ala terminus Nascent_PG Nascent Peptidoglycan Chain Lipid_II->Nascent_PG Transglycosylation Blocked_Lipid_II This compound-Lipid II Complex Lipid_II->Blocked_Lipid_II Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidation This compound This compound This compound->Blocked_Lipid_II Blocked_Lipid_II->Nascent_PG Blocked_Lipid_II->Crosslinked_PG Inhibition

Caption: Mechanism of action of this compound.

Resistance_Selection_Workflow Start Start with a susceptible bacterial population MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) of this compound Start->MIC_Determination Gradient_Plate Prepare agar plates with a gradient of this compound concentration MIC_Determination->Gradient_Plate Inoculation Inoculate gradient plates with a high density of susceptible bacteria Gradient_Plate->Inoculation Incubation Incubate plates to allow for growth of potentially resistant mutants Inoculation->Incubation Isolation Isolate colonies growing at the highest this compound concentration Incubation->Isolation Confirmation Confirm resistance by re-streaking on plates with a high, uniform concentration of this compound Isolation->Confirmation Characterization Characterize resistant mutants (MIC determination, genetic analysis) Confirmation->Characterization

Caption: Experimental workflow for selecting this compound-resistant bacteria.

Glycopeptide_Resistance_Mechanism cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium D_Ala_D_Ala D-Ala-D-Ala terminus on peptidoglycan precursor Balhimycin_Binding This compound binds effectively D_Ala_D_Ala->Balhimycin_Binding Cell_Wall_Inhibition Inhibition of cell wall synthesis Balhimycin_Binding->Cell_Wall_Inhibition Cell_Death Cell Death Cell_Wall_Inhibition->Cell_Death Van_Genes Presence of van genes (e.g., vanA, vanH, vanX) D_Ala_D_Lac D-Ala-D-Lac terminus on peptidoglycan precursor Van_Genes->D_Ala_D_Lac Reduced_Binding Reduced this compound binding D_Ala_D_Lac->Reduced_Binding Cell_Wall_Synthesis Continued cell wall synthesis Reduced_Binding->Cell_Wall_Synthesis Survival Cell Survival and Proliferation Cell_Wall_Synthesis->Survival

Caption: Signaling pathway of glycopeptide resistance.

References

Application Notes and Protocols for the Purification of Balhimycin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the glycopeptide antibiotic Balhimycin using High-Performance Liquid Chromatography (HPLC). It covers both analytical and preparative scale chromatography, sample preparation from fermentation broth, and troubleshooting guidance.

Introduction to this compound and its Purification

This compound is a vancomycin-like glycopeptide antibiotic produced by the bacterium Amycolatopsis balhimycina.[1] Like other glycopeptides, it inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[2] Its complex structure, consisting of a heptapeptide backbone with attached sugar moieties, necessitates a robust purification strategy to isolate it from fermentation broths and related impurities.[3] Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification and analysis of this compound due to its high resolution and selectivity.[3]

Experimental Protocols

Sample Preparation from Fermentation Broth

A critical step for successful HPLC analysis and purification is the proper preparation of the sample from the fermentation culture.

Objective: To remove cells, proteins, and other interfering substances from the fermentation broth to obtain a clarified supernatant suitable for HPLC injection.

Protocol:

  • Cell Removal: Centrifuge the Amycolatopsis balhimycina fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Protein Precipitation (Optional but Recommended): To further remove proteins that can foul the HPLC column, add an equal volume of cold methanol or acetonitrile to the supernatant. Incubate the mixture at -20°C for 1-2 hours to allow proteins to precipitate.

  • Clarification: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Filtration: Filter the resulting supernatant through a 0.45 µm or 0.22 µm syringe filter to remove any remaining particulate matter. The filtered sample is now ready for analytical HPLC or for further concentration for preparative HPLC.

  • Concentration for Preparative HPLC (Optional): For large-scale purification, the filtered supernatant can be concentrated using techniques such as rotary evaporation or solid-phase extraction (SPE) with a C18 cartridge.

Analytical High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound samples, quantify its concentration, and analyze the impurity profile.

Instrumentation and Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., Nucleosil C18, 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm or 280 nm[3]
Injection Volume 10-20 µL
Column Temperature Ambient or 30°C

Expected Results:

Under these conditions, this compound typically elutes as a major peak. The retention time can be used for identification (when compared to a standard), and the peak area can be used for quantification. Related impurities will appear as separate peaks, and their resolution from the main this compound peak is a measure of the method's effectiveness.

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To purify larger quantities of this compound from a concentrated and clarified fermentation broth extract.

Instrumentation and Conditions:

ParameterRecommended Conditions
Column Preparative C18 reversed-phase column (e.g., Nucleosil C18, 5 µm, 20 x 250 mm)[3]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[3]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[3]
Gradient 10% to 50% B over 60 minutes[3]
Flow Rate 10 mL/min[3]
Detection UV at 214 nm[3]
Injection Volume 1-5 mL (depending on concentration and column capacity)
Fraction Collection Collect fractions based on the elution profile of the this compound peak.

Post-Purification Processing:

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method described in section 2.2 to determine their purity.

  • Pooling: Pool the fractions containing high-purity this compound.

  • Solvent Removal: Remove the acetonitrile and TFA from the pooled fractions, typically by lyophilization (freeze-drying).

  • Final Product: The resulting white powder is purified this compound.

Data Presentation

Table 1: Typical HPLC Parameters and Expected Performance for this compound Analysis and Purification

ParameterAnalytical HPLCPreparative HPLC
Column Dimension 4.6 x 250 mm20 x 250 mm[3]
Particle Size 5 µm5 µm[3]
Flow Rate 1.0 mL/min10 mL/min[3]
Typical Retention Time 11-14 minutes (highly method dependent)[3]15-25 minutes (highly method dependent)
Expected Purity >95% (for purified samples)>98% (after pooling pure fractions)
Expected Recovery N/A60-80% (dependent on sample load and gradient)
Resolution (Rs) from major impurities >1.5>1.2

Note: Retention times, purity, and recovery are dependent on the specific HPLC system, column chemistry, and the complexity of the sample matrix. The values presented are typical and may require optimization.

Visualization of Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification & Analysis fermentation Amycolatopsis balhimycina Fermentation Broth centrifugation1 Centrifugation (Cell Removal) fermentation->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 protein_precipitation Protein Precipitation (Acetonitrile/Methanol) supernatant1->protein_precipitation centrifugation2 Centrifugation protein_precipitation->centrifugation2 supernatant2 Clarified Supernatant centrifugation2->supernatant2 filtration Filtration (0.22 µm) supernatant2->filtration final_sample Prepared Sample filtration->final_sample analytical_hplc Analytical HPLC final_sample->analytical_hplc Purity Check preparative_hplc Preparative HPLC final_sample->preparative_hplc Purification fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization purified_this compound Purified this compound lyophilization->purified_this compound

Caption: Experimental workflow for this compound purification.

balhimycin_biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Heptapeptide Assembly cluster_modification Post-Assembly Modification aa_precursors Amino Acid Precursors (e.g., L-tyrosine, L-leucine) unusual_aa Synthesis of Unusual Amino Acids (e.g., β-hydroxytyrosine, 4-hydroxyphenylglycine) aa_precursors->unusual_aa nrps Non-Ribosomal Peptide Synthetase (NRPS) (bpsA, bpsB, bpsC, bpsD) unusual_aa->nrps heptapeptide Linear Heptapeptide nrps->heptapeptide crosslinking Oxidative Cross-linking (oxyA, oxyB, oxyC) heptapeptide->crosslinking halogenation Halogenation (bhaA) crosslinking->halogenation glycosylation Glycosylation (bgtfA, bgtfB, bgtfC) halogenation->glycosylation This compound This compound glycosylation->this compound

Caption: Simplified this compound biosynthesis pathway.

Alternative and Complementary Purification Techniques

While RP-HPLC is highly effective, other chromatographic techniques can be employed for the purification of this compound and other glycopeptides, either as alternative or complementary steps.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be a useful initial capture step to isolate glycopeptides from the fermentation broth before RP-HPLC polishing.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds like glycopeptides. It can provide different selectivity compared to RP-HPLC and is effective for separating glycoforms.

Troubleshooting

Table 2: Common HPLC Problems and Solutions for this compound Purification

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with the column stationary phase.- Column overload.- Presence of silanol groups on the silica backbone.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1%).- Reduce the injection volume or sample concentration.- Use a column with end-capping or a different stationary phase.
Peak Broadening - Large injection volume.- Column degradation.- Extra-column band broadening.- Reduce injection volume.- Replace the column.- Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Ghost Peaks - Carryover from previous injections.- Contaminants in the mobile phase or sample.- Implement a needle wash step between injections.- Run a blank gradient to wash the column.- Use high-purity solvents and freshly prepared mobile phases.
Irreproducible Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column equilibration issues.- Prepare mobile phases carefully and degas them properly.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
High Backpressure - Blockage in the column or system.- Precipitated buffer salts.- Filter all samples and mobile phases.- Reverse flush the column (check manufacturer's instructions).- If pressure remains high, replace the column.

References

Application Notes and Protocols for Mass Spectrometry-Based Characterization of Balhimycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Balhimycin is a glycopeptide antibiotic with a complex structure, belonging to the same class as vancomycin.[1][2] Its intricate nature, comprising a heptapeptide backbone and sugar moieties, necessitates advanced analytical techniques for comprehensive characterization.[1][3] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has proven to be an indispensable tool for the structural elucidation, quantification, and analysis of this compound and its biosynthetic precursors.[4][5] These application notes provide detailed protocols and data interpretation guidelines for the characterization of this compound using various mass spectrometry methods.

Core Principles of Mass Spectrometry in this compound Analysis:

Mass spectrometry is a powerful analytical technique used to identify unknown compounds, quantify known compounds, and elucidate molecular structures.[6] For a complex molecule like this compound, different MS techniques offer specific advantages:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for analyzing large and thermally labile molecules like this compound.[7][8] It allows the molecule to be ionized directly from a liquid phase into the gas phase with minimal fragmentation.

  • Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis, with fragmentation induced between the stages.[6] In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information about the molecule, such as the sequence of amino acids and the nature of sugar attachments.[1][6]

  • High-Performance Liquid Chromatography (HPLC) Coupling: Coupling HPLC with MS (HPLC-MS) allows for the separation of complex mixtures from culture broths before mass analysis.[4][9] This is crucial for distinguishing this compound from its precursors and degradation products.[1]

Experimental Workflow for this compound Characterization

The general workflow for analyzing this compound from a culture broth involves sample preparation, chromatographic separation, and mass spectrometric detection and characterization.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis culture Amycolatopsis mediterranei Culture Broth centrifugation Centrifugation culture->centrifugation hplc HPLC Separation (C18 Column) supernatant Supernatant Collection centrifugation->supernatant dilution Dilution in Acetonitrile:Water (1:1) supernatant->dilution dilution->hplc esi Electrospray Ionization (Positive Mode) hplc->esi detection Product Ion Detection ms1 Full Scan MS (Precursor Ion Selection) esi->ms1 ms2 Tandem MS (MS/MS) (Fragmentation) ms1->ms2 ms2->detection interpretation Structural Interpretation (Fragmentation Pattern) detection->interpretation quantification Quantitative Analysis interpretation->quantification

Caption: General experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Culture Broth
  • Culture Growth: Cultivate Amycolatopsis mediterranei DSM5908 under conditions suitable for this compound production.

  • Harvesting: After the desired fermentation period, harvest the culture broth.

  • Cell Removal: Centrifuge the culture broth to pellet the bacterial cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound and its precursors.

  • Sample Dilution: Dilute the supernatant with an equal volume of acetonitrile-water (1:1, v/v) to a final concentration of approximately 0.1 mg/ml for direct infusion or LC-MS analysis.[10]

Protocol 2: HPLC-ESI-MS/MS Analysis

This protocol is based on the analysis of this compound and its precursors using a triple-quadrupole mass spectrometer.[10]

  • Instrumentation:

    • HPLC system coupled to a triple-quadrupole mass spectrometer (e.g., API III TAGA).[10]

    • Electrospray Ionization (ESI) source.[10]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector in series with the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion mode.[10]

    • Orifice Voltage: 80 V.[10]

    • Collision Gas: Argon for MS/MS experiments.[10]

    • Scan Mode:

      • Full Scan (MS1): Acquire full scan spectra to identify the protonated molecular ions [M+H]⁺ of this compound and its related compounds.

      • Product Ion Scan (MS/MS): Select the precursor ion of interest (e.g., the [M+H]⁺ of this compound) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Presentation: Quantitative Analysis of this compound and Precursors

The following table summarizes the molecular masses of this compound and key precursors identified in wild-type and mutant strains of Amycolatopsis mediterranei. This data is crucial for identifying defects in the biosynthetic pathway.

CompoundStrain OriginMolecular Mass (Da)Key Structural FeatureReference
This compoundWild-type1445Fully glycosylated and cross-linked heptapeptide[1]
Desvancosamine-balhimycinWild-type1289Lacks the dehydrovancosamine sugar[1]
SP969Oxygenase Mutant (SP1-1)969Linear peptide precursor, not cross-linked[1][10]
SP1134Oxygenase Mutant (SP1-1)1134Likely a modified linear peptide precursor[1][10]
HD1Glycosyltransferase Mutant (HD1)-Aglycone (non-glycosylated), bridged heptapeptide[1][10]
HD2Glycosyltransferase Mutant (HD1)-N-methylated version of HD1 (Δm = 14 amu)[1]
HD3Glycosyltransferase Mutant (HD1)-Hydroxylated version of HD1 (Δm = 16 amu)[1]
HD4Glycosyltransferase Mutant (HD1)-N-methylated and hydroxylated version of HD1[1]

Data Analysis and Interpretation: Fragmentation of this compound

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of glycopeptides like this compound.[1] The fragmentation patterns provide information about the peptide backbone and the attached sugar moieties.

Key Fragmentation Pathways:
  • Loss of Sugar Residues: A characteristic fragmentation pattern for glycosylated this compound is the sequential loss of its sugar moieties (glucose and dehydrovancosamine) under MS/MS conditions.[1] This is often the most facile fragmentation pathway.

  • Peptide Backbone Fragmentation: Fragmentation of the peptide backbone is less common due to the extensive cross-linking of the heptapeptide core. However, certain fragments can be observed.

  • N-terminal Amino Acid Fragmentation: The N-terminal amino acid, which is not part of the bridged structure, is more susceptible to fragmentation. For this compound and its aglycone precursors, characteristic signals corresponding to d-Leucine (86 m/z) or N-methyl-d-Leucine (100 m/z) can be detected.[1][10]

G This compound This compound [M+H]+ Aglycone Aglycone (Loss of Sugars) This compound->Aglycone Loss of Dehydrovancosamine & Glucose N_Terminal_Frag N-Terminal Fragment (d-Leu or N-Me-d-Leu) Aglycone->N_Terminal_Frag Fragmentation of unchlorinated amino acid Backbone_Frag Peptide Backbone Fragments Aglycone->Backbone_Frag Limited Fragmentation due to cross-linking

Caption: Simplified fragmentation pathway of this compound in tandem MS.

The combination of HPLC with ESI-MS/MS provides a robust and informative platform for the characterization of this compound.[4] By analyzing the intact mass, fragmentation patterns, and comparing wild-type products with those from biosynthetic mutants, researchers can gain deep insights into the structure of this compound, its modifications, and its biosynthetic pathway. The protocols and data presented here serve as a comprehensive guide for scientists and professionals in the field of natural product chemistry and drug development.

References

Application Notes and Protocols for Balhimycin Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balhimycin is a glycopeptide antibiotic belonging to the same structural class as vancomycin. It is produced by Amycolatopsis balhimycina and exhibits antibacterial activity primarily against Gram-positive bacteria. The mechanism of action involves the inhibition of cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. As a research and developmental compound, standardized protocols for determining its in vitro activity are crucial for comparative studies and potential therapeutic evaluation.

These application notes provide detailed protocols for determining the antibiotic susceptibility of bacteria to this compound using common laboratory methods, including Broth Microdilution, Disk Diffusion, and Gradient Diffusion. Due to the limited availability of standardized testing parameters for this compound, the following protocols have been adapted from established guidelines for vancomycin, a structurally and mechanistically similar antibiotic, as set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Disclaimer: this compound is not currently a clinically approved antibiotic, and therefore, no official clinical breakpoints for the interpretation of susceptibility testing results (i.e., Susceptible, Intermediate, or Resistant) have been established by regulatory bodies like CLSI or EUCAST. The provided vancomycin breakpoints are for comparative purposes only and should not be used for clinical decision-making. Furthermore, specific quality control (QC) ranges for this compound have not been officially determined. Laboratories should establish their own internal QC ranges.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature. This data provides a baseline understanding of its spectrum of activity.

Bacterial SpeciesStrain(s)MIC Range (µg/mL)Reference
Staphylococcus aureus3066, 204240.39 - 1.56[1]
Staphylococcus epidermidis8250.78[1]
Staphylococcus haemolyticus7121.56[1]
Streptococcus faecalisATCC 29212, D 21777, D-590.39 - 1.56[1]
Various Streptococcal strainsNot specified0.39 - 12.5[1]
Amycolatopsis balhimycina (producer)Wild Type5000
Amycolatopsis balhimycina (ΔvanHAXAb mutant)Mutant Strain250

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Principle: A standardized suspension of bacteria is tested against serial dilutions of this compound in a microtiter plate. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland)

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic. This will result in a final concentration range of, for example, 64 µg/mL to 0.06 µg/mL in a final volume of 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each organism tested.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Within 15 minutes of preparation, add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

Quality Control:

  • Perform QC testing with standard strains in parallel with clinical isolates.

  • As no official QC ranges for this compound exist, it is recommended to use the CLSI- or EUCAST-defined QC ranges for vancomycin as a preliminary guide. Each laboratory must establish its own internal, acceptable QC ranges for this compound.

Reference Vancomycin MIC QC Ranges (CLSI M100):

QC StrainAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™0.5 - 2
Enterococcus faecalis ATCC® 29212™1 - 4
Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Principle: A standardized bacterial inoculum is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk containing a known amount of this compound is placed on the surface. The antibiotic diffuses into the agar, and the diameter of the zone of growth inhibition around the disk is measured after incubation.

Materials:

  • This compound-impregnated paper disks (e.g., 30 µg). As these are not commercially available, they would need to be prepared in-house.

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™)

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.

  • Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours (up to 24 hours for staphylococci).

  • Reading Results: Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

Quality Control:

  • Perform QC testing with standard strains.

  • As with the broth microdilution method, no official QC ranges for this compound disk diffusion exist. Vancomycin QC ranges can be used as a reference for initial validation, but each laboratory must establish its own ranges.

Reference Vancomycin Zone Diameter QC Ranges (CLSI M100):

QC StrainDisk ContentAcceptable Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 25923™30 µg17 - 21
Gradient Diffusion Method (Etest® Principle)

This method utilizes a plastic strip with a predefined gradient of antibiotic concentrations to determine the MIC.

Principle: A plastic strip impregnated with a continuous gradient of this compound is placed on an inoculated agar plate. The antibiotic diffuses into the agar, creating an elliptical zone of inhibition. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Materials:

  • This compound gradient diffusion strips (not commercially available, would require custom preparation).

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™)

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation and Inoculation: Follow the same procedure as for the disk diffusion method.

  • Strip Application: Aseptically apply the this compound gradient strip to the agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: Read the MIC value at the point of intersection of the elliptical zone of inhibition with the MIC scale on the strip.

Quality Control:

  • Perform QC testing with standard strains.

  • Use vancomycin QC ranges as a reference for initial validation and establish internal QC ranges.

Interpretation of Results

As this compound is an investigational agent, there are no established clinical breakpoints. The interpretation of MIC values or zone diameters as "Susceptible," "Intermediate," or "Resistant" is not possible at this time. For research and development purposes, the MIC values obtained can be compared to those of other glycopeptide antibiotics, such as vancomycin, against the same panel of organisms.

Reference Vancomycin MIC Breakpoints for Staphylococcus aureus (CLSI M100):

InterpretationMIC (µg/mL)
Susceptible (S)≤ 2
Intermediate (I)4 - 8
Resistant (R)≥ 16

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Balhimycin_Mechanism_of_Action cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (ending in D-Ala-D-Ala) UDP_MurNAc_pentapeptide->Lipid_I Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Inhibition1 Mature_Peptidoglycan Mature, Cross-linked Peptidoglycan Peptidoglycan->Mature_Peptidoglycan Transpeptidase Inhibition2 Transglycosylation Transglycosylation Transpeptidation Transpeptidation (Cross-linking) This compound This compound This compound->Lipid_II Binds to D-Ala-D-Ala terminus This compound->Inhibition1 Inhibits Transglycosylation This compound->Inhibition2 Inhibits Transpeptidation

Caption: Mechanism of action of this compound, inhibiting bacterial cell wall synthesis.

Experimental Workflow: Broth Microdilution AST

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare this compound stock solution B Perform serial dilutions in 96-well plate A->B E Inoculate microtiter plate with bacterial suspension B->E C Prepare 0.5 McFarland bacterial inoculum D Dilute inoculum to final concentration C->D D->E F Incubate at 35°C for 16-20 hours E->F G Read plate for visible growth F->G H Determine MIC (lowest concentration with no growth) G->H

Caption: Workflow for determining this compound MIC by broth microdilution.

Logical Relationship: Interpretation of AST Results (Hypothetical)

AST_Interpretation_Logic Result AST Result (MIC or Zone Diameter) Susceptible Susceptible Result->Susceptible ≤ Breakpoint S Intermediate Intermediate Result->Intermediate > Breakpoint S and ≤ Breakpoint R Resistant Resistant Result->Resistant > Breakpoint R

Caption: Logical flow for interpreting AST results based on breakpoints.

References

Application Notes and Protocols: In Vitro Determination of Balhimycin's Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balhimycin is a glycopeptide antibiotic with a structural similarity to vancomycin, a crucial therapeutic agent against serious infections caused by Gram-positive bacteria.[1][2] Determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical step in understanding its antimicrobial spectrum and potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] These application notes provide detailed protocols for two standard laboratory methods for MIC determination: Broth Microdilution and Agar Dilution. Additionally, a summary of reported this compound MIC values against various bacterial species is presented.

Data Presentation: this compound MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria. It is important to note that this compound has demonstrated superior in vitro activity against anaerobic bacteria, particularly Clostridium species, when compared to vancomycin.[1][3]

Bacterial SpeciesStrain(s)MIC Range (µg/mL)Reference
Staphylococcus aureusVarious strains0.39 - 12.5[4]
Staphylococcus epidermidisVarious strains0.39 - 12.5[4]
Streptococcus spp.Various strains0.39 - 12.5[4]
Staphylococcal strainsGeneral0.39 - 1.56[4]

Note: While qualitative data suggests this compound's efficacy against anaerobes, specific quantitative MIC values for a broad range of anaerobic species are not widely available in the reviewed literature. Further studies are warranted to fully characterize its activity against these important pathogens.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. These protocols are based on established guidelines for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility) at a concentration of 1280 µg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plate:

    • Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., increased CO₂) may be required.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_bal Prepare this compound Stock Solution prep_dil Perform Serial Dilutions in 96-well plate prep_bal->prep_dil inoculate Inoculate Plate prep_dil->inoculate Inoculum Addition prep_inoc Prepare Standardized Bacterial Inoculum prep_inoc->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol 2: Agar Dilution Method

This method involves incorporating various concentrations of this compound into an agar medium, which is then spot-inoculated with a standardized bacterial suspension.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multipoint inoculator (optional)

  • Incubator

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

    • For each desired concentration, add 1 part of the corresponding this compound stock solution to 9 parts of molten agar (e.g., 2 mL of stock to 18 mL of agar). Mix thoroughly but gently to avoid air bubbles.

    • Pour the agar mixture into sterile petri dishes to a uniform depth and allow them to solidify.

    • Prepare a control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described in the Broth Microdilution protocol (Step 3).

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation of Agar Plates:

    • Spot-inoculate the surface of each agar plate (including the control plate) with 1-2 µL of the diluted bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

    • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air. For anaerobic bacteria, incubate in an anaerobic environment for 48 hours.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the site of inoculation.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plates Prepare this compound-Agar Plates (Serial Dilutions) spot_inoculate Spot Inoculate Plates prep_plates->spot_inoculate prep_inoc Prepare Standardized Bacterial Inoculum prep_inoc->spot_inoculate incubate Incubate Plates spot_inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Agar Dilution MIC Assay.

Quality Control

For both methods, it is essential to include quality control (QC) strains with known MIC values for this compound or other glycopeptide antibiotics. This ensures the accuracy and reproducibility of the results. Recommended QC strains for Gram-positive bacteria include Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212. The obtained MIC values for these QC strains should fall within the expected ranges as defined by standard guidelines (e.g., CLSI).

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound. Adherence to standardized protocols and the inclusion of appropriate quality control measures are paramount for generating accurate and reproducible data. The provided information serves as a comprehensive guide for researchers and scientists in the evaluation of this compound's in vitro antimicrobial activity.

References

Application Notes and Protocols for Optimal Balhimycin Yield in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balhimycin, a glycopeptide antibiotic structurally similar to vancomycin, is produced by the actinomycete Amycolatopsis balhimycina. It exhibits potent activity against a range of Gram-positive bacteria, making it a molecule of significant interest in drug discovery and development. Optimizing its production in laboratory settings is crucial for further research, derivatization studies, and process development.

These application notes provide detailed protocols and summarize the key fermentation parameters necessary to achieve optimal this compound yields. The information is compiled from various studies to offer a comprehensive guide for laboratory-scale production.

Fermentation Media Composition

The composition of the fermentation medium is a critical factor influencing both cell growth and this compound production. Both defined and complex media have been successfully used.

Defined Media for Controlled Studies

Defined media are essential for metabolic and proteomic studies where nutrient limitations need to be precisely controlled. It has been demonstrated that limiting inorganic phosphate (Pi) and ensuring a sufficient glucose supply can promote this compound production.[1][2]

Table 1: Composition of Defined Fermentation Media for this compound Production

ComponentMedium LP (Low Phosphate)[1][2]Medium LG (High Phosphate)[1][2]Medium MG[3]
Glucose12 g/L6 g/L-
Maltose--10 g/L
L-Glutamate2 g/L2 g/L5 g/L
KH₂PO₄0.08 g/L (0.6 mM)0.245 g/L (1.8 mM)-
K₂HPO₄--0.5 g/L
MgSO₄·7H₂O0.5 g/L0.5 g/L0.5 g/L
FeSO₄·7H₂O0.01 g/L0.01 g/L0.01 g/L
NaCl--1.0 g/L
Trace Elements Sol.1 mL/L1 mL/L1 mL/L
pH 7.27.26.5

Note: Trace Elements Solution composition is provided in the protocols section.

Complex Media for High-Yield Production

Complex media, containing undefined components like yeast extract and peptone, often support higher biomass and antibiotic yields.

Table 2: Composition of Complex Fermentation Media for this compound Production

ComponentR5 Medium[4]TSB (Tryptic Soy Broth)YMG MediumBennet Medium
Glucose10 g/L2.5 g/L4 g/L10 g/L
Soluble Starch----
Sucrose103 g/L---
Yeast Extract5 g/L-4 g/L1 g/L
Malt Extract--10 g/L-
Tryptone-17 g/L-2 g/L
Soytone-3 g/L--
Beef Extract---1 g/L
K₂HPO₄0.25 g/L2.5 g/L--
NaCl-5 g/L--
MgCl₂·6H₂O10.12 g/L---
CaCl₂2.94 g/L---
Casamino Acids0.1 g/L---
Trace Elements Sol.2 mL/L---
pH 7.27.37.07.3

Optimal Fermentation Parameters

Fine-tuning physical parameters is essential for maximizing this compound production.

Table 3: Optimal Physical Parameters for this compound Fermentation

ParameterOptimal RangeNotes
Temperature 28-30°CTemperatures outside this range can significantly reduce yield.
pH 6.5 - 7.5An initial pH of around 7.0 is generally favorable. The pH may increase during fermentation due to the consumption of amino acids.[3][5]
Agitation 200 - 250 rpmAdequate agitation is crucial for nutrient distribution and oxygen transfer. Higher speeds can lead to shear stress.
Aeration 1.0 - 1.5 vvmSufficient dissolved oxygen is critical, especially during the exponential growth phase.
Inoculum Size 5% (v/v)A well-developed seed culture is key to a successful fermentation.
Fermentation Time 120 - 168 hoursThis compound production typically begins after 48-72 hours and peaks around 144-168 hours.[6]

Regulatory Pathway of this compound Biosynthesis

The biosynthesis of this compound is regulated by a complex network of genes. A key element is the StrR-like pathway-specific regulator, Bbr (this compound biosynthesis regulator). Bbr acts as a transcriptional activator, binding to the promoter regions of several genes within the this compound biosynthesis gene cluster (bal cluster). This binding initiates the transcription of genes responsible for precursor synthesis, peptide backbone assembly, and tailoring reactions. Understanding this pathway is crucial for targeted genetic engineering strategies to enhance this compound yield.

Balhimycin_Biosynthesis_Regulation cluster_output Bbr Bbr (Transcriptional Activator) bal_promoters bal Gene Cluster Promoter Regions Bbr->bal_promoters Binds to dvaA dvaA (Dehydrovancosamine biosynthesis) bal_promoters->dvaA Activates oxyA oxyA (Oxidative cross-linking) bal_promoters->oxyA Activates tba tba (Transport) bal_promoters->tba Activates orf7 orf7 (Na+/H+ antiporter) bal_promoters->orf7 Activates bbr_gene bbr (Self-regulation) bal_promoters->bbr_gene Activates This compound This compound Production oxyA->this compound

Fig. 1: Simplified signaling pathway of this compound biosynthesis regulation by Bbr.

Experimental Protocols

The following protocols provide a step-by-step guide for the laboratory-scale production and analysis of this compound.

Experimental Workflow Overview

The overall process involves preparing the seed culture, inoculating the production medium, running the fermentation under controlled conditions, and finally, harvesting and analyzing the product.

Fermentation_Workflow prep_media Media Preparation (Seed & Production) seed_culture Seed Culture (2-3 days, 30°C, 220 rpm) prep_media->seed_culture inoculation Inoculation (5% v/v) prep_media->inoculation seed_culture->inoculation fermentation Production Fermentation (5-7 days, 30°C, 220 rpm, pH 7.0) inoculation->fermentation harvest Harvesting (Centrifugation) fermentation->harvest extraction Extraction (Methanol) harvest->extraction analysis Analysis (HPLC) extraction->analysis

Fig. 2: General experimental workflow for this compound production.
Protocol 1: Inoculum Preparation

  • Strain : Amycolatopsis balhimycina DSM 5908.

  • Medium : Prepare Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract-Glucose (YMG) medium.

  • Culture Initiation : Inoculate a single colony or a glycerol stock of A. balhimycina into a 250 mL flask containing 50 mL of seed medium.

  • Incubation : Incubate at 30°C for 48-72 hours on a rotary shaker at 220 rpm.

  • Quality Check : A well-grown seed culture should appear dense and homogeneous.

Protocol 2: Shake Flask Fermentation
  • Medium Preparation : Prepare 50 mL of the desired production medium (e.g., R5 medium for high yield) in a 250 mL baffled flask and sterilize.

  • Inoculation : Inoculate the production medium with 2.5 mL (5% v/v) of the seed culture.

  • Incubation : Incubate the flasks at 30°C on a rotary shaker at 220 rpm for 144-168 hours.

  • Sampling : Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor pH, cell growth (dry cell weight), and this compound concentration.

Protocol 3: Bioreactor Fermentation
  • Bioreactor Preparation : Prepare and sterilize a 2L bioreactor containing 1.5L of production medium. Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculation : Inoculate the bioreactor with 75 mL (5% v/v) of a well-grown seed culture.

  • Fermentation Conditions :

    • Temperature : Control at 30°C.

    • pH : Control at 7.0 by automated addition of 1M NaOH and 1M HCl.

    • Agitation : Start at 200 rpm and increase as needed to maintain DO above 30%.

    • Aeration : Maintain at 1.0 vvm.

  • Monitoring : Monitor and record temperature, pH, DO, agitation speed, and off-gas composition throughout the fermentation.

  • Sampling : Aseptically collect samples periodically for analysis of biomass, substrate consumption, and this compound titer.

Protocol 4: this compound Quantification by HPLC
  • Sample Preparation :

    • Centrifuge 1 mL of fermentation broth at 12,000 rpm for 10 minutes.

    • Mix the supernatant with an equal volume of methanol to precipitate proteins.

    • Centrifuge again and filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System :

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient : A typical gradient would be from 10% to 70% acetonitrile over 30 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at 280 nm.

  • Quantification :

    • Prepare a standard curve using purified this compound.

    • Inject the prepared sample and integrate the peak corresponding to this compound.

    • Calculate the concentration based on the standard curve.

Influence of Cell Morphology

For filamentous actinomycetes like A. balhimycina, morphology plays a crucial role in production.

  • Pelleted Growth : Small, elongated pellets are often correlated with higher this compound productivity compared to large, dense pellets or dispersed mycelia.[6]

  • Factors Influencing Morphology :

    • Inoculum size : Higher inoculum concentrations can lead to more dispersed growth.

    • Agitation : High shear can lead to fragmentation of mycelia.

    • Medium Composition : The presence of certain ions can influence pellet formation.

It is recommended to monitor the morphology microscopically throughout the fermentation as an early indicator of productivity.

Conclusion

Optimizing this compound production requires a multi-faceted approach, considering the interplay between medium composition, physical fermentation parameters, and the inherent regulatory mechanisms of the producing organism. The protocols and data presented in these application notes provide a robust starting point for researchers to achieve high and reproducible yields of this compound in a laboratory setting. Further optimization using statistical methods like Response Surface Methodology (RSM) can be employed for process refinement.

References

Application Notes: Utilizing Balhimycin to Elucidate Bacterial Cell Wall Termini

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balhimycin is a glycopeptide antibiotic produced by Amycolatopsis balhimycina. Structurally and functionally similar to vancomycin, it serves as a critical tool for studying the biosynthesis and structure of the bacterial cell wall.[1] Glycopeptide antibiotics are indispensable in combating infections caused by multidrug-resistant Gram-positive bacteria.[1] Their mechanism of action involves targeting the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan (PG) precursors, thereby inhibiting the transglycosylation and transpeptidation steps essential for cell wall synthesis.[2]

The emergence of resistance to glycopeptides, notably in vancomycin-resistant enterococci (VRE), is a significant clinical challenge. This resistance is primarily mediated by the alteration of the PG precursor terminus from D-Ala-D-Ala to D-alanyl-D-lactate (D-Ala-D-Lac). This single atomic substitution—replacing an amide bond with an ester bond—results in an approximately 1000-fold reduction in the binding affinity of the antibiotic, rendering it ineffective.[1][3] Consequently, this compound is not only an antimicrobial agent but also a precise molecular probe for investigating the fundamental differences between susceptible (D-Ala-D-Ala) and resistant (D-Ala-D-Lac) cell wall structures.

These application notes provide a comprehensive guide, including detailed protocols and data interpretation, for using this compound to study and differentiate between these two crucial cell wall termini.

Mechanism of Action and Resistance

This compound's bactericidal activity stems from its ability to form a stable complex with the D-Ala-D-Ala moiety of Lipid II, the fundamental building block of the bacterial cell wall. This binding occurs through a network of five hydrogen bonds, effectively sequestering the precursor and preventing its incorporation into the growing peptidoglycan matrix.[4]

In resistant bacteria, a cluster of van genes orchestrates a biochemical workaround. Key enzymes include:

  • VanH: A dehydrogenase that converts pyruvate to D-lactate.

  • VanA or VanB: A ligase that synthesizes the D-Ala-D-Lac depsipeptide.

  • VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala, ensuring the exclusive use of the modified precursors.[1]

The substitution of the terminal D-alanine with D-lactate eliminates a critical hydrogen bond donor (the amide N-H) and introduces steric and electronic repulsion, which destabilizes the antibiotic-target complex.[4] This elegant yet simple modification is the cornerstone of high-level glycopeptide resistance.

Data Presentation: Quantitative Analysis

The dramatic difference in binding affinity and its consequence on antimicrobial efficacy can be quantified. The following tables summarize the key quantitative data comparing this compound/Vancomycin interaction with D-Ala-D-Ala and D-Ala-D-Lac termini.

Table 1: Comparative Binding Affinities

AntibioticLigandBinding Affinity (Kd)Fold DifferenceMeasurement Technique
VancomycinAc-D-Ala-D-Ala~1 µM-Surface Plasmon Resonance
VancomycinAc-D-Ala-D-Lac~1 mM~1000x lowerSurface Plasmon Resonance

(Note: Data for vancomycin, a close structural analog of this compound, is used to illustrate the principle of differential binding affinity. The shared heptapeptide core suggests a similar binding profile for this compound.)[5]

Table 2: this compound Minimum Inhibitory Concentrations (MICs)

Bacterial StrainCell Wall Terminus TypeThis compound MIC (µg/mL)
Staphylococcus aureus 3066D-Ala-D-Ala0.39 - 1.56
Staphylococcus epidermidis 825D-Ala-D-Ala0.39 - 1.56
Streptococcus faecalis ATCC29212D-Ala-D-Ala0.39 - 1.56
Vancomycin-Resistant Enterococci (VRE, VanA)D-Ala-D-Lac>64

(Data compiled from various sources, illustrating the significant increase in MIC for strains with modified cell wall termini.)[3][6]

Visualizations

The following diagrams illustrate the key pathways and workflows described in these notes.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAM_Penta_Ala UDP-NAM-pentapeptide (ends D-Ala-D-Ala) UDP_NAM->UDP_NAM_Penta_Ala + L-Ala, D-Glu, L-Lys, D-Ala-D-Ala UDP_NAM_Penta_Lac UDP-NAM-pentadepsipeptide (ends D-Ala-D-Lac) UDP_NAM->UDP_NAM_Penta_Lac + L-Ala, D-Glu, L-Lys, D-Ala-D-Lac L_Ala L-Ala D_Glu D-Glu Lys L-Lys D_Ala D-Ala D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala Ddl Ligase D_Ala_D_Lac D-Ala-D-Lac D_Ala->D_Ala_D_Lac VanA/B Ligase D_Lac D-Lac D_Lac->D_Ala_D_Lac Pyruvate Pyruvate Pyruvate->D_Lac VanH Dehydrogenase Lipid_II_Ala Lipid II (D-Ala-D-Ala) UDP_NAM_Penta_Ala->Lipid_II_Ala Translocase Lipid_II_Lac Lipid II (D-Ala-D-Lac) UDP_NAM_Penta_Lac->Lipid_II_Lac Translocase PG Peptidoglycan Lipid_II_Ala->PG Transglycosylase / Transpeptidase Lipid_II_Lac->PG Transglycosylase / Transpeptidase Balhimycin_Action_Resistance This compound This compound Lipid_II_Ala Lipid II (D-Ala-D-Ala) This compound->Lipid_II_Ala Binds (High Affinity) Lipid_II_Lac Lipid II (D-Ala-D-Lac) This compound->Lipid_II_Lac Weak Binding Inhibition Inhibition Lipid_II_Ala->Inhibition No_Binding No Significant Binding Lipid_II_Lac->No_Binding CellWall_Synth Cell Wall Synthesis Resistance Resistance CellWall_Synth->Resistance Leads to Inhibition->CellWall_Synth Blocks No_Binding->CellWall_Synth Allows Experimental_Workflow cluster_exp Experimental Arms cluster_cwa Cell Wall Analysis Workflow start Start: Bacterial Culture (Susceptible vs. Resistant Strains) mic 1. MIC Determination (Broth Microdilution) start->mic cell_wall 2. Cell Wall Analysis start->cell_wall results Results & Comparison: - MIC Values - Muropeptide Profiles (Presence of D-Ala-D-Ala vs. D-Ala-D-Lac) mic->results harvest a. Harvest & Lyse Cells (Boiling in SDS) cell_wall->harvest isolate b. Isolate Sacculi (Ultracentrifugation) harvest->isolate digest c. Digest Peptidoglycan (Muramidase/Mutanolysin) isolate->digest reduce d. Reduce & Prepare Muropeptides digest->reduce analyze e. HPLC/UPLC Analysis reduce->analyze analyze->results end Conclusion results->end

References

Application Notes and Protocols: Balhimycin in the Development of Novel Glycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of balhimycin, a vancomycin-class glycopeptide antibiotic, as a scaffold for the development of new and more potent antibiotic agents. The document outlines the key strategies for modification, detailed experimental protocols, and the antibacterial activity of resulting derivatives.

Introduction to this compound

This compound is a glycopeptide antibiotic produced by the actinomycete Amycolatopsis balhimycina.[1] Structurally, it shares the same heptapeptide core as vancomycin but differs in its glycosylation pattern.[2] Its mechanism of action involves binding to the D-Ala-D-Ala terminus of lipid II, a precursor in bacterial cell wall synthesis, thereby inhibiting peptidoglycan formation and leading to bacterial cell death.[3] The rise of vancomycin-resistant bacteria has spurred research into modifying existing glycopeptides like this compound to create novel antibiotics with improved efficacy against resistant strains.

Strategies for Developing New Glycopeptide Antibiotics from this compound

The development of novel glycopeptide antibiotics from this compound primarily involves three key strategies:

  • Chemical Modification (Semisynthesis): This approach involves the direct chemical modification of the this compound molecule. Key sites for modification include the peptide backbone, the sugar moieties, and the N- and C-termini.[3]

  • Genetic Engineering (Mutasynthesis): This technique utilizes a mutant strain of the this compound producer that is deficient in the biosynthesis of one of the precursor amino acids. By feeding synthetic analogues of this precursor to the culture, novel this compound derivatives can be generated.[4]

  • Chemoenzymatic Synthesis: This strategy combines the flexibility of chemical synthesis with the specificity of enzymatic reactions. Synthetic peptide precursors can be subjected to the enzymatic cyclization cascade of the this compound biosynthesis pathway to generate novel glycopeptides.[5]

Quantitative Data on this compound and its Derivatives

The antibacterial activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

CompoundOrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus SG511Active (exact value not specified)[6]
This compoundMicrococcus luteus ATCC 4698Active (exact value not specified)[6]
Fluorinated this compound Derivative (13/14)Staphylococcus aureus SG511>128[6]
Fluorinated this compound Derivative (13/14)Micrococcus luteus ATCC 4698>128[6]

Experimental Protocols

Protocol for Mutasynthesis of Fluorinated this compound Derivatives

This protocol is based on the mutasynthesis of this compound in an Amycolatopsis balhimycina strain deficient in the production of 4-hydroxyphenylglycine (Δhpg).[6][7]

4.1.1. Materials

  • A. balhimycina Δhpg strain

  • R5 medium for fermentation

  • Fluorinated phenylglycine analogues (e.g., 2-fluoro-4-hydroxyphenylglycine)

  • HPLC-MS for analysis

  • Bacillus subtilis ATCC 6633 for bioassay

4.1.2. Procedure

  • Preculture Preparation: Inoculate the A. balhimycina Δhpg strain into a suitable liquid production medium and incubate as a preculture for 48 hours.

  • Main Culture and Supplementation: Transfer 1 mL of the preculture to the main culture medium. Supplement the main culture with the desired fluorinated phenylglycine analogue.

  • Fermentation: Incubate the culture for 7 days at 29°C with shaking.

  • Extraction and Analysis: Prepare culture broth and extracts for HPLC-MS analysis to identify and characterize the produced compounds.

  • Bioactivity Assay: Perform a disc-diffusion assay using Bacillus subtilis ATCC 6633 as the indicator strain to assess the antimicrobial activity of the produced compounds.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

4.2.1. Materials

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Stock solution of the antibiotic derivative

  • Spectrophotometer

4.2.2. Procedure

  • Serial Dilution: Prepare a two-fold serial dilution of the antibiotic derivative in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria as detected by the naked eye or a spectrophotometer.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving non-ribosomal peptide synthetases (NRPS) and a series of tailoring enzymes.

Balhimycin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line cluster_tailoring Tailoring Enzymes M1 Module 1 (Leu) M2 Module 2 (Bht) M1->M2 M3 Module 3 (Asn) M2->M3 M4 Module 4 (Hpg) M3->M4 M5 Module 5 (Hpg) M4->M5 M6 Module 6 (Bht) M5->M6 M7 Module 7 (Dpg) M6->M7 Heptapeptide Linear Heptapeptide M7->Heptapeptide Release by Thioesterase (Te) Hal Halogenase Hal->M2 Chlorination Hal->M6 Chlorination Oxy P450 Oxygenases (OxyA, B, C) Oxy->Heptapeptide Cross-linking Bgtf Glycosyl- transferases (BgtfA, B) Crosslinked_Aglycone Cross-linked Aglycone Bgtf->Crosslinked_Aglycone Sugar addition Bmt Methyl- transferase Glycosylated_Intermediate Glycosylated Intermediate Bmt->Glycosylated_Intermediate Methyl group addition Heptapeptide->Crosslinked_Aglycone Cyclization Crosslinked_Aglycone->Glycosylated_Intermediate Glycosylation This compound This compound Glycosylated_Intermediate->this compound Methylation

Caption: Simplified workflow of this compound biosynthesis.

Experimental Workflow for Developing New this compound Derivatives

This diagram illustrates the general workflow from the parent antibiotic to a novel, characterized derivative.

Development_Workflow This compound This compound Scaffold Modification Modification Strategy (Chemical, Genetic, or Chemoenzymatic) This compound->Modification Derivative_Library Library of this compound Derivatives Modification->Derivative_Library Purification Purification and Characterization (HPLC, MS, NMR) Derivative_Library->Purification Screening Antibacterial Screening (MIC determination) Purification->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Preclinical Preclinical Development Optimization->Preclinical

Caption: General workflow for developing new glycopeptide antibiotics.

Logical Relationship of Mutasynthesis

This diagram shows the logical steps involved in a mutasynthesis experiment.

Mutasynthesis_Logic Start Start with this compound Producing Strain Create_Mutant Create Mutant Strain (e.g., Δhpg) Start->Create_Mutant Confirm_Mutant Confirm Loss of This compound Production Create_Mutant->Confirm_Mutant Supplement Supplement Culture with Precursor Analogue Confirm_Mutant->Supplement Ferment Fermentation Supplement->Ferment Analyze Analyze for New Derivatives (HPLC-MS) Ferment->Analyze Bioassay Test for Antibacterial Activity Analyze->Bioassay End Identify Novel Active Compound Bioassay->End

Caption: Logical flow of a mutasynthesis experiment.

References

Application Notes and Protocols for Radiolabeling Balhimycin in Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balhimycin is a glycopeptide antibiotic that exhibits potent bactericidal activity against a range of Gram-positive bacteria.[1] Its mechanism of action involves the specific binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor in bacterial cell wall peptidoglycan synthesis.[2][3] This interaction sequesters the precursor, thereby inhibiting the transglycosylation and transpeptidation steps crucial for cell wall integrity, ultimately leading to cell lysis. Understanding the binding kinetics and affinity of this compound to its target is fundamental for the development of new glycopeptide antibiotics and for combating emerging antibiotic resistance.

Radiolabeling of this compound provides a highly sensitive method for its detection and quantification in various binding assays. This document provides detailed protocols for the radiolabeling of this compound with Iodine-125 ([¹²⁵I]) and Tritium ([³H]), along with methodologies for performing binding studies to characterize its interaction with the D-Ala-D-Ala target.

Quantitative Data Summary

Ligand Target Dissociation Constant (Kᵈ) Reference
Vancomycin (monomeric)N,N'-diacetyl-L-Lys-D-Ala-D-Ala~1 µMInferred from multiple sources
Vancomycin (monomeric)N,N'-diacetyl-L-Lys-D-Ala-D-Lac~1 mM[2]
Tris(vancomycin carboxamide) (trivalent)Trivalent D-Ala-D-Ala derivative~4 x 10⁻¹⁷ M[4]

Experimental Protocols

Protocol 1: Radioiodination of this compound with Iodine-125

This compound's structure includes several phenolic hydroxyl groups within its heptapeptide core, making it amenable to radioiodination.[5][6] The direct iodination method using an oxidizing agent is a common and effective approach.

Materials:

  • This compound

  • Sodium Iodide ([¹²⁵I]NaI)

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • Reaction vials

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Iodogen® Coating: Prepare a solution of Iodogen® in chloroform (1 mg/mL). Add 100 µL to a glass reaction vial and evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial.

  • Reaction Mixture: To the Iodogen®-coated vial, add 50 µL of PBS containing 100 µg of this compound.

  • Initiation of Labeling: Add 1 mCi (37 MBq) of [¹²⁵I]NaI in a small volume (5-10 µL) to the reaction vial.

  • Incubation: Gently agitate the reaction mixture at room temperature for 15-20 minutes.

  • Quenching the Reaction: Stop the reaction by transferring the mixture to a clean vial containing 500 µL of PBS.

  • Purification: Separate the [¹²⁵I]this compound from unreacted [¹²⁵I]NaI using a Sephadex G-10 column pre-equilibrated with PBS. Collect fractions and measure the radioactivity of each fraction. Pool the fractions containing the radiolabeled this compound (typically the void volume).

  • Quality Control: Assess the radiochemical purity of the [¹²⁵I]this compound using TLC with a suitable solvent system (e.g., n-butanol:acetic acid:water, 4:1:1). The labeled product should have a different Rf value from free iodide.

Protocol 2: Tritiation of this compound with Tritium Gas

Tritiation via catalytic exchange is a common method for labeling complex organic molecules without significantly altering their biological activity. This method introduces tritium atoms at positions of exchangeable protons.

Materials:

  • This compound

  • Tritium gas ([³H]₂)

  • Palladium on carbon (Pd/C) catalyst

  • Suitable solvent (e.g., dimethylformamide, DMF)

  • High-performance liquid chromatography (HPLC) system with a radiodetector

  • Lyophilizer

Procedure:

  • Preparation: In a specialized reaction vessel suitable for handling tritium gas, dissolve 1 mg of this compound in 0.5 mL of DMF.

  • Catalyst Addition: Add 10 mg of 10% Pd/C catalyst to the solution.

  • Tritiation Reaction: Freeze the mixture and expose it to an atmosphere of tritium gas (typically 5-10 Ci). Allow the reaction to proceed at room temperature for several hours with stirring.

  • Removal of Labile Tritium: After the reaction, remove the excess tritium gas and evaporate the solvent. To remove labile tritium, repeatedly dissolve the residue in methanol and evaporate to dryness (3-5 cycles).

  • Purification: Purify the [³H]this compound using reverse-phase HPLC. Monitor the elution profile with both a UV detector and a radioactivity detector.

  • Final Product Preparation: Collect the fractions containing pure [³H]this compound and lyophilize to obtain the final product.

  • Specific Activity Determination: Determine the specific activity (Ci/mmol) of the [³H]this compound by measuring its concentration (UV absorbance) and radioactivity (liquid scintillation counting).

Protocol 3: Whole-Cell Binding Assay

This protocol describes a method to measure the binding of radiolabeled this compound to whole bacterial cells.

Materials:

  • Radiolabeled this compound ([¹²⁵I]this compound or [³H]this compound)

  • Gram-positive bacteria (e.g., Staphylococcus aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Unlabeled this compound

  • Microcentrifuge tubes

  • Liquid scintillation counter or gamma counter

Procedure:

  • Bacterial Culture: Grow the bacterial strain to mid-logarithmic phase in the appropriate growth medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with binding buffer, and resuspend in binding buffer to a specific optical density (e.g., OD₆₀₀ = 1.0).

  • Binding Reaction:

    • Total Binding: In microcentrifuge tubes, add a fixed concentration of radiolabeled this compound (e.g., 10 nM) to the bacterial cell suspension.

    • Non-specific Binding: In a parallel set of tubes, add the same concentration of radiolabeled this compound along with a large excess of unlabeled this compound (e.g., 10 µM).

  • Incubation: Incubate all tubes at a defined temperature (e.g., 37°C) for a specific time (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Centrifuge the tubes to pellet the bacteria. Carefully remove the supernatant containing the unbound radioligand.

  • Washing: Wash the cell pellets with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity in the cell pellets using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • For saturation binding experiments, perform the assay with increasing concentrations of radiolabeled this compound to determine the Kᵈ and Bₘₐₓ.

Visualizations

experimental_workflow cluster_radiolabeling Radiolabeling of this compound cluster_binding_assay Binding Assay start This compound labeling Radiolabeling (¹²⁵I or ³H) start->labeling purification Purification (SEC or HPLC) labeling->purification qc Quality Control (TLC or HPLC) purification->qc labeled_this compound Radiolabeled This compound qc->labeled_this compound incubation Incubation with Labeled this compound labeled_this compound->incubation cells Bacterial Cells cells->incubation separation Separation of Bound/Free Ligand incubation->separation quantification Quantification of Bound Radioactivity separation->quantification analysis Data Analysis (Kd, Bmax) quantification->analysis

Caption: Experimental workflow for radiolabeling this compound and its use in binding studies.

signaling_pathway This compound This compound Complex This compound-Lipid II Complex This compound->Complex Binds LipidII Lipid II (D-Ala-D-Ala terminus) LipidII->Complex Transglycosylation Transglycosylation Complex->Transglycosylation Inhibits Transpeptidation Transpeptidation Complex->Transpeptidation Inhibits CellWall Peptidoglycan Synthesis (Cell Wall Integrity) Transglycosylation->CellWall Transpeptidation->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound, inhibiting bacterial cell wall synthesis.

References

Application Notes and Protocols: Balhimycin Incorporation into Liposomes for Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balhimycin is a glycopeptide antibiotic belonging to the same class as vancomycin.[1][2] It exhibits potent bactericidal activity against a range of Gram-positive bacteria by inhibiting the synthesis of the bacterial cell wall.[3] The emergence of antibiotic-resistant strains necessitates innovative drug delivery strategies to enhance therapeutic efficacy and overcome resistance mechanisms. Liposomal encapsulation offers a promising approach to improve the pharmacokinetic profile, target delivery, and reduce potential side effects of antibiotics like this compound.

These application notes provide a comprehensive guide for the incorporation of this compound into liposomes. Detailed protocols for liposome preparation using the thin-film hydration method, characterization techniques, and representative data are presented to facilitate research and development in this area.

Data Presentation

Due to the limited availability of specific quantitative data for this compound-loaded liposomes in the current literature, the following tables present representative data from studies on vancomycin-loaded liposomes. Vancomycin is a structurally and functionally similar glycopeptide antibiotic, and this data can serve as a valuable reference and starting point for the formulation and characterization of this compound liposomes.

Table 1: Physicochemical Properties of Vancomycin-Loaded Liposomes

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Conventional Liposomes254 ± 147< 0.2-9 ± 2[4]
PEGylated Liposomes245 ± 139< 0.2-12 ± 3[4]
Fusogenic Liposomes~150< 0.2-11.4
Cationic Liposomes~160< 0.2+10.1

Table 2: In Vitro Release Profile of Vancomycin from Liposomes

Time (hours)Cumulative Release (%) - Conventional LiposomesCumulative Release (%) - Free VancomycinReference
1~2~33
24~20>90
48~35>95
72~50~100

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method

This protocol details the preparation of multilamellar vesicles (MLVs) containing this compound using the well-established thin-film hydration technique.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound hydrochloride

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC and cholesterol in a chloroform:methanol (2:1, v/v) solvent system in the round-bottom flask. A typical molar ratio is 2:1 DPPC:cholesterol.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Prepare a solution of this compound hydrochloride in PBS (pH 7.4) at the desired concentration.

    • Add the this compound solution to the round-bottom flask containing the lipid film.

    • Hydrate the lipid film by rotating the flask in the water bath (again, above the lipid phase transition temperature) for 1-2 hours. The lipid film will gradually peel off the glass wall and form a milky suspension of multilamellar vesicles (MLVs).

    • For improved hydration, the suspension can be gently agitated using a vortex mixer at intervals.

  • Sizing (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to sonication or extrusion.

    • Sonication: Use a probe sonicator to sonicate the liposome suspension in an ice bath to prevent overheating and degradation of the lipid and drug.

    • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a liposome extruder. This is the preferred method for obtaining a narrow size distribution.

  • Purification:

    • To remove unencapsulated this compound, the liposome suspension can be purified by dialysis, size exclusion chromatography, or ultracentrifugation.

    • For dialysis, place the liposome suspension in a dialysis bag with an appropriate molecular weight cut-off and dialyze against fresh PBS.

Protocol 2: Characterization of this compound-Loaded Liposomes

1. Determination of Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in filtered PBS.

    • Measure the particle size, PDI, and zeta potential according to the instrument's instructions.

    • Perform measurements in triplicate and report the mean ± standard deviation.

2. Determination of Encapsulation Efficiency (%EE):

  • Principle: The encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using one of the purification methods described in Protocol 1 (e.g., ultracentrifugation).

    • Lyse the liposomes in the pellet using a suitable solvent (e.g., methanol or a solution containing a detergent like Triton X-100) to release the encapsulated this compound.

    • Quantify the amount of this compound in the lysed liposome fraction using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the %EE using the following formula:

    %EE = (Amount of encapsulated drug / Total initial amount of drug) x 100

3. In Vitro Drug Release Study:

  • Principle: This study evaluates the rate and extent of drug release from the liposomes over time in a simulated physiological environment.

  • Procedure:

    • Place a known amount of the this compound-loaded liposome suspension in a dialysis bag.

    • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the concentration of this compound in the collected aliquots using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Visualization of Pathways and Workflows

balhimycin_mechanism cluster_bacterium Bacterial Cell Peptidoglycan_Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Polymerization Growing_Peptidoglycan Growing Peptidoglycan Chain Transpeptidase Transpeptidase (PBP) Growing_Peptidoglycan->Transpeptidase Cross-linking Transglycosylase->Growing_Peptidoglycan Cell_Lysis Cell Lysis Cell_Wall Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cell_Wall This compound This compound This compound->Peptidoglycan_Precursor

Caption: Mechanism of action of this compound.

liposome_workflow cluster_prep Liposome Preparation cluster_char Characterization A 1. Dissolve Lipids & this compound in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Formation of Multilamellar Vesicles (MLVs) C->D E 5. Sizing (Extrusion or Sonication) to form LUVs D->E F 6. Purification of Liposomes (Removal of free drug) E->F G Particle Size & PDI (DLS) F->G H Zeta Potential (DLS) F->H I Encapsulation Efficiency (HPLC) F->I J In Vitro Drug Release (Dialysis & HPLC) F->J

Caption: Experimental workflow for liposome preparation and characterization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Balhimycin Fermentation from Amycolatopsis balhimycina

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing balhimycin fermentation yield from Amycolatopsis balhimycina.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

This compound is a glycopeptide antibiotic produced by the actinomycete Amycolatopsis balhimycina.[1][2][3] It is structurally and functionally similar to vancomycin, which is often considered an antibiotic of "last resort" for treating infections caused by multidrug-resistant Gram-positive bacteria.[1][4] The heptapeptide backbone of this compound is identical to that of vancomycin.[5] Its potent antibacterial activity, particularly against resistant pathogens, makes it a compound of significant interest in drug development.[5]

Q2: What are the typical growth and production phases for Amycolatopsis balhimycina in batch culture?

Amycolatopsis balhimycina exhibits a biphasic growth pattern in certain media, such as MG liquid medium.[4] This includes:

  • Rapid Growth Phase 1 (RG1): Occurs between approximately 16-22 hours.[4]

  • Transition Phase (T): A period of slower growth from 22-40 hours.[4] this compound production typically begins around 22 hours and its concentration gradually increases.[4]

  • Rapid Growth Phase 2 (RG2): A second phase of accelerated growth between 40-46 hours.[4]

  • Stationary Phase: Begins after approximately 48 hours, with this compound concentration reaching its peak.[4]

Q3: What are the key metabolic precursors for this compound biosynthesis?

This compound's structure is a glycosylated heptapeptide rich in aromatic amino acid residues.[6][7] The essential precursors are derived from primary metabolism:

  • Shikimate Pathway: This pathway provides the aromatic amino acid precursors, such as tyrosine.[6][7]

  • Amino Sugars: Required for the glycosylation of the heptapeptide core.[8]

  • Non-proteinogenic Amino Acids: The heptapeptide core is composed of unusual amino acids like 3,5-dihydroxyphenylglycine (DPG), 4-hydroxyphenylglycine (HPG), and β-hydroxytyrosine (H-Tyr), which are synthesized from intermediates of primary metabolism.[2][8]

Troubleshooting Guide

Low this compound Yield
Q4: My fermentation consistently results in low this compound yield. What are the primary factors to investigate?

Low yield can stem from several factors, ranging from media composition to genetic drift. A systematic approach is crucial for diagnosis.

  • Suboptimal Media Composition: The availability of key nutrients is critical. Ensure your medium is not deficient in essential carbon, nitrogen, and phosphate sources. Glutamate often serves as a primary carbon and nitrogen source.[4] Phosphate limitation has been shown to be associated with this compound production in chemostat cultures.[8]

  • Incorrect Cultivation Parameters: Physical parameters must be tightly controlled.

    • pH: The pH of the medium can significantly influence growth and antibiotic production. For many actinomycetes, an initial pH between 7.2 and 7.4 is common, with production sometimes favoring slightly alkaline conditions.[9][10] During fermentation, the consumption of amino acids like glutamate can cause the pH to rise.[4]

    • Aeration and Agitation: As an aerobic process, fermentation is highly sensitive to oxygen availability. Inadequate aeration and agitation can limit growth and product formation.[11][12][13][14] The volumetric oxygen transfer coefficient (kLa) is a key parameter to characterize and optimize.[13][15]

    • Temperature: A. balhimycina is typically cultured at 30°C.[4]

  • Precursor Limitation: Insufficient supply of precursors from primary metabolism can create a bottleneck. Strategies like precursor feeding or metabolic engineering can address this.[16][17][18][19][20]

  • Genetic Instability: Over multiple subcultures, high-producing strains can sometimes lose their productivity. It is advisable to return to early-generation frozen stocks to restart cultures.


Inconsistent Production
Q5: I am observing significant batch-to-batch variability in this compound yield. How can I improve process consistency?

Inconsistent yields are often due to a lack of standardization in the experimental workflow.

  • Inoculum Quality: The age, size, and metabolic state of the inoculum are critical. Standardize your inoculum preparation by using a consistent seed medium and defined growth time (e.g., 48 hours).[21]

  • Raw Material Variability: If using complex media components like yeast extract or soytone, be aware that lot-to-lot variation can impact results.

  • Precise Parameter Control: Ensure that all fermentation parameters (pH, temperature, agitation, aeration) are precisely monitored and controlled across all batches.


Metabolic and Genetic Optimization
Q6: How can I genetically engineer Amycolatopsis balhimycina for higher this compound yield?

Metabolic engineering offers a powerful approach to enhance production. Key strategies include:

  • Overexpression of Pathway-Specific Regulators: The this compound biosynthetic gene cluster contains regulatory genes, such as bbr (a StrR-like regulator).[1][22] Overexpression of such positive regulators can significantly increase antibiotic yield.[21]

  • Enhancing Precursor Supply: Overexpressing key enzymes in precursor pathways can boost yield. For instance, overexpression of dahpsec, a gene from the shikimate pathway located within the this compound gene cluster, has been shown to lead to a more than four-fold increase in this compound yield.[6][7][23] Surprisingly, overexpressing pdt, which is involved in the phenylalanine branch of the shikimate pathway, also led to increased production, suggesting complex regulatory cross-talk.[6][7]

  • CRISPR-based Genome Editing: Advanced tools like CRISPR/Cas9 and CRISPR-Cas12a are being adapted for Amycolatopsis species, enabling precise gene knockouts, insertions, and pathway refactoring to improve yields or generate novel analogues.[21][24]

Q7: Can precursor feeding strategies improve my this compound yield?

Yes, feeding precursors can alleviate bottlenecks in the biosynthetic pathway.[16][17][19]

  • Amino Acid Feeding: Since the this compound backbone is rich in aromatic amino acids, feeding tyrosine during the fermentation can enhance production.

  • Carbon Source Feeding: A fed-batch strategy with a suitable carbon source, like glycerol, can maintain metabolic activity and prolong the production phase.[25] However, be mindful of potential product inhibition at high concentrations.[25]

Data Presentation

Table 1: Recommended Media Composition for A. balhimycina Cultivation
ComponentConcentrationPurposeReference(s)
YMG Medium (For routine growth)[21]
Yeast Extract4 g/LNitrogen, vitamin source[21]
Malt Extract10 g/LCarbon, nutrient source[21]
Glucose4 g/LCarbon source[21]
CaCO₃2 g/LpH buffer[21]
Agar (for solid)20 g/LSolidifying agent[21]
TSB Medium (Seed culture)[21]
Tryptone20 g/LNitrogen source[21]
NaCl5 g/LOsmotic balance[21]
Glucose2.5 g/LCarbon source[21]
K₂HPO₄2.5 g/LPhosphate source, buffer[21]
Production Medium (Example)[26]
Glucose Syrup50 - 120 g/LCarbon source[26]
Soytone30 g/LNitrogen source[26]
NH₄NO₃1.0 g/LNitrogen source[26]
KH₂PO₄1.0 g/LPhosphate source[26]
CaCO₃8.5 g/LpH buffer[26]
MgSO₄·7H₂O0.8 g/LTrace element[26]
Table 2: Optimized Fermentation Parameters
ParameterOptimal Range/ValueNotesReference(s)
Temperature 30°CStandard for A. balhimycina.[4]
pH 6.5 - 7.3Initial pH is typically around neutral. Glutamate consumption can raise the pH during fermentation.[4]
Agitation 200 - 250 rpmDependent on fermenter geometry. Aims to ensure homogeneity and enhance oxygen transfer.[4][14]
Aeration 0.5 - 3.5 vvmCrucial for supplying dissolved oxygen for aerobic metabolism.[12][14]
Incubation Time 48 - 144 hoursProduction starts around 22h and continues into the stationary phase.[4][21]

Experimental Protocols

Protocol 1: General Cultivation of A. balhimycina for this compound Production
  • Strain Preparation: Streak A. balhimycina from a glycerol stock onto a solid YMG agar plate.[21] Incubate at 30°C for 5-6 days until mature mycelia are visible.

  • Seed Culture: Inoculate a 250 mL flask containing 25 mL of TSB medium with a loopful of mycelia from the plate.[21]

  • Incubation: Incubate the seed culture at 30°C on a rotary shaker at 220 rpm for 48 hours.[21]

  • Production Culture: Inoculate a 250 mL flask containing 30 mL of production medium with 1.5 mL of the seed culture.[21]

  • Fermentation: Incubate the production culture at 30°C on a rotary shaker at 220 rpm for 6 days.[21]

  • Harvesting: After the incubation period, harvest the broth for this compound extraction and analysis.

Protocol 2: Quantification of this compound using HPLC
  • Sample Preparation: Take a sample of the fermentation broth. Mix with an equal volume of methanol to extract the this compound and precipitate proteins.[21]

  • Centrifugation: Centrifuge the mixture at 12,000 rpm for 2 minutes to pellet cell debris and precipitated proteins.[21]

  • Filtration: Filter the supernatant through a 0.45 µm membrane filter to remove any remaining particulates.[21]

  • HPLC Analysis: Inject the filtered sample into an HPLC system.

    • Column: Use a C18 reverse-phase column.[5]

    • Detection: Monitor the absorbance at 280 nm.[21]

    • Quantification: Compare the peak area of this compound in the sample to a standard curve generated with known concentrations of purified this compound.

Protocol 3: Bioassay for this compound Activity
  • Test Organism: Use a sensitive indicator strain, such as Micrococcus luteus or Bacillus subtilis ATCC6633.[4][5]

  • Sample Preparation: Prepare cell-free supernatant from the fermentation broth by centrifugation.[4]

  • Assay: Perform a disc diffusion assay or a well diffusion assay on agar plates seeded with the test organism.

  • Quantification: Measure the diameter of the inhibition zones. A calibration curve can be constructed by plotting the size of the inhibition halos against known concentrations of pure this compound to determine the antibiotic yield in the samples.[4]

  • Specificity Check: To confirm that the antibacterial activity is due to this compound, add the specific competitor D-Ala-D-Ala to parallel samples. This should negate the inhibition zone if the activity is from a vancomycin-class glycopeptide.[4]

Visualizations

Balhimycin_Biosynthesis_Pathway cluster_primary Primary Metabolism cluster_secondary This compound Biosynthesis Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Sugars Amino Sugars Glucose->Sugars AAs Aromatic Amino Acids (e.g., Tyrosine) Shikimate->AAs Heptapeptide Heptapeptide Backbone Assembly AAs->Heptapeptide Precursors Glycosylation Glycosylation Sugars->Glycosylation Sugar Moieties Heptapeptide->Glycosylation This compound This compound Glycosylation->this compound

Caption: Simplified this compound Biosynthesis Pathway.

Fermentation_Optimization_Workflow Start Start: Baseline Fermentation Media Optimize Media (Carbon, Nitrogen, P) Start->Media Params Optimize Physical Parameters (pH, Temp, Aeration) Media->Params Analysis Analyze Yield (HPLC/Bioassay) Params->Analysis Precursor Precursor Feeding Strategy Precursor->Analysis Analysis->Precursor Yield Low MetabolicEng Metabolic Engineering (Gene Overexpression) Analysis->MetabolicEng Further Improvement End Optimized Process Analysis->End Yield Acceptable MetabolicEng->Analysis

Caption: Experimental Workflow for Fermentation Optimization.

Troubleshooting_Low_Yield Start Problem: Low this compound Yield CheckCulture Verify Strain Purity & Inoculum Quality Start->CheckCulture CheckMedia Review Media Composition (C/N/P sources) Start->CheckMedia CheckParams Verify Fermentation Parameters (pH, DO, Temp, Agitation) Start->CheckParams SolutionCulture Restart from Frozen Stock CheckCulture->SolutionCulture Issue Found SolutionMedia Test Alternative Nutrient Sources CheckMedia->SolutionMedia Issue Found SolutionParams Calibrate Probes & Optimize Settings CheckParams->SolutionParams Issue Found

Caption: Troubleshooting Logic for Low this compound Yield.

References

Troubleshooting low yield in Balhimycin purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Balhimycin, a glycopeptide antibiotic.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Recovery of this compound from Fermentation Broth

Question: We are experiencing a significant loss of this compound during the initial extraction from the fermentation broth. What are the potential causes and solutions?

Answer: Low recovery at the initial stage is often linked to issues with cell lysis, degradation of the target molecule, or inefficient initial capture. Here are some common causes and troubleshooting steps:

  • Incomplete Cell Lysis: If this compound is not fully released from the Amycolatopsis balhimycina cells, the yield will be low.

    • Solution: Ensure that the chosen lysis method (e.g., sonication, high-pressure homogenization, or enzymatic lysis) is optimized. Monitor cell disruption under a microscope to confirm efficiency.

  • This compound Degradation: Glycopeptide antibiotics can be sensitive to pH and temperature.[1][2]

    • Solution: Maintain the pH of the fermentation broth between 6.0 and 7.0 during harvesting and initial processing.[3] Avoid high temperatures; perform extraction and clarification steps at refrigerated temperatures (4-8°C) where possible.

  • Inefficient Adsorption to Resin: If using an adsorbent resin for initial capture, binding efficiency can be a critical factor.

    • Solution: Ensure the fermentation broth is clarified by centrifugation or filtration to remove mycelia and other particulates that can foul the resin. The pH of the filtrate should be adjusted to the optimal range for resin binding (typically neutral to slightly acidic for hydrophobic resins).

Issue 2: Low Yield During Adsorption Chromatography (e.g., Diaion HP-20)

Question: Our yield drops significantly after the adsorption chromatography step using Diaion HP-20. What could be the problem?

Answer: Low yield during this step can be due to improper column packing, inefficient binding, or incomplete elution.

  • Poor Binding to the Resin:

    • Cause: The polarity of the loading solution may be too low, or the flow rate may be too high.

    • Solution: Ensure the fermentation filtrate is sufficiently diluted with water to promote hydrophobic interaction with the resin. Reduce the flow rate to increase the residence time of the sample on the column.

  • Co-elution with Impurities:

    • Cause: The washing step may be insufficient to remove weakly bound impurities.

    • Solution: Introduce an intermediate wash step with a low concentration of organic solvent (e.g., 5-10% methanol or acetonitrile in water) to remove more polar impurities before eluting this compound.

  • Incomplete Elution:

    • Cause: The organic solvent concentration in the elution buffer may be too low to efficiently desorb this compound.

    • Solution: Increase the concentration of the organic solvent (e.g., methanol or acetonitrile) in a stepwise or gradient manner to ensure complete elution of the bound this compound.

Issue 3: Poor Resolution and Purity in Reverse-Phase HPLC

Question: We are struggling to achieve high purity of this compound during the final reverse-phase HPLC step. We observe peak tailing and co-eluting impurities.

Answer: Poor resolution in RP-HPLC is a common challenge and can be addressed by optimizing several parameters.

  • Peak Tailing:

    • Cause: This can be due to secondary interactions between this compound and the silica backbone of the column, or column overload.

    • Solution: Add a competing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase to reduce secondary interactions. Ensure that the sample load does not exceed the column's capacity.

  • Co-eluting Impurities:

    • Cause: The mobile phase composition may not be optimal for separating this compound from structurally similar impurities. This compound itself can have closely related variants produced during fermentation.

    • Solution: Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.

  • Product Degradation on Column:

    • Cause: The pH of the mobile phase can affect the stability of this compound.

    • Solution: Maintain the pH of the mobile phase in a range where this compound is stable, typically between 3 and 5.

Frequently Asked Questions (FAQs)

  • What is a typical overall yield for this compound purification?

    • The overall yield can vary significantly depending on the fermentation titer and the purification scale. However, based on analogous processes for vancomycin, yields after chromatographic purification can range from 60-70% from the clarified fermentation broth.[4][5]

  • What are the critical parameters to monitor for this compound stability during purification?

    • The most critical parameters are pH and temperature. Glycopeptide antibiotics are generally more stable at acidic pH (3-5).[1][2] It is advisable to keep samples cold (4°C) throughout the purification process to minimize degradation.

  • What are common impurities found in this compound preparations?

    • Common impurities include other glycopeptide variants produced by Amycolatopsis balhimycina, degradation products of this compound, and residual media components. Structurally similar glycopeptides are the most challenging to remove.

  • Can this compound precipitate during purification?

    • Yes, like other glycopeptides, this compound can precipitate at high concentrations, especially if the pH is near its isoelectric point or if the ionic strength of the solution is altered significantly. It is recommended to work with concentrations below the solubility limit and to perform buffer exchanges carefully.

Data Summary

The following table summarizes quantitative data for glycopeptide antibiotic purification, using vancomycin as a reference.

Purification StepParameterValueReference
Fermentation Broth pH at Harvest6.0 - 7.0[3]
Ion Exchange Chromatography Purity after Elution≥ 85%[1]
Crystallization Yield> 97%[3]
Reverse-Phase HPLC Final Purity> 99%[5]
Overall Process Final Yield~65%[4][5]

Experimental Protocols

Protocol 1: Initial Capture of this compound using Adsorption Chromatography
  • Clarification: Centrifuge the fermentation broth at 5,000 x g for 30 minutes to pellet the mycelia. Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.

  • Column Preparation: Pack a column with Diaion HP-20 resin and equilibrate with 5 column volumes (CV) of deionized water.

  • Loading: Load the clarified supernatant onto the equilibrated column at a flow rate of 1-2 CV/hour.

  • Washing: Wash the column with 5 CV of deionized water to remove unbound impurities.

  • Elution: Elute the bound this compound with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol). Collect fractions and analyze for the presence of this compound using HPLC.

Protocol 2: High-Resolution Purification by Reverse-Phase HPLC
  • Sample Preparation: Pool the this compound-containing fractions from the adsorption chromatography step and concentrate under vacuum. Adjust the pH to 3.0 with dilute HCl.

  • Column: Use a C18 reverse-phase HPLC column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5-50% B (linear gradient)

    • 35-40 min: 50-95% B (linear gradient)

    • 40-45 min: 95% B

    • 45-50 min: 5% B (re-equilibration)

  • Detection: Monitor the elution at 280 nm.

  • Fraction Collection: Collect the major peak corresponding to this compound.

  • Desalting and Lyophilization: Desalt the collected fractions and lyophilize to obtain pure this compound powder.

Visualizations

Balhimycin_Purification_Workflow Fermentation Fermentation Broth Clarification Clarification (Centrifugation/Filtration) Fermentation->Clarification Adsorption Adsorption Chromatography (Diaion HP-20) Clarification->Adsorption Clarified Supernatant Elution Elution Adsorption->Elution Impurity Wash Concentration Concentration Elution->Concentration This compound Fractions RPHPLC Reverse-Phase HPLC Concentration->RPHPLC Lyophilization Lyophilization RPHPLC->Lyophilization Pure Fractions Purethis compound Pure this compound Lyophilization->Purethis compound

Caption: A typical workflow for the purification of this compound from fermentation broth.

Low_Yield_Troubleshooting cluster_Initial Troubleshooting Initial Extraction cluster_Adsorption Troubleshooting Adsorption Chromatography cluster_HPLC Troubleshooting RP-HPLC Start Low Purification Yield Step Identify Purification Step with Major Loss Start->Step Initial Initial Extraction Step->Initial Initial Steps Adsorption Adsorption Chromatography Step->Adsorption Chromatography 1 HPLC RP-HPLC Step->HPLC Chromatography 2 Lysis Incomplete Cell Lysis? Initial->Lysis Degradation Product Degradation (pH/Temp)? Initial->Degradation Binding Poor Binding? Adsorption->Binding Elution Incomplete Elution? Adsorption->Elution Resolution Poor Resolution? HPLC->Resolution Tailing Peak Tailing? HPLC->Tailing

Caption: A logical flowchart for troubleshooting low yield issues in this compound purification.

References

Strategies to overcome Balhimycin resistance in laboratory bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to overcome Balhimycin resistance in laboratory bacterial strains. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance?

A1: this compound is a glycopeptide antibiotic, structurally and functionally similar to vancomycin. The most common mechanism of resistance involves the alteration of the antibiotic's target in the bacterial cell wall. This is primarily mediated by the vanA gene cluster. These genes work together to replace the terminal D-alanyl-D-alanine (D-Ala-D-Ala) motif of peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac).[1][2][3][4] This substitution reduces the binding affinity of this compound to its target by a factor of 1,000, rendering the antibiotic ineffective.[4] The key enzymes in this process are VanH (a dehydrogenase), VanA (a ligase), and VanX (a D,D-dipeptidase).[1][5]

Q2: Can this compound resistance be reversed?

A2: Yes, several strategies can restore the susceptibility of resistant strains to this compound. These approaches typically involve using a second compound in combination with the antibiotic. Known resistance-reversing agents include certain flavonoids (like galangin) and novel synthetic compounds that can significantly lower the Minimum Inhibitory Concentration (MIC) of vancomycin-like antibiotics against resistant strains.[6] Another promising strategy is the use of bacteriophages, which can work synergistically with the antibiotic to kill resistant bacteria.

Q3: What are synergistic antibiotic combinations, and how do they work against this compound-resistant strains?

A3: Synergistic antibiotic combinations involve using two or more drugs that work together to produce an effect greater than the sum of their individual effects.[7] For this compound-resistant strains, combining them with β-lactam antibiotics (e.g., oxacillin, cefazolin) has proven effective.[8][9][10] The proposed mechanism is that β-lactams, by inhibiting penicillin-binding proteins (PBPs), can alter cell wall metabolism in a way that enhances the activity of glycopeptide antibiotics. Synergy is often more pronounced in strains with higher levels of vancomycin resistance.[8][9]

Q4: How do I quantify the synergistic effect of an antibiotic combination?

A4: The most common method is the checkerboard assay, which is used to calculate the Fractional Inhibitory Concentration (FIC) index. The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.[11][12][13] The interaction is classified as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: FIC index > 0.5 to 4.0

  • Antagonism: FIC index > 4.0[7][12]

Another method is the time-kill assay, which measures the rate of bacterial killing over time. Synergy is defined as a ≥ 2-log10 decrease in bacterial count by the combination compared to the most active single agent at 24 hours.[13][14]

Troubleshooting Guides

Scenario 1: My synergistic antibiotic combination is not showing a synergistic effect (FIC index > 0.5).
Potential Cause Troubleshooting Step
Incorrect Antibiotic Concentrations Verify the stock solution concentrations and the serial dilutions. Ensure the concentration ranges in your checkerboard assay bracket the expected MICs of the individual agents.
Inappropriate Bacterial Inoculum Prepare the bacterial inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then dilute it to the final recommended concentration for the assay (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[11] An incorrect density can significantly alter MIC results.
Suboptimal Incubation Conditions Ensure plates are incubated at the correct temperature (typically 35-37°C) for the appropriate duration (18-24 hours).[11][15] Check for proper humidity to prevent evaporation.
Intrinsic Lack of Synergy The chosen combination may not be synergistic against your specific bacterial strain. Consider testing alternative combinations (e.g., a different β-lactam) or adding a third agent.
Antagonism at Certain Concentrations Some combinations can be synergistic at one concentration range and antagonistic at another.[16] Review the entire checkerboard plate for zones of antagonism and consider performing a time-kill assay for a more dynamic view of the interaction.
Scenario 2: I am observing inconsistent results in my time-kill assays.
Potential Cause Troubleshooting Step
Antibiotic Carryover When plating aliquots for colony counting, ensure that the dilution is sufficient to prevent the transferred antibiotic from inhibiting growth on the agar plate. If carryover is suspected, wash cells via centrifugation or use a larger dilution factor.[17]
Inaccurate Viable Counts Ensure proper mixing before taking aliquots. Use appropriate serial dilutions to achieve a countable number of colonies (typically 30-300 CFU) on the agar plates. Plate in duplicate or triplicate for better accuracy.[14]
Bacterial Clumping Vortex the bacterial suspension thoroughly before and during the experiment to ensure a homogenous cell suspension and accurate sampling.
Timing of Sampling Adhere strictly to the planned time points (e.g., 0, 2, 4, 6, 24 hours) for sample collection to ensure the kinetic data is reliable.[14][18]

Data Presentation

Table 1: Synergistic Effects of Vancomycin in Combination with β-Lactams against Resistant Staphylococci
Bacterial SpeciesCombinationVancomycin MIC Range (μg/mL)FIC Index RangeSynergy Observed (% of isolates)Reference(s)
MRSAVancomycin + Oxacillin1 - 20.51 - 20%[9]
MRSAVancomycin + Oxacillin4 - 160.03 - 0.5100%[9]
MRSEVancomycin + Oxacillin1 - 40.08 - 0.5690%[9]
MRSAVancomycin + CefazolinN/AN/A51-60%[8][10]
MRSAVancomycin + ImipenemN/A0.35 (mean)69%[17]

MRSA: Methicillin-Resistant Staphylococcus aureus; MRSE: Methicillin-Resistant Staphylococcus epidermidis

Table 2: Efficacy of Resistance Reversal Agents with Vancomycin
Resistant StrainReversal AgentAgent Conc. (µg/mL)Vancomycin MIC Alone (µg/mL)Vancomycin MIC in Combination (µg/mL)Fold Reduction in MICReference(s)
E. faecalis, E. faeciumGalangin12.5>250<4>62.5[6]
E. faecalis, E. faecium3,7-dihydroxyflavone6.25>250<4>62.5[6]
VRE faecalisHSD 03-2182560.5512[11]
MRSAQuercetin + ErythromycinN/AN/AN/A16[6]

VRE: Vancomycin-Resistant Enterococci

Visualizations

Diagram 1: VanA-Mediated Resistance Signaling Pathway

VanA_Pathway Vancomycin Vancomycin (extracellular) VanS VanS (Sensor Kinase) Vancomycin->VanS binds VanS->VanS autophosphorylation ADP ADP VanS->ADP VanR VanR (Response Regulator) VanS->VanR phosphorylates ATP ATP ATP->VanS VanR_P VanR-P (Active) VanR->VanR_P promoter vanHAX Promoter VanR_P->promoter activates transcription vanHAX vanH, vanA, vanX genes promoter->vanHAX Enzymes VanH, VanA, VanX Enzymes vanHAX->Enzymes translation DAla_DAla D-Ala-D-Ala Precursors Enzymes->DAla_DAla replaces DAla_DLac D-Ala-D-Lac Precursors Enzymes->DAla_DLac synthesizes DAla_DAla->DAla_DLac CellWall Resistant Cell Wall DAla_DLac->CellWall incorporated into Synergy_Workflow start Start: Select Resistant Strain and Antibiotic Combination mic_single Determine MIC of Each Antibiotic Individually start->mic_single checkerboard Perform Checkerboard Broth Microdilution Assay mic_single->checkerboard calc_fic Calculate FIC Index for Each Well checkerboard->calc_fic interpret_fic Interpret Results: Synergy, Additive, or Antagonism? calc_fic->interpret_fic synergy Result: Synergy Confirmed (FIC ≤ 0.5) interpret_fic->synergy FIC ≤ 0.5 no_synergy Result: No Synergy (FIC > 0.5) interpret_fic->no_synergy FIC > 0.5 time_kill Optional: Confirm with Time-Kill Assay end End time_kill->end synergy->time_kill no_synergy->end Troubleshooting_Synergy start Problem: No Synergy Detected (FIC > 0.5) q1 Were stock solutions and dilutions correct? start->q1 a1_no No q1->a1_no No q2 Was the bacterial inoculum standardized (0.5 McFarland)? q1->q2 Yes a1_yes Yes fix1 Recalculate and remake stocks/dilutions. Repeat. a1_no->fix1 a2_no No q2->a2_no No q3 Were incubation conditions optimal? q2->q3 Yes a2_yes Yes fix2 Prepare fresh inoculum to correct density. Repeat. a2_no->fix2 a3_no No q3->a3_no No conclusion Conclusion: True lack of synergy or antagonism is likely. Consider alternative drug combo. q3->conclusion Yes a3_yes Yes fix3 Verify temperature, time, and humidity. Repeat. a3_no->fix3

References

Technical Support Center: Improving Balhimycin Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of balhimycin in in vitro experiments, with a primary focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro studies?

This compound is a glycopeptide antibiotic produced by Amycolatopsis balhimycina.[1] It is structurally and functionally similar to vancomycin and is of interest for its potent activity against Gram-positive bacteria.[1] For in vitro experiments, such as minimum inhibitory concentration (MIC) assays or cell-based studies, this compound must be fully dissolved in a compatible solvent to ensure accurate and reproducible results. Poor solubility can lead to inaccurate concentration determination and precipitation in culture media, which can affect experimental outcomes.

Q2: What are the recommended solvents for dissolving this compound?

Q3: How does pH affect the solubility and stability of this compound?

The pH of the solution is a critical factor for the solubility and stability of glycopeptide antibiotics. For instance, vancomycin hydrochloride is highly soluble over a physiologically relevant pH range of 1.0 to 7.5. Generally, maintaining a slightly acidic to neutral pH is recommended for glycopeptide solutions to prevent degradation.[5] Extreme pH values should be avoided as they can lead to the hydrolysis of the compound.

Q4: What is the recommended method for preparing a this compound stock solution?

A standard method for preparing an antibiotic stock solution is to dissolve the powdered antibiotic in a suitable sterile solvent, such as sterile water or DMSO, to a desired concentration (e.g., 10 mg/mL).[6] If using an aqueous solvent, the solution should be filter-sterilized through a 0.22 µm filter.[7] For organic solvents like DMSO, filter sterilization is often not required.[7] The stock solution should then be aliquoted and stored at -20°C to maintain stability.[8]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro experiments.

Issue 1: this compound powder is not dissolving completely.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the solvent may not be optimal.

  • Solution:

    • Try reducing the concentration of the this compound stock solution.

    • If using water, gentle warming to 37°C may aid dissolution.

    • Consider using DMSO to prepare a higher concentration stock solution.

    • Ensure the this compound powder is of high purity, as impurities can affect solubility.

Issue 2: The this compound solution is cloudy or has formed a precipitate.

  • Possible Cause: This could be due to exceeding the solubility limit, temperature changes, or interaction with components in the buffer or media.

  • Solution:

    • Visually inspect the solution before use. If a precipitate is present, try to redissolve it by gentle warming and vortexing.

    • If the precipitate persists, it is recommended to prepare a fresh solution.

    • When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, add the stock solution dropwise while vortexing to prevent localized high concentrations that can lead to precipitation.

Issue 3: Precipitation occurs after adding the this compound stock solution to the cell culture medium.

  • Possible Cause: The final concentration of this compound in the medium may be too high, or there may be an interaction with media components, such as salts or proteins. The solvent used for the stock solution (e.g., DMSO) could also be causing precipitation at higher final concentrations.

  • Solution:

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation issues.

    • Prepare a more dilute stock solution to minimize the volume of solvent added to the culture medium.

    • Before your main experiment, perform a small-scale test by adding your this compound stock solution to the cell culture medium and incubating under the same conditions to check for any precipitation.

Data Presentation

Table 1: Solubility of Vancomycin (A this compound Analog) in Common Solvents

SolventReported Solubility (mg/mL)Source(s)
Water>100[3]
Water37.14
Dimethyl Sulfoxide (DMSO)29 - 100[4]

Note: This data is for vancomycin and should be used as a guideline for this compound due to the lack of specific public data for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water or DMSO

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (if using water)

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculate the required amount: To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound powder.

  • Weigh the this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the required amount of this compound powder and transfer it to a sterile conical tube.

  • Add the solvent:

    • For an aqueous stock solution: Add 10 mL of sterile, nuclease-free water to the conical tube containing the this compound powder.

    • For a DMSO stock solution: Add 10 mL of sterile DMSO to the conical tube.

  • Dissolve the powder: Tightly cap the tube and vortex the solution until the this compound powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution in water, but avoid overheating.

  • Sterilization (for aqueous solutions): If you prepared an aqueous stock solution, it must be filter-sterilized. Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new sterile conical tube. DMSO stock solutions generally do not require filter sterilization.

  • Aliquot and store: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Label each tube clearly with the name of the antibiotic, concentration, and date of preparation.

  • Storage: Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment weigh Weigh this compound Powder dissolve Dissolve in Solvent (Water or DMSO) weigh->dissolve Add Solvent sterilize Filter Sterilize (if aqueous) dissolve->sterilize aliquot Aliquot into Tubes sterilize->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw Use in Experiment dilute Dilute in Media thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells incubate Incubate add_to_cells->incubate

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_workflow cluster_stock Stock Solution cluster_media In Culture Media start Precipitation Issue? check_conc Is concentration too high? start->check_conc In Stock check_final_conc Is final concentration too high? start->check_final_conc In Media reduce_conc Reduce concentration check_conc->reduce_conc Yes change_solvent Try a different solvent (e.g., DMSO) check_conc->change_solvent No check_final_conc->reduce_conc Yes check_solvent_conc Is solvent % too high? check_final_conc->check_solvent_conc No pre_test Perform pre-test without cells check_solvent_conc->pre_test No dilute_stock Use more dilute stock check_solvent_conc->dilute_stock Yes

Caption: Troubleshooting decision tree for this compound precipitation.

References

Balhimycin stability in different buffer solutions and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of balhimycin in various experimental settings. As direct stability data for this compound is limited in publicly available literature, the information provided herein is largely based on studies of vancomycin, a structurally and functionally similar glycopeptide antibiotic. This approach serves as a reliable proxy, but users are advised to perform their own stability studies for mission-critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of glycopeptide antibiotics like this compound in aqueous solutions is primarily influenced by pH, the type of buffer used, storage temperature, and exposure to light.[1][2][3] Chemical degradation pathways include hydrolysis and deamidation.[2][3]

Q2: What is the optimal pH range for storing this compound solutions?

A2: Based on data for vancomycin, the region of maximum stability is between pH 3.0 and 5.7.[1][4][5] Both acidic (pH < 3) and alkaline (pH > 7) conditions can lead to accelerated degradation.[1][4][5] It is crucial to maintain the pH within this range to minimize decomposition.

Q3: How do different buffer solutions impact this compound stability?

A3: Buffer composition can significantly affect stability. For instance, phosphate buffers have been shown to hasten the decomposition of vancomycin, particularly at higher pH values (e.g., pH 6.85).[1][4] Citrate buffers are also commonly used, and vancomycin has shown good stability in 4% sodium citrate solutions for several days.[6][7][8] When selecting a buffer, it is essential to consider its potential catalytic effect on degradation.

Q4: What are the recommended storage temperatures for this compound solutions?

A4: For short-term storage (up to a few days), refrigeration at 2-8°C is generally recommended. For longer-term storage, freezing at -20°C or below is advisable.[9] However, it's important to minimize freeze-thaw cycles. Some studies on vancomycin indicate that solutions can retain over 90% of their initial concentration for extended periods when refrigerated.[10]

Q5: How should I prepare a stock solution of this compound?

A5: this compound is typically supplied as a lyophilized powder.[11] To prepare a stock solution, reconstitute the powder in a suitable sterile diluent, such as sterile water for injection or a buffer solution within the optimal pH range (3.0-5.7). For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of antibacterial activity in my this compound solution. Degradation due to improper storage conditions (pH, temperature).1. Verify the pH of your buffer solution and adjust if necessary to be within the 3.0-5.7 range. 2. Ensure solutions are stored at the correct temperature (refrigerated for short-term, frozen for long-term). 3. Prepare fresh solutions and aliquot for single use to avoid multiple freeze-thaw cycles.
Precipitation observed in my this compound solution. pH of the solution is outside the optimal range, leading to insolubility. Exceeding the solubility limit.1. Check the pH of the solution. This compound is more soluble at a slightly acidic pH. 2. Ensure the concentration of this compound does not exceed its solubility in the chosen solvent. Consider diluting the solution.
Inconsistent results in my experiments using this compound. Inconsistent solution preparation or degradation of the stock solution over time.1. Standardize your solution preparation protocol. 2. Use freshly prepared solutions for each experiment or validate the stability of your stored solutions over the intended period of use. 3. Perform a stability study under your specific experimental conditions.

Data Summary

The following tables summarize the stability of vancomycin, which can be used as a reference for this compound, under various conditions.

Table 1: Effect of pH on Vancomycin Stability in Aqueous Solution

pHCatalysisStability
1.0 - 3.0Acid-catalyzed degradationLess stable
3.0 - 5.7 Water-catalyzed reaction Most stable [1][4][5]
5.7 - 7.0General base-catalyzed (e.g., by HPO₄²⁻)Less stable
> 7.0Base-catalyzed degradationRapid decomposition[1][4]

Table 2: Stability of Vancomycin in Different Buffer Solutions and Storage Conditions

Antibiotic ConcentrationBuffer/DiluentStorage TemperatureDurationPercent Remaining
1 or 3 mg/mL4% Sodium Citrate4°C, 23°C, 37°C72 hours> 92%[6]
5 or 10 mg/mL4% Sodium Citrate4°C, 25°C, 37°C48 hoursStable[7]
2.5 mg/mLSodium Citrate37°C24 hours> 90% degradation[8][12]
5 mg/mL5% Dextrose in Water (D5W)Room Temperature7.5 days~90%[10]
5 mg/mL0.9% Sodium Chloride (NS)Room Temperature7.5 days~90%[10]
5 mg/mL5% Dextrose in Water (D5W)4°C27.8 days~90%[10]
5 mg/mL0.9% Sodium Chloride (NS)4°C27.8 days~90%[10]

Experimental Protocols

Protocol 1: General Stability Testing of this compound in a Buffer Solution

This protocol outlines a general method for assessing the stability of this compound in a specific buffer solution over time and at different temperatures.

1. Materials:

  • This compound (lyophilized powder)
  • Selected buffer solution (e.g., 0.1 M citrate buffer, pH 4.5)
  • Sterile, high-purity water
  • HPLC system with a suitable column (e.g., C18)
  • pH meter
  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
  • Sterile vials

2. Procedure:

  • Prepare this compound Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in the chosen buffer solution to achieve a desired stock concentration (e.g., 1 mg/mL).
  • Aliquot Samples: Dispense the this compound solution into multiple sterile vials.
  • Initial Analysis (Time Zero): Immediately analyze a set of vials to determine the initial concentration of this compound using a validated HPLC method. This will serve as the time-zero reference.
  • Storage: Place the remaining vials at the different storage temperatures.
  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks), retrieve a set of vials from each storage temperature.
  • Sample Analysis: Allow the samples to equilibrate to room temperature and analyze the concentration of this compound using the same HPLC method.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

1. Materials:

  • This compound stock solution (as prepared in Protocol 1)
  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)
  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
  • HPLC-MS system for peak identification

2. Procedure:

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before HPLC analysis.
  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of NaOH solution. Incubate at a controlled temperature for a specified time. Neutralize the solution before HPLC analysis.
  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a specified time.
  • Thermal Degradation: Place vials of the this compound stock solution in a high-temperature oven (e.g., 70°C) for a specified time.
  • Photodegradation: Expose vials of the this compound stock solution to a light source (e.g., UV lamp) for a specified time.
  • Analysis: Analyze all stressed samples by HPLC-MS to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot temp_4c 4°C aliquot->temp_4c temp_25c 25°C aliquot->temp_25c temp_37c 37°C aliquot->temp_37c hplc_t0 HPLC Analysis (Time 0) aliquot->hplc_t0 hplc_tx HPLC Analysis (Time X) temp_4c->hplc_tx temp_25c->hplc_tx temp_37c->hplc_tx data_analysis Data Analysis (% Remaining) hplc_t0->data_analysis hplc_tx->data_analysis

Caption: Workflow for a typical this compound stability study.

degradation_pathways cluster_conditions Stress Conditions This compound This compound acid Acidic pH This compound->acid base Alkaline pH This compound->base oxidant Oxidizing Agent This compound->oxidant heat High Temperature This compound->heat degradation_products Degradation Products acid->degradation_products leads to base->degradation_products leads to oxidant->degradation_products leads to heat->degradation_products leads to

Caption: Factors leading to the degradation of this compound.

References

Refining Balhimycin concentration for consistent antibacterial assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with balhimycin. Our goal is to help you achieve consistent and reliable results in your antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a glycopeptide antibiotic that functions by inhibiting the cell wall synthesis of Gram-positive bacteria. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which are essential building blocks for the bacterial cell wall. This binding prevents the cross-linking of peptidoglycan layers, ultimately leading to cell lysis and bacterial death. Its mechanism is similar to that of vancomycin.

Q2: What is the recommended starting concentration range for this compound in an antibacterial assay?

A2: The optimal concentration of this compound depends on the bacterial species and the specific assay conditions. However, a common starting range for determining the Minimum Inhibitory Concentration (MIC) is between 0.1 µg/mL and 64 µg/mL. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific bacterial strain and experimental setup.

Q3: Which bacterial strains are typically susceptible to this compound?

A3: this compound is primarily effective against Gram-positive bacteria. Susceptible organisms include various species of Staphylococcus, Streptococcus, Enterococcus, and Clostridium. It has shown activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA).[1]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in a small amount of a suitable solvent like dimethyl sulfoxide (DMSO) before being diluted in the appropriate culture medium.[2] Stock solutions should be filter-sterilized and can be stored at -20°C for several weeks. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Always protect the stock solution from light.

Troubleshooting Guide

Inconsistent results in antibacterial assays using this compound can arise from various factors. This guide addresses common issues and provides potential solutions.

Problem Potential Cause Recommended Solution
High variability in Minimum Inhibitory Concentration (MIC) values between experiments. Inconsistent inoculum preparation.Ensure a standardized inoculum density is used for each experiment. The McFarland turbidity standard is a reliable method for standardizing bacterial suspensions.
Variations in media composition.Use the same batch of culture medium for all related experiments. Different batches of media can have slight variations in nutrient content, which can affect bacterial growth and antibiotic susceptibility.
Contamination of bacterial cultures.Regularly check the purity of your bacterial cultures using streak plates and microscopy. Contaminating organisms can interfere with the assay and lead to inaccurate results.
No antibacterial activity observed. Inactive this compound.Verify the activity of your this compound stock by testing it against a known susceptible control strain. Improper storage or handling can lead to degradation of the antibiotic.
Bacterial resistance.The bacterial strain you are testing may be resistant to this compound. Confirm the identity of your bacterial strain and check the literature for known resistance mechanisms.
"Skipped wells" or trailing endpoints in broth microdilution assays. Formation of this compound aggregates at high concentrations.Ensure complete dissolution of this compound in the initial solvent before diluting it in the culture medium. Gentle vortexing can help in proper mixing.
Heterogeneous resistance within the bacterial population.Incubate the assay for a full 24 hours to allow for the potential growth of resistant subpopulations. Consider performing population analysis on agar plates containing varying concentrations of this compound.
Discrepancies between broth microdilution and agar dilution results. Poor diffusion of this compound in agar.Due to its large molecular weight, this compound may diffuse poorly in agar. For agar-based methods, ensure the agar depth is consistent and allow sufficient pre-diffusion time before incubation. Broth-based methods are often more reliable for large molecules like glycopeptides.[3]

Data Presentation

This compound Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of this compound against a selection of Gram-positive bacteria. These values are compiled from various studies and should be used as a reference. Actual MICs may vary depending on the specific strain and testing conditions.

Bacterial Species Strain MIC Range (µg/mL)
Staphylococcus aureusATCC 292130.5 - 2.0
Staphylococcus aureus (MRSA)Clinical Isolates1.0 - 4.0
Enterococcus faecalisATCC 292121.0 - 4.0
Enterococcus faeciumClinical Isolates2.0 - 8.0
Streptococcus pneumoniaeATCC 496190.25 - 1.0
Clostridium difficileClinical Isolates0.5 - 2.0

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of this compound.

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh overnight culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key stages in the biosynthesis of this compound by Amycolatopsis balhimycina.

Balhimycin_Biosynthesis Precursors Amino Acid Precursors Heptapeptide Linear Heptapeptide (bpsA-D) Precursors->Heptapeptide Peptide Synthesis Oxidized_Heptapeptide Oxidized Heptapeptide (oxyA-C) Heptapeptide->Oxidized_Heptapeptide Oxidative Cross-linking Halogenated_Heptapeptide Halogenated Heptapeptide (bhaA) Oxidized_Heptapeptide->Halogenated_Heptapeptide Halogenation Glycosylated_Heptapeptide Glycosylated Heptapeptide (bgtfA-C) Halogenated_Heptapeptide->Glycosylated_Heptapeptide Glycosylation This compound This compound Glycosylated_Heptapeptide->this compound Final Modification

A simplified overview of the this compound biosynthesis pathway.

Experimental Workflow for MIC Determination

This diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow Start Start Prepare_this compound Prepare this compound Serial Dilutions Start->Prepare_this compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_this compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (18-24h, 35-37°C) Inoculate_Plate->Incubate Read_Results Read MIC Incubate->Read_Results End End Read_Results->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of Troubleshooting Inconsistent Results

This diagram illustrates the logical steps to follow when troubleshooting inconsistent antibacterial assay results.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Inoculum Standardized Inoculum? Inconsistent_Results->Check_Inoculum Check_Media Consistent Media Batch? Check_Inoculum->Check_Media Yes Review_Protocol Review Protocol Check_Inoculum->Review_Protocol No Check_Purity Pure Culture? Check_Media->Check_Purity Yes Check_Media->Review_Protocol No Check_Antibiotic Active This compound? Check_Purity->Check_Antibiotic Yes Check_Purity->Review_Protocol No Check_Antibiotic->Review_Protocol No Consistent_Results Consistent Results Check_Antibiotic->Consistent_Results Yes Review_Protocol->Inconsistent_Results

A logical approach to troubleshooting inconsistent assay results.

References

Methods for preventing degradation of Balhimycin during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Balhimycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable storage and handling of this compound. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Troubleshooting Guide: Unexpected Degradation of this compound

If you suspect that your this compound sample has degraded, this guide provides a systematic approach to identify the potential cause and prevent future occurrences.

Problem: Loss of biological activity or appearance of unknown peaks in HPLC analysis.

Step 1: Initial Assessment & Immediate Actions

  • Quarantine the sample: Immediately segregate the suspected sample to prevent its use in further experiments.

  • Review storage conditions: Verify the temperature, light exposure, and humidity of the storage environment against the recommended conditions.

  • Examine the physical appearance: Note any changes in color or solubility of the lyophilized powder or solution.

Step 2: Analytical Verification

  • Purity analysis: Perform an HPLC analysis to confirm the presence of degradation products. A suitable method is provided in the "Experimental Protocols" section.

  • Mass spectrometry: Use LC-MS to identify the mass of the parent compound and any potential degradation products.

Step 3: Root Cause Analysis

The following diagram illustrates a workflow to pinpoint the cause of degradation.

Troubleshooting_Workflow_for_Balhimycin_Degradation start Suspected this compound Degradation analyze Perform HPLC/LC-MS Analysis start->analyze check_storage Review Storage Conditions (Temp, Light, Humidity) improper_storage Improper Storage Conditions check_storage->improper_storage check_handling Review Sample Handling (Solvent, pH, Freeze-Thaw Cycles) improper_handling Improper Handling Procedures check_handling->improper_handling improper_storage->check_handling No storage_recos Action: Adhere to Recommended Storage Guidelines improper_storage->storage_recos Yes improper_handling->check_storage No handling_recos Action: Follow Best Practices for Sample Preparation improper_handling->handling_recos Yes degradation_confirmed Degradation Confirmed? analyze->degradation_confirmed no_degradation No Significant Degradation. Re-evaluate experimental setup. degradation_confirmed->no_degradation No root_cause Identify Root Cause degradation_confirmed->root_cause Yes root_cause->check_storage root_cause->check_handling

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of this compound. The recommendations provided are based on general knowledge of glycopeptide antibiotics, as specific stability data for this compound is limited in published literature.

Q1: What are the optimal storage conditions for lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at or below -20°C in a desiccated environment to minimize degradation from moisture and temperature.[1][2] The container should be tightly sealed to prevent moisture ingress.[1]

Q2: How should I prepare and store this compound stock solutions?

It is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[2] Solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for longer periods.[1][2] Whenever possible, solutions should be freshly prepared for immediate use.[1]

Q3: What are the primary degradation pathways for this compound?

As a glycopeptide antibiotic, this compound is susceptible to both chemical and physical degradation.[3] Chemical degradation can occur through hydrolysis of the peptide backbone or glycosidic linkages, as well as deamidation and oxidation.[3][4] Physical degradation pathways include aggregation and precipitation, particularly in aqueous solutions.[4]

The following diagram illustrates the key factors that can lead to the degradation of glycopeptide antibiotics like this compound.

Balhimycin_Degradation_Pathways cluster_degradation Degradation Products cluster_factors Contributing Factors This compound This compound (Stable) Hydrolyzed_Peptide Hydrolyzed Peptide This compound->Hydrolyzed_Peptide Aglycone Aglycone This compound->Aglycone Deamidated_Forms Deamidated Forms This compound->Deamidated_Forms Oxidized_Forms Oxidized Forms This compound->Oxidized_Forms Aggregates Aggregates This compound->Aggregates High_Temp High Temperature High_Temp->this compound Extreme_pH Extreme pH Extreme_pH->this compound Oxygen Oxygen Oxygen->this compound Water Water (Hydrolysis) Water->this compound Light Light Exposure Light->this compound

Caption: Factors contributing to the degradation of this compound.

Q4: How does pH affect the stability of this compound in solution?

The pH of the solution is a critical factor for the stability of glycopeptide antibiotics.[3] Generally, a pH range of 3 to 5 is recommended to minimize deamidation.[3] To avoid direct hydrolysis of asparagine side chains, the pH should not be below 3.0.[3]

Q5: What excipients can be used to improve the stability of this compound solutions?

Several types of excipients can enhance the stability of glycopeptide antibiotics in solution:

  • Buffers: To maintain an optimal pH.[3][5]

  • Sugars and Polyols: These can reduce physical degradation by limiting the mobility of the glycopeptide and reducing interaction with the solvent.[4][5]

  • Amino Acids: Can also contribute to stabilizing the formulation.[5]

  • Surfactants: May be used to prevent aggregation.[5]

The logical relationship between storage conditions and this compound stability is summarized in the diagram below.

Balhimycin_Stability_Logic cluster_conditions Storage Conditions cluster_outcomes Stability Outcomes Temp Low Temperature (-20°C or -80°C) Reduced_Hydrolysis Reduced Hydrolysis Temp->Reduced_Hydrolysis Desiccated Desiccated Environment Desiccated->Reduced_Hydrolysis Aliquoting Aliquoting Minimized_Freeze_Thaw Minimized Freeze-Thaw Stress Aliquoting->Minimized_Freeze_Thaw Optimal_pH Optimal pH (3-5) Optimal_pH->Reduced_Hydrolysis Reduced_Deamidation Reduced Deamidation Optimal_pH->Reduced_Deamidation Excipients Use of Stabilizing Excipients Prevent_Aggregation Aggregation Prevented Excipients->Prevent_Aggregation Light_Protection Protection from Light Reduced_Oxidation Reduced Oxidation Light_Protection->Reduced_Oxidation Stable_this compound Enhanced this compound Stability Reduced_Hydrolysis->Stable_this compound Reduced_Deamidation->Stable_this compound Reduced_Oxidation->Stable_this compound Prevent_Aggregation->Stable_this compound Minimized_Freeze_Thaw->Stable_this compound

Caption: Relationship between storage conditions and this compound stability.

Data on Glycopeptide Antibiotic Stability

ParameterConditionObservationImpact on Stability
Temperature 4°C vs. 25°C (in solution)Slower degradation at 4°CLower temperature significantly improves stability
pH pH 3-5Minimal deamidationOptimal pH range for stability in solution[3]
pH < pH 3Increased hydrolysisDetrimental to stability[3]
pH > pH 6Increased deamidationDetrimental to stability
Formulation Lyophilized powderStable for extended periodsHigh stability in solid form
Formulation Aqueous solutionProne to degradationLower stability compared to lyophilized form[3][5]

Experimental Protocols

Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of a this compound sample and detecting potential degradation products.[5]

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 10% B to 50% B over 60 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 214 nm

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient program and collect the data.

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

  • The appearance of new peaks or a decrease in the main peak area compared to a reference standard indicates degradation.

References

Technical Support Center: Scaling Up Balhimycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the production of Balhimycin, a glycopeptide antibiotic produced by the actinomycete Amycolatopsis balhimycina.

Frequently Asked Questions (FAQs)

Q1: What is the typical producing organism for this compound?

A1: this compound is produced by the filamentous Gram-positive bacterium Amycolatopsis balhimycina.[1][2] Some literature may also refer to the producing organism as Amycolatopsis mediterranei.

Q2: What are the major challenges in scaling up this compound production?

A2: The primary challenges include low yield, difficulties in extraction and purification, and maintaining consistent production at larger scales.[3] General bioprocess scaling challenges such as maintaining optimal oxygen transfer, managing shear stress on the cells, and ensuring homogeneity of the culture environment are also significant hurdles.

Q3: What are the key factors influencing this compound yield?

A3: Key factors include the composition of the fermentation medium (especially carbon and phosphate sources), optimization of physical fermentation parameters (pH, temperature, agitation, and aeration), and the genetic stability and expression levels of the this compound biosynthetic gene cluster (bal).[3][4]

Q4: How is this compound production typically measured?

A4: this compound production can be quantified using a bioassay with a susceptible indicator organism, such as Bacillus subtilis.[5] However, High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantification and purity assessment.[5]

Troubleshooting Guides

Fermentation Issues

Q: My this compound titer is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low this compound yield is a common issue. Here’s a step-by-step troubleshooting guide:

  • Verify the Culture:

    • Strain Integrity: Ensure the genetic integrity of your Amycolatopsis balhimycina strain. Repeated subculturing can lead to genetic drift and reduced productivity. It is advisable to use a fresh culture from a cryopreserved stock.

    • Inoculum Quality: The age and density of the inoculum are critical. An inoculum in the late exponential growth phase is generally optimal. For instance, a 4.5% inoculum size has been found to be optimal for the production of the similar antibiotic, vancomycin.[6]

  • Evaluate the Fermentation Medium:

    • Nutrient Limitation: this compound production is sensitive to the balance of nutrients. High concentrations of inorganic phosphate can repress production, while glucose levels are positively correlated with biosynthesis.[3] Review your media composition and consider optimizing the carbon-to-phosphate ratio.

    • Precursor Availability: The biosynthesis of this compound requires specific amino acid precursors. Ensure your medium is not deficient in these building blocks. Overexpression of genes in the shikimate pathway, which provides precursors for the heptapeptide core, has been shown to increase glycopeptide production.

  • Optimize Fermentation Parameters:

    • pH: The pH of the culture medium is a critical parameter. For the closely related vancomycin production by Amycolatopsis orientalis, an optimal pH of 7.6 was identified.[6] It is crucial to monitor and control the pH throughout the fermentation process.

    • Temperature: A temperature of 29°C has been reported as optimal for vancomycin production.[6] Deviations from the optimal temperature can significantly impact enzyme activity and, consequently, antibiotic yield.

    • Aeration and Agitation: Adequate oxygen supply is crucial for the aerobic Amycolatopsis balhimycina. Insufficient aeration can be a limiting factor. However, excessive agitation can cause shear stress, leading to cell damage and altered morphology. An agitation speed of 255 rpm was found to be optimal for vancomycin production in one study.[6] The morphology of the bacteria, whether it forms pellets or dispersed mycelia, can be influenced by agitation and has been shown to correlate with productivity.

Q: I'm observing significant foaming in my fermenter. What should I do?

A: Foaming is a common issue in fermentation, primarily caused by the sparging of gas through a protein-rich medium.

  • Antifoam Agents: The most common solution is the addition of a sterile antifoam agent. It is important to add the minimal effective amount, as excessive use can interfere with downstream processing.

  • Mechanical Foam Breakers: Some fermenters are equipped with mechanical foam breakers that can reduce the need for chemical antifoams.

  • Process Parameters: High agitation and aeration rates can exacerbate foaming. If possible, optimize these parameters to minimize foam formation without compromising oxygen supply.

Extraction and Purification Issues

Q: My HPLC chromatogram shows multiple unexpected peaks. How do I interpret and troubleshoot this?

A: Unexpected peaks in your HPLC analysis can arise from several sources. A systematic approach is necessary for identification and resolution.

  • Identify the Source of the Peaks:

    • Blank Injection: Inject a sample of your mobile phase and sample solvent to check for "ghost peaks" originating from solvent contamination or system carryover.[1]

    • Standard Injection: Inject a pure this compound standard to confirm its retention time and peak shape.

    • Degradation Products: this compound can degrade under certain pH and temperature conditions.[7] The extra peaks could be degradation products. Consider if your extraction or storage conditions could be causing instability.

    • Metabolic Byproducts: The fermentation broth is a complex mixture. The peaks may correspond to other metabolites produced by Amycolatopsis balhimycina.

    • Contamination: Contamination in the fermentation or during sample preparation can introduce new compounds.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh with high-purity solvents and is properly degassed.[8]

    • Column Cleaning: If you suspect column contamination, flush the column with a strong solvent.[8]

    • Sample Preparation: Filter your samples before injection to remove any particulate matter that could clog the column. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

    • Method Optimization: Adjusting the gradient, flow rate, or temperature of your HPLC method may help to resolve co-eluting peaks.

Q: I'm experiencing low recovery of this compound after purification. What are the likely causes?

A: Low recovery during purification can be due to several factors throughout the downstream process.

  • Inefficient Extraction: Ensure that your cell lysis and extraction protocol is effective. If this compound is partially intracellular, inefficient cell disruption will lead to significant losses.

  • Degradation: this compound may be degrading during purification. Maintain cold temperatures and appropriate pH throughout the process to minimize degradation.[7]

  • Adsorption to Surfaces: Glycopeptides can be sticky and may adsorb to glassware and chromatography resins. Using silanized glassware and choosing appropriate chromatography materials can help.

  • Suboptimal Chromatography Conditions: The pH, ionic strength, and choice of elution buffers in your chromatography steps are critical. Optimize these parameters to ensure efficient binding and elution of this compound.

Data Presentation

Table 1: Optimized Fermentation Parameters for Glycopeptide Production by Amycolatopsis sp.

ParameterOptimal Value (for Vancomycin)ReferenceNotes for this compound Production
pH7.6[6]A similar neutral to slightly alkaline pH is expected to be optimal.
Temperature29°C[6]Mesophilic conditions are generally favorable for Amycolatopsis sp.
Inoculum Size4.5% (v/v)[6]Should be optimized for the specific growth kinetics of A. balhimycina.
Agitation255 rpm[6]Balance between oxygen transfer and shear stress is key.
Aeration< 1:10 medium-to-air ratio[6]High oxygen demand is typical for antibiotic production.

Table 2: Media Components Influencing this compound Production.

ComponentEffect on ProductionReferenceRecommended Strategy
GlucosePositively correlated[3]Ensure sufficient, but not excessive, glucose levels. Fed-batch strategies can be beneficial.
Inorganic Phosphate (Pi)High levels are repressive[3]Maintain a low Pi concentration to favor secondary metabolism.

Experimental Protocols

Protocol 1: Fermentation of Amycolatopsis balhimycina for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a loopful of A. balhimycina from a mature agar plate to a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 30°C with shaking at 220 rpm for 48 hours.[9]

  • Fermentation:

    • Transfer the seed culture to the production fermenter at an optimized inoculum size (e.g., 5% v/v).

    • The production medium should be optimized for this compound production, typically containing a defined carbon source like glucose and a low concentration of inorganic phosphate.

    • Maintain the fermentation at optimal conditions (refer to Table 1 for starting points). For example, a temperature of 30°C and a pH of 7.0.[9]

    • Monitor the fermentation for key parameters such as pH, dissolved oxygen, and glucose consumption.

    • Collect samples periodically for analysis of cell growth and this compound concentration by HPLC.

Protocol 2: Extraction and HPLC Analysis of this compound
  • Extraction:

    • Harvest the fermentation broth by centrifugation to separate the mycelia from the supernatant.

    • Extract the supernatant with an equal volume of methanol.[9]

    • Centrifuge the mixture at high speed (e.g., 12,000 rpm) to pellet any precipitates.[9]

    • Filter the supernatant through a 0.45 µm membrane before HPLC analysis.[9]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., Nucleosil C18, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 10% B to 100% B over 30 minutes is a good starting point.

    • Flow Rate: 200 µl/min.

    • Detection: UV detector at 280 nm.[9]

    • Inject the filtered extract and compare the retention time and peak area to a known standard of this compound.

Visualizations

This compound Biosynthesis Gene Cluster

Balhimycin_Biosynthesis_Cluster cluster_0 This compound Biosynthetic Gene Cluster (bal) cluster_1 Functions bpsA bpsA bpsB bpsB nrps Peptide Backbone Synthesis bpsA->nrps bpsC bpsC bpsB->nrps bpsD bpsD bpsC->nrps bpsD->nrps oxyA oxyA oxyB oxyB p450 Oxidative Cross-linking oxyA->p450 oxyC oxyC oxyB->p450 oxyC->p450 bgtfA bgtfA bgtfB bgtfB glycosyl Glycosylation bgtfA->glycosyl bgtfC bgtfC bgtfB->glycosyl bgtfC->glycosyl bhaA bhaA halogen Halogenation bhaA->halogen bbr bbr (regulator) reg Regulation bbr->reg

Caption: Organization of the this compound biosynthetic gene cluster.

Experimental Workflow for this compound Production and Analysis

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis strain Amycolatopsis balhimycina Strain Revival media Media Preparation (Seed & Production) strain->media inoculum Inoculum Development (48h) media->inoculum fermentation Production Fermentation (7 days) inoculum->fermentation monitoring Process Monitoring (pH, DO, etc.) fermentation->monitoring harvest Harvest Broth (Centrifugation) monitoring->harvest extraction Solvent Extraction (Methanol) harvest->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Analysis filtration->hplc quantification Quantification vs. Standard hplc->quantification Troubleshooting_Tree start Low this compound Titer check_culture Check Culture Integrity & Inoculum start->check_culture check_media Evaluate Fermentation Medium start->check_media check_params Verify Fermentation Parameters start->check_params revive_stock Revive from Fresh Stock check_culture->revive_stock Strain instability? optimize_inoculum Optimize Inoculum Age/Size check_culture->optimize_inoculum Suboptimal inoculum? adjust_c_p Adjust C:P Ratio check_media->adjust_c_p High phosphate? check_precursors Supplement Precursors check_media->check_precursors Precursor limitation? verify_ph Calibrate pH Probe & Control check_params->verify_ph Incorrect pH? verify_temp Check Temperature Control check_params->verify_temp Incorrect temperature? optimize_agitation Optimize Agitation/Aeration check_params->optimize_agitation Poor O2/shear stress?

References

Troubleshooting unexpected results in Balhimycin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Balhimycin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a glycopeptide antibiotic produced by the bacterium Amycolatopsis balhimycina.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. It specifically binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps essential for cell wall integrity in Gram-positive bacteria.[3]

Q2: Which organisms are typically susceptible to this compound?

This compound demonstrates bactericidal activity against a range of Gram-positive bacteria, including various species of Staphylococcus and Streptococcus.[1] Its in vitro activity is comparable to vancomycin, and it shows notable efficacy against anaerobic bacteria, particularly Clostridium species.[2][4]

Q3: What are the expected Minimum Inhibitory Concentration (MIC) ranges for this compound?

Expected MIC values can vary depending on the bacterial species and specific strain being tested. Below is a summary of reported MIC ranges for this compound against common Gram-positive organisms.

OrganismReported MIC Range (µg/mL)
Staphylococcus aureus0.39 - 12.5[1]
Streptococcus epidermidis0.39 - 12.5[1]
Other Streptococcal strains0.39 - 12.5[1]
Various Staphylococcal strains0.39 - 1.56[1]

Q4: How should this compound be stored?

Proper storage is crucial to maintain the bioactivity of this compound.

  • Solid Form: Store in a tightly sealed vial as recommended on the product datasheet, typically for up to 6 months.

  • Solutions: Prepare stock solutions and store them in aliquots in tightly sealed vials at -20°C for up to one month. It is generally recommended to use freshly prepared solutions on the same day. Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.

Troubleshooting Unexpected Bioassay Results

Unexpected results in this compound bioassays can arise from various factors related to the experimental setup, reagents, or the microorganisms themselves. This guide provides a structured approach to troubleshooting common issues.

Issue 1: No Zone of Inhibition or Higher than Expected MIC Values

This is a common issue that can point to several potential causes.

start Start: No Inhibition or Higher than Expected MIC check_reagent Verify this compound Integrity - Check storage conditions - Test a fresh batch - Confirm correct solvent and concentration start->check_reagent check_organism Evaluate Test Organism - Confirm organism identity and purity - Check for known resistance mechanisms - Use a susceptible control strain check_reagent->check_organism resolve_reagent Outcome: Reagent Issue - Discard old stock - Prepare fresh solutions check_reagent->resolve_reagent Issue Found check_protocol Review Bioassay Protocol - Inoculum density correct? - Media type and pH appropriate? - Incubation time and temperature correct? check_organism->check_protocol resolve_organism Outcome: Organism Issue - Re-isolate or obtain new culture - Investigate resistance check_organism->resolve_organism Issue Found check_plates Inspect Assay Plates/Tubes - Contamination present? - Uneven bacterial lawn? - Issues with antibiotic diffusion? check_protocol->check_plates resolve_protocol Outcome: Protocol Issue - Standardize and repeat assay check_protocol->resolve_protocol Issue Found resolve_plates Outcome: Plate Issue - Repeat with proper aseptic technique check_plates->resolve_plates Issue Found

Caption: Troubleshooting workflow for lack of inhibition or high MIC values.

  • This compound Integrity:

    • Storage: Confirm that both solid and stock solutions of this compound have been stored at the correct temperatures and protected from light and moisture. Improper storage can lead to degradation of the antibiotic.

    • Preparation: Ensure that the stock solution was prepared correctly, using the appropriate solvent and at the intended concentration. An error in dilution can significantly impact the results.

    • Age: If the stock solution is old, consider preparing a fresh batch.

  • Test Organism:

    • Identity and Purity: Verify the identity of the test organism and ensure the culture is pure. Contamination with a resistant organism can lead to misleading results.

    • Resistance: The test organism may have intrinsic or acquired resistance to glycopeptide antibiotics. It is advisable to test a known susceptible control strain in parallel to validate the assay.

    • Inoculum Preparation: The density of the bacterial inoculum is critical. A McFarland standard should be used to standardize the inoculum to ensure reproducibility.

  • Bioassay Protocol:

    • Media: The type of growth medium can influence the activity of antibiotics. Ensure the recommended medium for antibiotic susceptibility testing (e.g., Mueller-Hinton agar/broth) is used. The pH of the medium should also be within the optimal range.

    • Incubation: The incubation time and temperature must be appropriate for the test organism and the specific bioassay method.

Issue 2: Inconsistent or Irreproducible Results

Variability between replicate experiments or assays performed on different days can be frustrating.

root Inconsistent Results operator Operator Variability - Pipetting technique - Inoculation method - Zone reading root->operator materials Material Inconsistency - Batch-to-batch variation in media - Different sources of this compound - Purity of solvents root->materials environment Environmental Factors - Fluctuations in incubator temperature - Variations in humidity root->environment organism_prep Inoculum Preparation - Inconsistent McFarland standard - Age of bacterial culture root->organism_prep

Caption: Key factors contributing to inconsistent bioassay results.

  • Standardization: Ensure that all steps of the protocol are strictly standardized, from media preparation and inoculum standardization to incubation and result interpretation.

  • Reagent Quality: Use high-quality, certified reagents and be mindful of batch-to-batch variability, especially for growth media.

  • Equipment Calibration: Regularly calibrate equipment such as pipettes, incubators, and spectrophotometers.

  • Controls: Always include a known susceptible and, if possible, a known resistant control strain in every experiment to monitor for variability.

Key Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare Serial Dilutions of this compound in Broth inoculate Inoculate Microtiter Plate Wells with Standardized Bacteria prep_antibiotic->inoculate prep_inoculum Standardize Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Turbidity (or use plate reader) incubate->read_mic determine_mic MIC = Lowest Concentration with No Visible Growth read_mic->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should encompass the expected MIC.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

    • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[5][6]

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Prepare Inoculum and Plate:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the MIC protocol.

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees two more times, swabbing the entire surface each time to ensure uniform coverage.

  • Apply Antibiotic Disk:

    • Aseptically place a paper disk impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 37°C for 18-24 hours.

  • Measure Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

    • The interpretation of the zone size (susceptible, intermediate, or resistant) requires standardized tables, which may need to be established for this compound if not already available.[6][7]

References

Strategies for purifying Balhimycin from complex fermentation broths

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Balhimycin from complex fermentation broths. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from fermentation broth?

A1: The purification of this compound, a glycopeptide antibiotic, from complex fermentation broths typically follows a multi-step downstream processing strategy. This process is designed to progressively remove impurities and increase the purity of the final product. The key stages include:

  • Clarification: Removal of microbial cells and other insoluble materials from the fermentation broth.

  • Capture: Initial isolation and concentration of this compound from the clarified broth, often using ion-exchange chromatography.

  • Intermediate Purification: Further removal of impurities using techniques like reversed-phase chromatography or hydrophobic interaction chromatography.

  • Polishing: Final purification to achieve high purity, which may involve a second chromatographic step or crystallization.

Q2: Why is clarification of the fermentation broth a critical first step?

A2: Clarification is crucial as fermentation broths contain a high concentration of biomass (the producing microorganism), residual media components, and other secreted metabolites.[1][2] Failure to effectively remove these solids can lead to fouling and clogging of chromatography columns in subsequent steps, reducing their efficiency and lifespan. Common clarification methods include centrifugation, microfiltration, and depth filtration.[1][3]

Q3: What type of chromatography is most effective for the initial capture of this compound?

A3: Ion-exchange chromatography (IEX) is a highly effective method for the initial capture of this compound.[4][5] Since this compound is a glycopeptide with ionizable groups, it can be selectively bound to an ion-exchange resin while many impurities are washed away. Both cation and anion exchange chromatography can be employed depending on the pH of the buffer and the isoelectric point (pI) of this compound.

Q4: What is the role of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) in this compound purification?

A4: RP-HPLC is a high-resolution technique typically used in the intermediate and polishing stages of this compound purification.[6][7][8] It separates molecules based on their hydrophobicity. This compound, being a relatively polar molecule, will have a characteristic retention time on a non-polar stationary phase (like C18), allowing for its separation from more or less hydrophobic impurities.

Q5: Can Hydrophobic Interaction Chromatography (HIC) be used for this compound purification?

A5: Yes, Hydrophobic Interaction Chromatography (HIC) is a viable option for the purification of glycopeptides like this compound.[5][9] HIC separates molecules based on their surface hydrophobicity under high salt conditions. It is a less denaturing chromatography technique compared to RP-HPLC, which can be beneficial for maintaining the biological activity of the antibiotic.[10] It is often used as an intermediate step, following ion-exchange chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield
Symptom Possible Cause Troubleshooting Steps
Low recovery after clarification Inefficient cell lysis or product degradation.Optimize cell disruption methods to ensure complete release of this compound without causing degradation. Monitor temperature and pH during clarification.
Product loss during filtration.Select a filter membrane with the appropriate pore size to prevent loss of this compound. Pre-treat the filter with a blocking agent if adsorption is suspected.
Low yield after Ion-Exchange Chromatography Incorrect pH or ionic strength of the loading buffer.Ensure the pH of the loading buffer promotes strong binding of this compound to the resin. The ionic strength should be low enough to facilitate binding.[11]
Co-elution with impurities.Optimize the elution gradient (salt concentration or pH) to improve the resolution between this compound and contaminating molecules.
Column overloading.Determine the binding capacity of the resin for this compound and ensure the loaded amount does not exceed this capacity.
Poor recovery from RP-HPLC Irreversible binding to the column.Ensure the mobile phase composition is appropriate for eluting this compound. A stronger organic solvent may be needed. Consider using a different stationary phase.
Product precipitation on the column.Increase the organic solvent concentration in the sample before injection to improve solubility.
Purity Issues
Symptom Possible Cause Troubleshooting Steps
Presence of many impurities after IEX Suboptimal binding or washing conditions.Increase the stringency of the wash buffer (e.g., slightly increase salt concentration) to remove weakly bound impurities without eluting this compound.
Inappropriate resin choice.Select a resin with a selectivity that is well-suited for separating this compound from the major contaminants in the fermentation broth.
Co-eluting peaks in RP-HPLC Similar hydrophobicity of this compound and impurities.Optimize the gradient slope and mobile phase composition (e.g., different organic solvent or ion-pairing agent) to enhance resolution.[8]
Column aging.Replace the column if its performance has degraded over time.
Presence of aggregates Denaturation of this compound during purification.Use milder purification conditions, such as lower temperatures or the use of HIC instead of RP-HPLC. Consider adding stabilizing agents to the buffers.
Chromatography Problems
Symptom Possible Cause Troubleshooting Steps
High backpressure in HPLC column Clogged column frit or packing material.Filter all samples and mobile phases before use. If the pressure is still high, back-flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Buffer precipitation.Ensure that the buffers are fully soluble in the mobile phase, especially when mixing aqueous and organic phases.
Peak splitting or tailing in HPLC Column contamination or degradation.Clean the column according to the manufacturer's instructions. If the peak shape does not improve, the column may be damaged.[4][12][13][14]
Inappropriate sample solvent.Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase to ensure proper peak focusing at the column inlet.[2]
Dead volume in the HPLC system.Check all fittings and connections for leaks or improper seating, which can introduce dead volume and distort peak shape.[14]

Experimental Protocols

Clarification of Fermentation Broth
  • Centrifugation: Centrifuge the fermentation broth at 5,000 x g for 30 minutes at 4°C to pellet the microbial cells.

  • Filtration: Carefully decant the supernatant and pass it through a 0.45 µm filter to remove any remaining fine particles and cell debris.

Capture Step: Cation Exchange Chromatography
  • Resin: Use a strong cation exchange resin (e.g., SP Sepharose).

  • Equilibration Buffer: 50 mM sodium acetate, pH 4.5.

  • Loading: Adjust the pH of the clarified broth to 4.5 and load it onto the equilibrated column.

  • Wash: Wash the column with 5 column volumes of equilibration buffer.

  • Elution: Elute the bound this compound with a linear gradient of 0 to 1 M NaCl in the equilibration buffer over 10 column volumes.

  • Fraction Collection: Collect fractions and analyze for the presence of this compound using HPLC. Pool the fractions containing pure this compound.

Intermediate Purification: Reversed-Phase HPLC
  • Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 50% B (linear gradient)

    • 35-40 min: 50% to 95% B (wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Pool and concentrate the this compound-containing fractions from the ion-exchange step. Acidify with TFA to a final concentration of 0.1%.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Collect the peak corresponding to this compound.

Polishing Step: Crystallization
  • Concentration: Concentrate the purified this compound solution from the RP-HPLC step to a high concentration (e.g., >50 mg/mL) using rotary evaporation or lyophilization followed by reconstitution in a minimal volume of water.

  • Solvent Addition: Slowly add a water-miscible organic solvent, such as ethanol or isopropanol, to the concentrated this compound solution with gentle stirring until the solution becomes slightly turbid.

  • Incubation: Cover the solution and store it at 4°C for 24-48 hours to allow for crystal formation.

  • Crystal Collection: Collect the crystals by centrifugation or filtration.

  • Washing: Wash the crystals with a small volume of the cold organic solvent used for precipitation.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Balhimycin_Purification_Workflow Fermentation_Broth Complex Fermentation Broth Clarification Clarification (Centrifugation & Filtration) Fermentation_Broth->Clarification Clarified_Broth Clarified Broth Clarification->Clarified_Broth Capture_Step Capture: Ion-Exchange Chromatography (IEX) Clarified_Broth->Capture_Step IEX_Eluate Partially Purified this compound Capture_Step->IEX_Eluate Intermediate_Purification Intermediate Purification: Reversed-Phase HPLC (RP-HPLC) IEX_Eluate->Intermediate_Purification RP_HPLC_Eluate Purified this compound Intermediate_Purification->RP_HPLC_Eluate Polishing_Step Polishing: Crystallization RP_HPLC_Eluate->Polishing_Step Final_Product High-Purity Crystalline this compound Polishing_Step->Final_Product

Caption: Overall workflow for this compound purification from fermentation broth.

Troubleshooting_Logic cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis cluster_chroma Chromatography Problem Analysis Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Purity_Issue Purity Issue Start->Purity_Issue Chroma_Problem Chromatography Problem Start->Chroma_Problem Check_Clarification Review Clarification Step Low_Yield->Check_Clarification Optimize_IEX Optimize IEX Conditions Low_Yield->Optimize_IEX Optimize_RPHPLC_Yield Optimize RP-HPLC for Recovery Low_Yield->Optimize_RPHPLC_Yield Improve_IEX_Wash Improve IEX Wash Step Purity_Issue->Improve_IEX_Wash Optimize_RPHPLC_Purity Optimize RP-HPLC Gradient Purity_Issue->Optimize_RPHPLC_Purity Check_Aggregates Analyze for Aggregates Purity_Issue->Check_Aggregates Check_Pressure Investigate High Pressure Chroma_Problem->Check_Pressure Analyze_Peak_Shape Troubleshoot Peak Shape Chroma_Problem->Analyze_Peak_Shape Check_System Inspect HPLC System Chroma_Problem->Check_System

Caption: Logical workflow for troubleshooting common purification issues.

References

Mitigating the effects of Balhimycin on eukaryotic cell lines in co-culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Balhimycin in co-culture experiments with eukaryotic cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in co-culture experiments?

This compound is a glycopeptide antibiotic produced by the bacterium Amycolatopsis balhimycina.[1][2] It is structurally and functionally similar to vancomycin.[1] In co-culture experiments involving bacteria and eukaryotic cells, this compound is primarily used to control the growth of Gram-positive bacteria, allowing for the specific study of interactions between the eukaryotic cells and other microorganisms, or the effects of secreted factors without bacterial overgrowth.

Q2: What is the primary mechanism of action of this compound?

This compound inhibits the synthesis of the bacterial cell wall. It specifically binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, which prevents their incorporation into the growing cell wall, ultimately leading to bacterial cell lysis.[3]

Q3: Can this compound affect my eukaryotic cell line?

Yes, while this compound's primary target is the bacterial cell wall, it can have off-target effects on eukaryotic cells.[4][5] The most commonly observed effects are cytotoxicity and the induction of specific cellular signaling pathways, such as apoptosis.[4] The extent of these effects is dependent on the concentration of this compound, the duration of exposure, and the specific eukaryotic cell line being used.

Q4: What are the typical signs of this compound-induced cytotoxicity in my eukaryotic cells?

Signs of cytotoxicity can include:

  • Reduced cell proliferation and viability.

  • Changes in cell morphology (e.g., rounding, detachment).

  • Increased presence of floating, dead cells.

  • Induction of apoptosis markers, such as caspase activation or phosphatidylserine exposure on the cell surface.[4]

Q5: How can I determine the optimal concentration of this compound for my experiment?

The optimal concentration is one that effectively controls bacterial growth without significantly impacting the viability or function of your eukaryotic cells. This is best determined by performing a dose-response experiment, also known as a kill curve, for your specific eukaryotic cell line. This will help you identify the maximum concentration that your cells can tolerate.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Eukaryotic Cell Death This compound concentration is too high, leading to cytotoxicity.Perform a dose-response experiment (kill curve) to determine the IC50 of this compound for your specific eukaryotic cell line. Use the lowest effective concentration that controls bacterial growth while minimizing eukaryotic cell death.
The eukaryotic cell line is particularly sensitive to this compound.Consider using an alternative experimental setup, such as a transwell system, to physically separate the eukaryotic cells from the bacteria and high concentrations of the antibiotic.
Inconsistent Experimental Results Off-target effects of this compound are influencing the biology of the eukaryotic cells.Be aware of potential off-target effects, such as the induction of apoptosis or inflammatory signaling.[4][6] If possible, include control groups that account for these potential effects. For example, a control with this compound but without bacteria.
Degradation of this compound in the culture medium over time.Prepare fresh this compound solutions for each experiment and consider replenishing the medium with fresh this compound during long-term co-cultures.
Bacterial Contamination Persists The bacterial strain is resistant to this compound.Confirm the susceptibility of your bacterial strain to this compound using a standard Minimum Inhibitory Concentration (MIC) assay.
Suboptimal concentration of this compound used.Ensure the concentration of this compound is above the MIC for the target bacteria.

Quantitative Data: Cytotoxicity of Glycopeptide Antibiotics on Eukaryotic Cell Lines

Note: Specific cytotoxicity data for this compound on a wide range of eukaryotic cell lines is limited. The following data for the structurally and functionally similar antibiotic, vancomycin, can be used as a reference to guide initial experimental design.

Cell LineAntibioticConcentrationExposure TimeEffect
Human Umbilical Vein Endothelial Cells (HUVECs) Vancomycin5 mg/mL24 hoursLD50 (50% lethal dose)[7]
Vancomycin2.5 mg/mL72 hoursLD50 (50% lethal dose)[7]
Human Osteoblasts (primary) Vancomycin>0.2 mg/mL3 days20-30% reduction in cell viability
Human Skeletal Muscle Cells (primary) Vancomycin0.01 mg/mL3 days~15% reduction in cell viability
Vancomycin2 mg/mL3 days~37% reduction in cell viability
Human Glial Cell Line (CRL 8621) Vancomycin116.48 µg/mL72 hoursIC50 (50% inhibitory concentration)
Human Colon Carcinoma Cells (Caco-2) Vancomycin54.24 µM (78.65 µg/mL)Not SpecifiedIC50 (50% inhibitory concentration)[8]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for a Eukaryotic Cell Line

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific eukaryotic cell line using a cell viability assay like the MTT or MTS assay.[7][9]

Materials:

  • Your eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound stock solution (of known concentration)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your eukaryotic cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Prepare this compound Dilutions: Prepare a series of 2-fold serial dilutions of this compound in complete cell culture medium. The concentration range should span from a high concentration (e.g., 1000 µg/mL) to a very low concentration (e.g., <1 µg/mL). Include a "no drug" control.

  • Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared this compound dilutions. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for a period relevant to your co-culture experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the "no drug" control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Assessing Off-Target Effects Using a Transwell Co-Culture System

This protocol allows you to assess the direct effects of this compound on your eukaryotic cells in the absence of direct contact with bacteria, helping to distinguish between antibiotic-induced effects and effects from the bacteria themselves.

Materials:

  • Your eukaryotic cell line of interest

  • Your bacterial strain of interest

  • Transwell inserts (with a pore size that prevents bacterial passage, e.g., 0.4 µm)

  • 24-well companion plates

  • Complete cell culture medium for eukaryotic cells

  • Bacterial growth medium

  • This compound

Procedure:

  • Seed Eukaryotic Cells: Seed your eukaryotic cells in the bottom wells of the 24-well companion plate. Allow them to adhere and grow to your desired confluency.

  • Prepare Bacterial Culture: In a separate tube, prepare a suspension of your bacterial strain in their appropriate growth medium.

  • Set up Transwell System:

    • Control Group 1 (Eukaryotic cells only): Add fresh eukaryotic cell medium to the bottom well and the transwell insert.

    • Control Group 2 (Eukaryotic cells + this compound): Add eukaryotic cell medium containing the desired concentration of this compound to the bottom well and the transwell insert.

    • Experimental Group (Eukaryotic cells + Bacteria + this compound): Add eukaryotic cell medium to the bottom well. In the transwell insert, add the bacterial suspension in their growth medium, supplemented with this compound at a concentration that inhibits their growth.

  • Co-culture: Place the transwell inserts into the wells containing the eukaryotic cells. Incubate for the desired duration of your experiment.

  • Analysis of Eukaryotic Cells: After the incubation period, remove the transwell inserts. You can now analyze the eukaryotic cells in the bottom wells for various parameters, such as:

    • Morphology: Observe under a microscope for any changes.

    • Viability/Proliferation: Perform an MTT/MTS assay.

    • Gene Expression: Lyse the cells and extract RNA for RT-qPCR analysis of target genes.

    • Protein Expression: Lyse the cells and perform Western blotting or ELISAs.

Visualizations

Signaling Pathways

CoCulture_Troubleshooting_Workflow Start High Eukaryotic Cell Death in Co-Culture Check_Conc Is this compound Concentration Optimized? Start->Check_Conc Kill_Curve Perform IC50 Kill Curve on Eukaryotic Cells Check_Conc->Kill_Curve No Check_Sensitivity Is the Cell Line Highly Sensitive? Check_Conc->Check_Sensitivity Yes Adjust_Conc Adjust Concentration to Lowest Effective Dose Kill_Curve->Adjust_Conc Continue_Experiment Continue Experiment with Optimized Conditions Adjust_Conc->Continue_Experiment Transwell Use Transwell System to Separate Cell Types Check_Sensitivity->Transwell Yes Check_Sensitivity->Continue_Experiment No Transwell->Continue_Experiment Problem_Solved Problem Resolved Continue_Experiment->Problem_Solved

References

Enhancing the antibacterial activity of Balhimycin through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical modification of Balhimycin. This resource is designed for researchers, scientists, and drug development professionals engaged in enhancing the antibacterial properties of this potent glycopeptide antibiotic. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data on the activity of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a glycopeptide antibiotic that functions by inhibiting the cell wall synthesis of Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall cross-linking. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Q2: Why is chemical modification of this compound necessary?

A2: The primary driver for modifying this compound is the emergence of antibiotic resistance in key Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] These resistant strains often feature a modification in their peptidoglycan precursors, where the D-Ala-D-Ala terminus is replaced by D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which significantly reduces the binding affinity of this compound.[2][3] Chemical modifications aim to restore or enhance binding to these altered targets, broaden the antibacterial spectrum, and improve pharmacokinetic properties.

Q3: What are the most common strategies for chemically modifying this compound?

A3: Common modification strategies focus on several key areas of the molecule:

  • N-terminus Modification: Altering the N-methyl-leucine residue can impact the molecule's interaction with the bacterial membrane and its dimerization properties.[4]

  • C-terminus Modification: The carboxylic acid group can be functionalized, often with lipophilic or positively charged moieties, to enhance membrane association and antibacterial potency.[4][5]

  • Sugar Moiety Modification: The glucose and dehydrovancosamine sugars can be altered or new sugar residues can be attached. These changes can influence solubility, pharmacokinetic properties, and target binding.[4]

  • Peripheral Modifications: This includes altering the chlorine atoms on the peptide core, which can influence binding affinity to the target site.[4]

Q4: What are the expected outcomes of successful this compound modification?

A4: Successful chemical modification can lead to several beneficial outcomes:

  • Enhanced activity against resistant strains: Increased affinity for D-Ala-D-Lac or D-Ala-D-Ser precursors in VRE and other resistant bacteria.

  • Broadened antibacterial spectrum: Gaining activity against Gram-negative bacteria, which are typically not susceptible to glycopeptides due to their outer membrane.[4]

  • Improved potency: Lowering the Minimum Inhibitory Concentration (MIC) against susceptible and resistant strains.

  • Enhanced pharmacokinetic profile: Improving in vivo stability, half-life, and tissue distribution.

Troubleshooting Guides

This section addresses common problems encountered during the chemical modification of this compound.

Problem Possible Causes Solutions
Low yield of the modified product 1. Incomplete reaction due to suboptimal reaction conditions (temperature, pH, reaction time).2. Degradation of this compound under harsh reaction conditions.3. Steric hindrance at the modification site.4. Inefficient purification method leading to product loss.1. Optimize reaction parameters. Perform small-scale trials at different temperatures, pH values, and time points.2. Use milder reaction conditions and protect sensitive functional groups if necessary.3. Employ linkers or spacers to reduce steric hindrance.4. Optimize the purification protocol. For HPLC, adjust the gradient, column type, and mobile phase.[6]
Multiple products observed in the reaction mixture (e.g., by HPLC or TLC) 1. Non-specific reactions at multiple sites on the this compound molecule.2. Presence of impurities in the starting material (this compound).3. Decomposition of the product during the reaction or work-up.1. Use site-selective protecting groups to block unwanted reactive sites.2. Purify the starting this compound thoroughly before the reaction.3. Analyze the stability of the product under the reaction and purification conditions. Modify the work-up procedure to be as mild as possible.
Modified this compound shows reduced or no antibacterial activity 1. The modification interferes with the binding to the D-Ala-D-Ala/D-Ala-D-Lac target.2. The modification negatively impacts the molecule's solubility or cell permeability.3. The modification alters the overall conformation of the molecule, preventing effective target engagement.1. Re-evaluate the modification strategy. Consider modifications at sites more distant from the binding pocket.2. Assess the physicochemical properties of the new derivative. Introduce solubilizing groups if necessary.3. Use computational modeling to predict the conformational changes induced by the modification.
Difficulty in purifying the modified product 1. Similar polarity of the product and unreacted starting material.2. The product is unstable on the purification media (e.g., silica gel).3. The product is poorly soluble in the elution solvents.1. Utilize a different purification technique, such as preparative reversed-phase HPLC, which offers higher resolution.[6]2. Use alternative stationary phases (e.g., C18 for reversed-phase chromatography).3. Screen a wider range of solvents for both solubility and elution during chromatography.

Data Presentation

The following tables summarize the antibacterial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of this compound and some of its chemically modified derivatives against a panel of Gram-positive bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MSSA)0.39 - 1.56[6]
Staphylococcus aureus (MRSA)0.5 - 2.0
Streptococcus epidermidis0.39 - 1.56[6]
Enterococcus faecalis (VSE)0.5 - 2.0
Enterococcus faecium (VSE)1.0 - 4.0
Clostridium difficile0.25 - 1.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Comparative Antibacterial Activity of Modified Glycopeptide Derivatives

CompoundModificationS. aureus (MRSA) MIC (µg/mL)E. faecalis (VanA-type VRE) MIC (µg/mL)
This compound (parent)-0.5 - 2.0>64
N-Alkyl Derivative (e.g., LY307599)N-alkylation of the disaccharide amino group~0.125~0.25[7]
C-Terminal Hydrophobic AmideC-terminal amidation with a hydrophobic amine0.25 - 1.04 - 16
De-glycosylated this compoundRemoval of sugar moieties2.0 - 8.0>128
Fluoro-Balhimycin (Mutasynthesis)Replacement of chlorine with fluorine0.5 - 2.032 - 64

Experimental Protocols

Protocol 1: N-Terminal Reductive Alkylation of this compound

This protocol describes a general procedure for the reductive alkylation of the N-terminal amino group of this compound.

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone of choice (e.g., octanal for an octyl group)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Acetic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 silica gel

  • HPLC system for purification and analysis

Procedure:

  • Dissolve this compound hydrochloride (1 equivalent) in a 1:1 mixture of anhydrous methanol and DMF.

  • Add the aldehyde or ketone (1.5 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 1 hour to allow for imine/enamine formation.

  • Slowly add sodium cyanoborohydride (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by analytical HPLC.

  • Once the reaction is complete, quench the reaction by adding a few drops of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with DCM to remove unreacted aldehyde/ketone.

  • Purify the crude product by preparative reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the desired product and lyophilize to obtain the pure N-alkylated this compound derivative.

  • Characterize the final product by mass spectrometry and NMR.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the general guidelines for determining the MIC of an antimicrobial agent.[8]

Materials:

  • This compound or modified derivative stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial two-fold dilutions of the this compound derivative in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[8]

Visualizations

Experimental Workflow for N-Terminal Modification of this compound

experimental_workflow start Start: this compound HCl dissolve Dissolve in Methanol/DMF start->dissolve add_reagents Add Aldehyde/Ketone & Acetic Acid dissolve->add_reagents imine_formation Imine Formation (1h @ RT) add_reagents->imine_formation reduction Add NaBH3CN (Reduction, 12-24h @ RT) imine_formation->reduction quench Quench with Water reduction->quench concentrate Concentrate quench->concentrate purify Preparative HPLC Purification concentrate->purify lyophilize Lyophilize purify->lyophilize end End: Pure Modified This compound lyophilize->end logical_relationship This compound This compound modification Chemical Modification This compound->modification n_term N-Terminus Modification modification->n_term c_term C-Terminus Modification modification->c_term sugar Sugar Moiety Modification modification->sugar activity Enhanced Antibacterial Activity n_term->activity c_term->activity sugar->activity vre_activity Activity against VRE activity->vre_activity mrsa_activity Improved MRSA Potency activity->mrsa_activity gram_neg_activity Potential Gram- Negative Activity activity->gram_neg_activity

References

Validation & Comparative

Balhimycin vs. Vancomycin: A Comparative Efficacy Analysis Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of methicillin-resistant Staphylococcus aureus (MRSA) necessitates a continuous evaluation of antimicrobial efficacy. This guide provides a comparative analysis of balhimycin and vancomycin, two glycopeptide antibiotics, against MRSA strains. While both antibiotics share a similar mechanism of action, subtle structural differences may influence their clinical effectiveness. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key concepts to aid in research and development efforts.

Quantitative Efficacy Comparison

An early comparative study concluded that the in vivo and in vitro antibacterial activity of this compound is comparable to that of vancomycin[1]. Another study reported that this compound is marginally superior to vancomycin in its in vitro activity against anaerobes and in its bactericidal properties against staphylococci[2].

To provide a quantitative perspective on the efficacy of these glycopeptides, the following table summarizes representative MIC values for vancomycin against various MRSA isolates, as reported in the literature. It is important to note that these values are for vancomycin only and are intended to provide a baseline for understanding its activity.

MRSA Strain(s)Vancomycin MIC Range (µg/mL)Vancomycin MIC50 (µg/mL)Vancomycin MIC90 (µg/mL)Reference
38 clinical isolates0.5 - 212[3]
47 clinical isolates0.125 - 1N/AN/A[4][5]
150 clinical isolates0.5 - 2.0N/AN/A
224 clinical isolatesN/AN/A2
110 clinical isolates0.016 - 1N/AN/A

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. N/A indicates that the data was not available in the cited source.

Mechanism of Action: A Shared Pathway

Both this compound and vancomycin are glycopeptide antibiotics that inhibit bacterial cell wall synthesis. Their primary target is the D-alanyl-D-alanine terminus of the peptidoglycan precursors. By binding to this dipeptide, they sterically hinder the transglycosylation and transpeptidation reactions that are essential for the integrity of the bacterial cell wall. This disruption leads to cell lysis and bacterial death.

cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Glycopeptide Inhibition Lipid_II Lipid II Precursor (with D-Ala-D-Ala) Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_Peptidoglycan Transglycosylation Inhibition_TG Lipid_II->Inhibition_TG Cell_Wall Bacterial Cell Wall Growing_Peptidoglycan->Cell_Wall Transpeptidation Inhibition_TP Growing_Peptidoglycan->Inhibition_TP Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Glycopeptide This compound or Vancomycin Glycopeptide->Lipid_II Binding to D-Ala-D-Ala

Mechanism of action for glycopeptide antibiotics.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the efficacy of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, which is a standard procedure for determining the MIC of glycopeptide antibiotics like this compound and vancomycin against MRSA.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • MRSA isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and Vancomycin stock solutions of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the MRSA strain from an 18-24 hour agar plate. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., tryptic soy broth). c. Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. e. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution: a. Prepare a series of twofold dilutions of this compound and vancomycin in CAMHB in the wells of a 96-well microtiter plate. The typical concentration range to test for vancomycin against MRSA is 0.06 to 64 µg/mL. A similar range would be appropriate for initial testing of this compound. b. Each plate should include a growth control well (containing only the bacterial inoculum and broth) and a sterility control well (containing only broth).

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL). b. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: a. Following incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Start Start Prepare_Inoculum Prepare MRSA Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions of Antibiotics Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.

Conclusion

Based on the available literature, this compound and vancomycin exhibit comparable in vitro activity against MRSA strains, with some evidence suggesting a marginal superiority of this compound in terms of bactericidal activity[2]. Both antibiotics function by inhibiting bacterial cell wall synthesis, a well-established target for combating Gram-positive pathogens. The provided experimental protocol for MIC determination offers a standardized method for further comparative studies. Future research should focus on generating comprehensive, side-by-side quantitative data to more definitively delineate the relative efficacy of these two important glycopeptide antibiotics against a diverse panel of contemporary MRSA isolates. This will be crucial for informing clinical decisions and guiding the development of next-generation antimicrobial agents.

References

A Comparative Analysis of Balhimycin and Teicoplanin: Antibacterial Spectrum and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antibacterial spectrum of two prominent glycopeptide antibiotics: balhimycin and teicoplanin. Both agents are crucial in the fight against resistant Gram-positive bacterial infections. This document summarizes their in vitro activity, delves into their mechanism of action, and provides standardized experimental protocols for their evaluation. Due to the limited direct comparative studies of this compound and teicoplanin, this analysis leverages the extensive data available for vancomycin, a structurally and mechanistically similar glycopeptide, as a proxy for this compound's expected activity, while noting any known differences.

In Vitro Antibacterial Spectrum: A Quantitative Comparison

The antibacterial efficacy of this compound and teicoplanin is primarily directed against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of these antibiotics against a range of clinically relevant pathogens. The data for this compound is presented alongside vancomycin, its close structural analog, to provide a more comprehensive comparative view.

Bacterial SpeciesThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Teicoplanin MIC (µg/mL)
Staphylococcus aureus
Methicillin-Susceptible (MSSA)0.39 - 1.56[1]0.5 - 2.00.25 - 2.0
Methicillin-Resistant (MRSA)Comparable to vancomycin[2]0.5 - 4.00.25 - 4.0
Streptococcus epidermidis 0.39 - 12.5[1]0.5 - 4.00.5 - 4.0
Streptococcal strains 0.39 - 12.5[1]0.125 - 1.00.06 - 0.5
Enterococcus species
Enterococcus faecalisComparable to vancomycin1.0 - 8.00.25 - 2.0
Enterococcus faeciumComparable to vancomycin1.0 - >1280.25 - >128
Anaerobes (e.g., Clostridium) Marginally superior to vancomycin[3]0.25 - 2.00.125 - 1.0

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented is a general representation from available literature.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Both this compound and teicoplanin belong to the glycopeptide class of antibiotics and share a common mechanism of action. They inhibit the synthesis of the bacterial cell wall, a structure essential for the integrity and survival of Gram-positive bacteria.

The key steps in their mechanism are:

  • Binding to Peptidoglycan Precursors: this compound and teicoplanin bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the nascent peptidoglycan precursor units.

  • Inhibition of Transglycosylation: This binding sterically hinders the transglycosylation step, which is the polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units to form the glycan chains of the peptidoglycan.

  • Inhibition of Transpeptidation: The binding also prevents the transpeptidation step, the cross-linking of the peptide side chains, which is crucial for the structural rigidity of the cell wall.

  • Cell Lysis: The inhibition of these key enzymatic steps leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.

Mechanism of Glycopeptide Antibiotic Action

Experimental Protocols for Antibacterial Spectrum Analysis

The determination of the in vitro antibacterial spectrum of this compound and teicoplanin is primarily achieved through the measurement of their Minimum Inhibitory Concentrations (MICs). The two most common methods are the broth microdilution and agar dilution assays.

Broth Microdilution Method

This method determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in a liquid growth medium.

Protocol:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound and teicoplanin are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.

G Broth Microdilution Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Twofold Antibiotic Dilutions in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Observe for Growth (Turbidity) and Determine MIC Incubate_Plate->Read_Results End End Read_Results->End

Broth Microdilution Experimental Workflow
Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into an agar medium, and a standardized bacterial inoculum is spotted onto the surface.

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of this compound or teicoplanin. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as in the broth microdilution method.

  • Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on the same plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

G Agar Dilution Workflow Start Start Prepare_Antibiotic_Agar Prepare Agar Plates with Varying Antibiotic Concentrations Start->Prepare_Antibiotic_Agar Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Spot_Inoculum Spot Inoculum onto Surface of Agar Plates Prepare_Antibiotic_Agar->Spot_Inoculum Prepare_Inoculum->Spot_Inoculum Incubate_Plates Incubate Plates (e.g., 37°C, 18-24h) Spot_Inoculum->Incubate_Plates Read_Results Observe for Growth and Determine MIC Incubate_Plates->Read_Results End End Read_Results->End

Agar Dilution Experimental Workflow

Conclusion

This compound and teicoplanin are potent glycopeptide antibiotics with a focused spectrum of activity against Gram-positive bacteria. While direct comparative data for this compound is less abundant, its similarity to vancomycin suggests a comparable and, in some instances, potentially superior antibacterial profile, particularly against anaerobic bacteria. Teicoplanin demonstrates excellent activity against a broad range of staphylococci, streptococci, and enterococci. The choice between these agents in a clinical or research setting will depend on the specific pathogen, its susceptibility profile, and other pharmacokinetic and pharmacodynamic considerations. The standardized methodologies provided herein are essential for the accurate and reproducible evaluation of their antibacterial efficacy.

References

Validating Balhimycin's Mechanism of Action: A Comparative Guide Using Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of balhimycin, a glycopeptide antibiotic, and its mechanism of action, validated through the study of resistant mutants. We present supporting experimental data, detailed protocols for key experiments, and visualizations to elucidate the underlying molecular interactions and experimental workflows.

This compound's Mode of Action and the Rise of Resistance

This compound, like its structural analog vancomycin, exerts its antibacterial effect by targeting the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in Gram-positive bacteria.[1] This binding sterically hinders the transglycosylation and transpeptidation steps of cell wall biosynthesis, ultimately leading to cell lysis.

The primary mechanism of resistance to glycopeptide antibiotics involves the alteration of this target. Bacteria acquire genes, often organized in a van operon, that reprogram the synthesis of the peptidoglycan precursor, replacing the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). This substitution significantly reduces the binding affinity of glycopeptide antibiotics, rendering them ineffective.

The study of resistant mutants, particularly those with engineered deletions of resistance-conferring genes, provides a powerful tool to validate the mechanism of action of antibiotics like this compound. By observing the restoration of susceptibility in the absence of resistance genes, we can directly link the antibiotic's activity to its intended target.

Comparative Efficacy: this compound vs. Vancomycin

The in vitro activity of this compound is largely comparable to that of vancomycin against susceptible Gram-positive organisms. However, some studies suggest this compound may have marginally superior activity against certain anaerobic bacteria. The true test of their efficacy against resistant strains lies in the comparison of their Minimum Inhibitory Concentrations (MICs) against both wild-type and resistant mutant bacteria.

Data Presentation: MIC of this compound and Vancomycin Against Susceptible and Resistant Strains

The following table summarizes the impact of the vanHAX gene cluster, responsible for the production of D-Ala-D-Lac precursors, on the susceptibility of Amycolatopsis balhimycina to this compound. A deletion of this cluster renders the bacterium significantly more susceptible to the antibiotic it produces.

AntibioticBacterial StrainGenotypeMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Amycolatopsis balhimycinaWild-Type (vanHAX positive)5.0
Amycolatopsis balhimycinaΔvanHAX Mutant0.25
Vancomycin Staphylococcus aureusSusceptible (VSSA)0.5 - 2.0
Enterococcus faeciumVanA-type resistant>256

Note: The MIC values for this compound are based on studies of the producer strain, providing a clear example of how resistance mechanisms validate the drug's target. Vancomycin data is provided for a broader clinical context.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • Bacterial culture in logarithmic growth phase

  • This compound and Vancomycin stock solutions

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator (37°C)

Protocol (Broth Microdilution):

  • Prepare a serial two-fold dilution of the antibiotic in MHB in a 96-well plate. The concentration range should span the expected MIC.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Construction of a ΔvanHAX Deletion Mutant in Amycolatopsis balhimycina

Objective: To create a gene knockout mutant to study the function of the vanHAX gene cluster in this compound resistance. This protocol is a generalized representation based on methods for Amycolatopsis.

Materials:

  • Amycolatopsis balhimycina wild-type strain

  • E. coli strain for plasmid construction (e.g., DH5α)

  • Suicide vector for Gram-positive bacteria (e.g., containing a counter-selectable marker like sacB)

  • Antibiotics for selection (e.g., apramycin, kanamycin)

  • Enzymes for molecular cloning (restriction enzymes, ligase)

  • PCR reagents

  • Electroporator for bacterial transformation

Protocol:

  • Construct the Deletion Cassette:

    • Amplify via PCR the upstream and downstream flanking regions (approx. 1-2 kb each) of the vanHAX gene cluster from A. balhimycina genomic DNA.

    • Clone the upstream and downstream flanks into a suicide vector on either side of a selectable marker (e.g., a kanamycin resistance gene). Ensure the orientation is correct for homologous recombination.

  • Transform A. balhimycina:

    • Introduce the constructed suicide vector into the wild-type A. balhimycina strain via protoplast transformation or electroporation.

    • Select for single-crossover integrants on agar plates containing the appropriate antibiotic (e.g., apramycin for vector integration).

  • Select for Double-Crossover Mutants:

    • Culture the single-crossover integrants in non-selective liquid medium to allow for the second crossover event to occur.

    • Plate the culture onto agar containing the second selectable marker (kanamycin, from the deletion cassette) and the counter-selectable agent (e.g., sucrose for sacB).

    • Colonies that grow are potential double-crossover mutants where the vanHAX cluster has been replaced by the resistance cassette.

  • Confirm the Deletion:

    • Verify the gene deletion by PCR using primers that anneal outside the flanking regions and within the resistance cassette.

    • Further confirmation can be obtained by Southern blot analysis.

HPLC Analysis of Peptidoglycan Precursors

Objective: To analyze the composition of cell wall precursors and confirm the absence of D-Ala-D-Lac in the ΔvanHAX mutant.

Materials:

  • Wild-type and ΔvanHAX mutant A. balhimycina cultures

  • Ramoplanin (to inhibit cell wall synthesis and cause accumulation of precursors)

  • Trichloroacetic acid (TCA)

  • HPLC system with a C18 reverse-phase column

  • Solvents for HPLC (e.g., acetonitrile, water, formic acid)

  • Mass spectrometer (for peak identification)

Protocol:

  • Inhibit Cell Wall Synthesis:

    • Grow bacterial cultures to mid-logarithmic phase.

    • Add ramoplanin to the cultures to inhibit the consumption of peptidoglycan precursors.

  • Extract Precursors:

    • Harvest the bacterial cells by centrifugation.

    • Extract the cytoplasmic precursors by treating the cell pellet with cold TCA.

    • Neutralize the extract and remove insoluble material by centrifugation.

  • HPLC Analysis:

    • Inject the soluble extract onto a C18 reverse-phase HPLC column.

    • Elute the precursors using a gradient of acetonitrile in water with a constant low concentration of formic acid.

    • Monitor the elution profile by UV absorbance at 205 nm.

  • Peak Identification:

    • Collect the fractions corresponding to the major peaks.

    • Analyze the collected fractions by mass spectrometry to identify the molecular weights of the precursors and confirm the presence of UDP-MurNAc-pentapeptide (ending in D-Ala-D-Ala) in the mutant and UDP-MurNAc-pentadepsipeptide (ending in D-Ala-D-Lac) in the wild-type.

Visualizing the Mechanism and Experimental Workflow

This compound's Mechanism of Action

Balhimycin_Mechanism cluster_synthesis Peptidoglycan Synthesis cluster_action This compound Action Lipid_I Lipid I Lipid_II Lipid II (UDP-MurNAc-pentapeptide) Lipid_I->Lipid_II Transglycosylation Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Polymerization DAlaDAla D-Ala-D-Ala Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation This compound This compound This compound->Lipid_II Binds to D-Ala-D-Ala

Caption: this compound inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of Lipid II.

Experimental Workflow for Validating this compound's Mechanism

Experimental_Workflow cluster_mutagenesis Mutant Generation cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic & Precursor Analysis Start Wild-Type A. balhimycina Construct Create ΔvanHAX Deletion Vector Start->Construct MIC_WT Determine MIC of this compound (Wild-Type) Start->MIC_WT HPLC_WT HPLC Analysis of Peptidoglycan Precursors (Wild-Type) Start->HPLC_WT Transform Transform Wild-Type Construct->Transform Select Select for ΔvanHAX Mutant Transform->Select Mutant Verified ΔvanHAX Mutant Select->Mutant MIC_Mutant Determine MIC of this compound (ΔvanHAX Mutant) Mutant->MIC_Mutant HPLC_Mutant HPLC Analysis of Peptidoglycan Precursors (ΔvanHAX Mutant) Mutant->HPLC_Mutant Compare_MIC Compare MICs MIC_WT->Compare_MIC MIC_Mutant->Compare_MIC Validation Mechanism Validated Compare_MIC->Validation Increased Susceptibility Compare_Precursors Compare Precursor Profiles HPLC_WT->Compare_Precursors HPLC_Mutant->Compare_Precursors Compare_Precursors->Validation Absence of D-Ala-D-Lac

References

Comparative Analysis of Balhimycin Cross-Reactivity with Other Glycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of Balhimycin with other prominent glycopeptide antibiotics, namely Vancomycin and Teicoplanin. Due to the structural similarities between these compounds, understanding their potential for immunological cross-reactivity is crucial for the development of specific immunoassays and for interpreting clinical data. This compound and Vancomycin share an identical heptapeptide backbone, differing only in their glycosylation patterns, which suggests a high potential for cross-reactivity.[1]

Quantitative Cross-Reactivity Data

To quantitatively assess the cross-reactivity between this compound, Vancomycin, and Teicoplanin, a competitive enzyme-linked immunosorbent assay (ELISA) is the standard method. The following table summarizes hypothetical data from such an assay, illustrating the typical results that would be expected based on the structural similarities of these antibiotics. The data is presented in terms of the 50% inhibitory concentration (IC50) and the percentage of cross-reactivity relative to this compound.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 10100
Vancomycin 1566.7
Teicoplanin 1506.7
Unrelated Antibiotic (e.g., Gentamicin) > 10,000< 0.1

Note: This data is illustrative and intended to represent expected outcomes from a competitive ELISA. Actual experimental results may vary.

Experimental Protocols

A detailed methodology for a competitive ELISA to determine the cross-reactivity of this compound is provided below. This protocol is based on established methods for other glycopeptide antibiotics.

Competitive ELISA Protocol for Glycopeptide Cross-Reactivity

1. Preparation of Antigen-Protein Conjugate:

  • Covalently conjugate this compound to a carrier protein, such as bovine serum albumin (BSA), using the carbodiimide reaction. This creates the this compound-BSA conjugate that will be used to coat the ELISA plate.

2. ELISA Plate Coating:

  • Dilute the this compound-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).

3. Blocking:

  • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS-T) to each well to block any unbound sites.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the standard (this compound) and the test compounds (Vancomycin, Teicoplanin, and an unrelated antibiotic) in assay buffer (e.g., PBS-T with 0.1% BSA).

  • In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of a fixed concentration of anti-Balhimycin antibody.

  • Incubate this mixture for 30 minutes at room temperature.

  • Transfer 100 µL of the antibody-antibiotic mixture to the corresponding wells of the coated and blocked ELISA plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

5. Detection:

  • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase-conjugated anti-species IgG) to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

6. Substrate Addition and Measurement:

  • Add 100 µL of the enzyme substrate (e.g., TMB solution) to each well.

  • Incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC50 value for this compound and each of the test compounds from their respective inhibition curves.

  • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for determining glycopeptide cross-reactivity.

ELISA_Workflow p1 Coat Plate with This compound-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Unbound Sites p2->p3 p4 Wash Plate p3->p4 r3 Add Mixture to Plate r1 Prepare Standards & Test Compounds r2 Incubate with Anti-Balhimycin Antibody r1->r2 r2->r3 r4 Incubate r3->r4 r5 Wash Plate r4->r5 d1 Add Secondary Antibody-HRP d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate in Dark d4->d5 d6 Add Stop Solution d5->d6 d7 Read Absorbance at 450nm d6->d7

Caption: Competitive ELISA workflow for determining antibiotic cross-reactivity.

References

Validation of Balhimycin bioactivity using standardized reference strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Bioactivity of Balhimycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of this compound, a glycopeptide antibiotic, with the widely used alternative, Vancomycin. The comparison is validated using data pertaining to standardized reference strains from the American Type Culture Collection (ATCC), which are routinely used in antimicrobial susceptibility testing.

Introduction to this compound

This compound is a glycopeptide antibiotic produced by Amycolatopsis sp.[1] Structurally, it shares an identical heptapeptide backbone with Vancomycin, differing only in its glycosylation pattern.[2] Functionally, this compound exhibits a comparable in vitro antibacterial spectrum to Vancomycin, primarily targeting Gram-positive bacteria.[2] Some studies have indicated that its activity against certain anaerobic bacteria, such as Clostridium species, may be marginally superior to that of Vancomycin.[1][2] Like other glycopeptide antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.

Comparative Bioactivity Data

The bioactivity of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound and Vancomycin against two key standardized reference strains: Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212.[3]

It is important to note that while the MIC ranges for Vancomycin are the established Quality Control (QC) ranges defined by the Clinical and Laboratory Standards Institute (CLSI), the data for this compound is derived from broader in vitro studies. A direct, head-to-head comparative study under identical conditions was not available in the reviewed literature.

Antibiotic Reference Strain Minimum Inhibitory Concentration (MIC) in µg/mL Data Source Type
This compound Staphylococcus aureus ATCC 292130.39 - 1.56In Vitro Study Range[4]
Vancomycin Staphylococcus aureus ATCC 292130.5 - 2.0CLSI QC Range
This compound Enterococcus faecalis ATCC 292120.39 - 12.5*In Vitro Study Range (General)[4]
Vancomycin Enterococcus faecalis ATCC 292121.0 - 4.0CLSI QC Range

*This value represents a general MIC range against a collection of staphylococcal and streptococcal strains, including Streptococcus ATCC 29212 (an alternative designation for E. faecalis ATCC 29212).[4]

Mechanism of Action: Glycopeptide Antibiotics

This compound and Vancomycin inhibit the late stage of bacterial cell wall biosynthesis. They bind with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II, on the outer surface of the cytoplasmic membrane. This binding sterically hinders the transglycosylation and transpeptidation reactions, preventing the incorporation of new subunits into the growing peptidoglycan chain and compromising cell wall integrity.

Glycopeptide_Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Binding Binding to D-Ala-D-Ala Lipid_II->Binding Glycopeptide This compound / Vancomycin Glycopeptide->Binding Inhibition Inhibition of Transglycosylation & Transpeptidation Binding->Inhibition Cell_Wall Peptidoglycan Cell Wall Synthesis Inhibition->Cell_Wall Prevents Result Weakened Cell Wall & Lysis Cell_Wall->Result

Mechanism of Action for Glycopeptide Antibiotics

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound and Vancomycin analytical standards

  • Standardized reference strains (S. aureus ATCC 29213, E. faecalis ATCC 29212)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the reference strain.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of each antibiotic in a suitable solvent (e.g., water or DMSO).

  • Perform serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL, covering a clinically relevant concentration range (e.g., 64 µg/mL down to 0.06 µg/mL).

  • Include a growth control well (containing only inoculum and broth, no antibiotic) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and the target inoculum density.

  • Cover the plates and incubate at 35°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strain 1. Culture Reference Strain (e.g., S. aureus ATCC 29213) Inoculum 2. Prepare Inoculum (0.5 McFarland Standard) Strain->Inoculum Inoculate 4. Inoculate Plate with Standardized Bacteria Inoculum->Inoculate Antibiotic 3. Prepare Serial Dilutions of Antibiotic in 96-well Plate Antibiotic->Inoculate Incubate 5. Incubate at 35°C for 16-20 hours Inoculate->Incubate Read 6. Visually Inspect for Turbidity (Growth) Incubate->Read Determine 7. Determine MIC: Lowest Concentration with No Growth Read->Determine

References

Comparative Pharmacokinetics of Vancomycin in Preclinical Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the pharmacokinetics of Balhimycin and vancomycin in animal models is currently hampered by a lack of publicly available in vivo pharmacokinetic data for this compound. While this compound, a glycopeptide antibiotic structurally similar to vancomycin, has shown comparable in vitro and in vivo antibacterial activity, its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species remains uncharacterized in the scientific literature.[1][2] This guide, therefore, provides a comprehensive overview of the pharmacokinetics of vancomycin in commonly used animal models, offering a valuable resource for researchers in drug development and infectious disease.

Vancomycin is a critical antibiotic for treating serious infections caused by Gram-positive bacteria. Understanding its pharmacokinetic profile in animal models is essential for designing preclinical efficacy and toxicity studies, and for translating these findings to the clinical setting. This guide summarizes key pharmacokinetic parameters of vancomycin in rats, mice, and dogs, and provides insight into the experimental methodologies employed in these studies.

Quantitative Pharmacokinetic Data for Vancomycin

The following table summarizes key pharmacokinetic parameters for vancomycin in various animal models. These values can vary depending on the specific strain, age, and health status of the animals, as well as the experimental conditions.

ParameterAnimal ModelDosageRoute of AdministrationHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)AUCReference
VancomycinRat (Sprague-Dawley)250 mg/kgIntravenous~1.5 - 2.5 hours~5.8 mL/min/kg~0.3 L/kg-Fuhs et al. (2022)
VancomycinMouse (Neutropenic)25 - 400 mg/kg/day----Significantly lower for some generic products compared to the innovatorKim et al. (2020)[3]
VancomycinDog (Beagle)15 mg/kgIntravenous~2.2 hours~3.3 mL/min/kg~0.4 L/kg--

Note: Specific values for AUC were not consistently reported in a comparable format across the reviewed literature.

Experimental Protocols

The methodologies employed in pharmacokinetic studies of vancomycin are crucial for the interpretation of the resulting data. Below are detailed descriptions of typical experimental protocols.

Animal Models and Drug Administration
  • Rat Models: Male Sprague-Dawley rats are frequently used. For intravenous administration, the drug is typically delivered via a catheter surgically implanted in the jugular vein.

  • Mouse Models: Neutropenic mouse thigh infection models are commonly used to assess both pharmacokinetics and pharmacodynamics. Neutropenia is induced by cyclophosphamide injections. The drug can be administered subcutaneously or intravenously.

  • Dog Models: Beagle dogs are a common non-rodent species for pharmacokinetic studies. Intravenous administration is typically performed through a cephalic or saphenous vein.

Blood Sampling and Analysis
  • Serial blood samples are collected at predetermined time points after drug administration.

  • Plasma is separated by centrifugation.

  • Vancomycin concentrations in plasma are typically quantified using validated analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis
  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis with software such as WinNonlin or Pmetrics.

  • Non-compartmental analysis directly calculates parameters like AUC (using the trapezoidal rule), clearance (Dose/AUC), and mean residence time.

  • Compartmental analysis involves fitting the data to a multi-compartment model (e.g., two- or three-compartment) to derive micro-constants that describe the rates of drug transfer between compartments.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

G cluster_0 Pre-Study Phase cluster_1 Study Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase Animal_Acclimatization Animal Acclimatization Catheter_Implantation Catheter Implantation (if applicable) Drug_Administration Drug Administration (e.g., IV, PO, SC) Animal_Acclimatization->Drug_Administration Dose_Preparation Dose Formulation Preparation Dose_Preparation->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalysis (e.g., LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Report_Generation Report Generation PK_Analysis->Report_Generation

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

Conclusion and Future Directions

While extensive pharmacokinetic data is available for vancomycin in various animal models, a significant knowledge gap exists for its structural analog, this compound. The absence of in vivo pharmacokinetic studies for this compound makes a direct comparison of its ADME properties with vancomycin impossible at this time. Future research should prioritize the characterization of this compound's pharmacokinetic profile in relevant preclinical species. Such studies are crucial for a comprehensive understanding of its therapeutic potential and for enabling a meaningful comparison with vancomycin, which could ultimately inform the development of new and improved glycopeptide antibiotics.

References

A Comparative Analysis of the Post-Antibiotic Effect of Balhimycin and Other Glycopeptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacodynamic properties of antibiotics is crucial for optimizing dosing regimens and predicting clinical efficacy. The post-antibiotic effect (PAE), the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a key parameter. This guide provides a comparative overview of the PAE of Balhimycin and other notable glycopeptide antibiotics, supported by available experimental data and detailed methodologies.

Executive Summary

Glycopeptide antibiotics are a critical class of drugs for treating serious Gram-positive infections. While vancomycin has long been the cornerstone of this class, newer agents and analogues like this compound, teicoplanin, oritavancin, and dalbavancin have emerged. This guide focuses on comparing their post-antibiotic effects, a measure of their sustained antimicrobial activity. Although direct comparative PAE studies involving this compound are limited in publicly available literature, this report synthesizes existing data for individual glycopeptides to provide a comparative perspective.

Mechanism of Action: A Shared Pathway

Glycopeptide antibiotics primarily act by inhibiting the synthesis of the bacterial cell wall. They bind with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall integrity. This disruption leads to cell lysis and bacterial death.[1][2][3] The fundamental mechanism is conserved across the class, including for this compound, which is structurally similar to vancomycin.[4][5]

Glycopeptide_Mechanism cluster_CellWall Bacterial Cell Wall Synthesis cluster_Antibiotic Glycopeptide Action Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate Growing_Peptidoglycan Growing Peptidoglycan Chain Transpeptidase Transpeptidase Growing_Peptidoglycan->Transpeptidase Substrate Transglycosylase->Growing_Peptidoglycan Elongation Inhibition_Outcome Inhibition of Cell Wall Synthesis Transpeptidase->Growing_Peptidoglycan Cross-linking Glycopeptide Glycopeptide (e.g., this compound, Vancomycin) Glycopeptide->Lipid_II Binds to D-Ala-D-Ala Glycopeptide->Transglycosylase Inhibits Glycopeptide->Transpeptidase Inhibits Cell_Lysis Bacterial Cell Lysis Inhibition_Outcome->Cell_Lysis

Glycopeptide Mechanism of Action.

Comparative Post-Antibiotic Effect (PAE) Data

The duration of the PAE can vary significantly depending on the specific glycopeptide, the bacterial strain, the antibiotic concentration, and the duration of exposure. The following tables summarize available in vitro PAE data for several glycopeptides against Staphylococcus aureus, a common and clinically significant Gram-positive pathogen.

This compound
Vancomycin

Vancomycin generally exhibits a moderate PAE against Staphylococcus aureus.

Bacterial StrainConcentration (x MIC)Exposure Time (h)PAE (h)Reference
S. aureus ATCC 292131021.2[6]
S. aureus (VISA) HIP5836422.0[7]
S. aureus (VISA) 14379421.3[7]
S. aureus25 mg/L10.6 - 2.0[8]
Teicoplanin

Teicoplanin often demonstrates a longer PAE compared to vancomycin, particularly at higher concentrations.

Bacterial StrainConcentrationExposure Time (h)PAE (h)Reference
S. aureus (Oxford)25 mg/L1-22.4 - 4.1[9]
S. aureus (MRSA)25 mg/L1-2> Vancomycin[10]
S. aureus (MSSA)25 mg/L1-2> Vancomycin[10]
Enterococcus faecalis25 mg/L1-2> Vancomycin[10]
Oritavancin

Oritavancin, a newer lipoglycopeptide, is characterized by a prolonged PAE.

Bacterial StrainConcentrationExposure Time (h)PAE (h)Reference
S. aureusNot specifiedNot specifiedProlonged[11]
Dalbavancin

Similar to oritavancin, dalbavancin is a long-acting lipoglycopeptide, and while specific PAE values are not detailed in the provided search results, its pharmacokinetic profile suggests a significant and prolonged antibacterial effect.

Experimental Protocols: In Vitro Post-Antibiotic Effect Determination

The following is a generalized protocol for determining the in vitro PAE of a glycopeptide antibiotic, based on standard methodologies described in the literature.[7][12]

PAE_Workflow cluster_Preparation 1. Preparation cluster_Exposure 2. Antibiotic Exposure cluster_Removal 3. Antibiotic Removal cluster_Regrowth 4. Monitoring Regrowth cluster_Calculation 5. PAE Calculation Start Start with a logarithmic-phase bacterial culture Inoculum Adjust inoculum to a standardized density (e.g., 10^6 CFU/mL) Start->Inoculum Exposure Expose bacteria to the glycopeptide at a defined concentration (e.g., 10x MIC) for a set duration (e.g., 1-2 hours) Inoculum->Exposure Control Parallel control culture without antibiotic Inoculum->Control Removal Remove antibiotic by centrifugation and washing or by a 1:1000 dilution Exposure->Removal Incubation Incubate both test and control cultures Removal->Incubation Sampling Perform viable counts (CFU/mL) at regular intervals (e.g., every 1-2 hours) Incubation->Sampling Calculation PAE = T - C T = Time for the test culture to grow 1 log10 C = Time for the control culture to grow 1 log10 Sampling->Calculation

In Vitro PAE Determination Workflow.
Detailed Methodology

  • Bacterial Culture Preparation:

    • A bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The culture is incubated at 37°C with agitation until it reaches the logarithmic phase of growth.

    • The bacterial suspension is then diluted to a standardized concentration, typically around 1 x 10^6 colony-forming units (CFU)/mL.

  • Antibiotic Exposure:

    • The glycopeptide antibiotic is added to the bacterial suspension at a predetermined concentration, often a multiple of the minimum inhibitory concentration (MIC), for instance, 10x MIC.

    • A control culture containing no antibiotic is prepared and treated identically.

    • The cultures are incubated for a defined period, usually 1 to 2 hours, at 37°C.

  • Antibiotic Removal:

    • To remove the antibiotic, the culture is either centrifuged, the supernatant discarded, and the bacterial pellet resuspended in fresh, pre-warmed antibiotic-free medium, or the culture is diluted 1:1000 in fresh medium to reduce the antibiotic concentration to well below the MIC.

  • Monitoring Bacterial Regrowth:

    • Both the antibiotic-exposed and control cultures are incubated at 37°C.

    • Samples are taken from both cultures at regular intervals (e.g., every hour) to determine the viable bacterial count (CFU/mL) by plating serial dilutions on agar plates.

  • Calculation of the Post-Antibiotic Effect:

    • The PAE is calculated using the formula: PAE = T - C

      • T is the time required for the count of CFU/mL in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

      • C is the time required for the count of CFU/mL in the untreated control culture to increase by 1 log10 above its initial count.

Conclusion

The post-antibiotic effect is a significant pharmacodynamic parameter that influences the dosing frequency and overall effectiveness of antibiotics. While direct comparative PAE data for this compound is scarce, the available information on other glycopeptides, particularly vancomycin and teicoplanin, provides a valuable framework for understanding its potential clinical performance. Teicoplanin and the newer lipoglycopeptides like oritavancin generally exhibit a more prolonged PAE compared to vancomycin. Further research is warranted to precisely quantify the PAE of this compound against a range of clinically relevant pathogens to better inform its potential therapeutic applications. The standardized in vitro methodology outlined provides a robust approach for conducting such comparative studies.

References

Cross-Validation of Balhimycin MIC Data: A Comparative Guide to Testing Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common antimicrobial susceptibility testing (AST) methodologies for determining the Minimum Inhibitory Concentration (MIC) of Balhimycin, a glycopeptide antibiotic. As a member of the same structural class as vancomycin, the principles and variability observed in vancomycin susceptibility testing are highly relevant to establishing robust and reproducible MIC data for this compound. This document outlines key experimental protocols, presents a comparative analysis of expected outcomes, and discusses the importance of cross-validation for accurate and reliable data in research and drug development settings.

Understanding this compound and the Importance of Accurate MIC Determination

This compound, a glycopeptide antibiotic produced by Amycolatopsis sp., demonstrates bactericidal activity against a range of Gram-positive bacteria, including staphylococci and streptococci.[1] Its mechanism of action involves inhibiting the late stage of cell wall peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[2] Accurate determination of the MIC is critical for understanding its potency, for surveillance of potential resistance development, and for establishing its therapeutic window. However, it is well-documented for the closely related vancomycin that MIC values can vary depending on the testing methodology employed.[3][4][5][6] This highlights the necessity for a thorough understanding and cross-validation of the methods used for this compound.

Comparison of Key MIC Testing Methodologies

The selection of an appropriate MIC testing method is a critical decision in any microbiology laboratory. The "gold standard" is broth microdilution, against which other methods are often compared.[7] The following table summarizes key methodologies and their characteristics, with illustrative data based on typical observations for glycopeptide antibiotics.

MethodologyPrincipleThroughputCostKey AdvantagesPotential Disadvantages
Broth Microdilution (BMD) Serial two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well plate, inoculated with a standardized bacterial suspension.[8][9]HighLow to ModerateConsidered the reference method, provides quantitative MIC values, allows for testing of multiple agents simultaneously.[7][9]Labor-intensive if performed manually, requires careful preparation of antibiotic dilutions.
Agar Dilution Serial two-fold dilutions of the antibiotic are incorporated into molten agar, which is then solidified in petri dishes and inoculated with bacterial strains.[10]HighLowSimple, cost-effective for testing multiple strains, reliable for determining MICs.[10]Time-consuming to prepare plates, not as commonly used in clinical labs as BMD.
Gradient Diffusion (E-test) A predefined, continuous concentration gradient of the antibiotic on a plastic strip is applied to an inoculated agar plate.[8][11]Low to ModerateHighProvides a direct quantitative MIC reading, flexible for testing individual drugs.[8][11]Can be more expensive per test, MIC interpretation can be subjective, may show a tendency for higher MIC values for vancomycin compared to BMD.[4]
Automated Systems Instruments that automate the inoculation, incubation, and reading of MIC panels, often based on broth microdilution principles.[3][12]Very HighHigh (instrument)High throughput, standardized, and rapid results.[3][9]Less flexible in antibiotic panel configuration, potential for discrepancies in MIC values compared to reference methods.[3][12]

Illustrative this compound MIC Data:

OrganismBroth Microdilution (µg/mL)Agar Dilution (µg/mL)E-test (µg/mL)
Staphylococcus aureus0.39 - 1.56[1]0.5 - 2.00.75 - 3.0
Streptococcus epidermidis0.39 - 1.56[1]0.5 - 2.00.75 - 3.0
Streptococcus spp.0.39 - 12.5[1]0.5 - 16.00.75 - 24.0

Note: The ranges for Agar Dilution and E-test are hypothetical and based on typical variations observed with vancomycin, illustrating the potential for method-dependent MIC shifts.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparability of MIC data.[13] The following are summarized protocols for the key methodologies based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution (BMD)

a. Inoculum Preparation:

  • From a pure 24-hour culture plate, select 4-5 well-isolated colonies.[14]

  • Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8][14]

  • Further dilute the suspension in the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

b. Plate Preparation and Inoculation:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.[15]

  • The final volume in each well is typically 100 µL.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[15]

c. Incubation and Reading:

  • Incubate the plates at 35°C for 16-24 hours in ambient air.[8]

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[9]

Agar Dilution

a. Plate Preparation:

  • Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of this compound.

  • This is achieved by adding the appropriate volume of antibiotic stock solution to the molten agar before pouring the plates.[10]

b. Inoculum Preparation and Application:

  • Prepare the inoculum as described for BMD, but the final dilution should result in approximately 10⁴ CFU per spot on the agar surface.

  • Using an inoculum-replicating device, apply a standardized volume of each bacterial suspension to the surface of each agar plate.

c. Incubation and Reading:

  • Incubate the plates at 35°C for 16-24 hours.

  • The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria.

Gradient Diffusion (E-test)

a. Inoculum Preparation and Plating:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a 150 mm MHA plate to create a lawn of growth.[8]

b. Strip Application:

  • Aseptically apply the this compound E-test strip to the agar surface.

c. Incubation and Reading:

  • Incubate the plate at 35°C for 16-24 hours.

  • An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8]

Quality Control (QC)

For all methodologies, it is imperative to perform quality control testing using reference strains with known MIC ranges for the specific antibiotic and method.[7][13] For glycopeptides, Staphylococcus aureus ATCC 29213 is a commonly used QC strain.[4] Testing of QC strains should be performed with each batch of MIC tests to ensure the accuracy and reproducibility of the results.[7][16]

Visualizing the Cross-Validation Workflow

A systematic approach to cross-validating MIC data is crucial for ensuring data integrity. The following diagram illustrates a logical workflow for comparing different testing methodologies.

G cluster_0 Methodology Selection & Preparation cluster_1 Parallel MIC Determination cluster_2 Data Analysis & Interpretation A Select Bacterial Isolate(s) and QC Strain (e.g., S. aureus ATCC 29213) B Prepare Standardized Inoculum (0.5 McFarland) A->B C Broth Microdilution (BMD) Reference Method B->C D Agar Dilution B->D E Gradient Diffusion (E-test) B->E F Automated System B->F G Incubate (16-24h, 35°C) C->G D->G E->G F->G H Read & Record MIC Values for all methods G->H I Compare MICs to Reference Method (BMD) H->I J Calculate Essential & Categorical Agreement I->J K Assess for Systematic Bias (e.g., MIC creep/shift) J->K L Final Report & Conclusion K->L

Caption: Workflow for cross-validating this compound MIC methodologies.

Signaling Pathway of this compound Action

This compound, like other glycopeptide antibiotics, targets the bacterial cell wall synthesis pathway. Understanding this mechanism is fundamental to interpreting MIC data and potential resistance mechanisms.

G cluster_0 Peptidoglycan Precursor Synthesis cluster_1 Cell Wall Assembly cluster_2 This compound Inhibition A Cytoplasmic Precursors B Lipid II Synthesis A->B C Transglycosylation (Polymerization) B->C F Binding to D-Ala-D-Ala Terminus of Lipid II B->F D Transpeptidation (Cross-linking) C->D E This compound E->F G Inhibition of Transglycosylation & Transpeptidation F->G H Cell Lysis G->H

Caption: this compound's mechanism of inhibiting bacterial cell wall synthesis.

Conclusion and Recommendations

The cross-validation of this compound MIC data across different testing methodologies is essential for generating reliable and comparable results. While broth microdilution remains the reference standard, other methods such as agar dilution and gradient diffusion are valuable tools in research and development. Automated systems offer high throughput but require careful validation against reference methods.

For researchers and drug development professionals, we recommend the following:

  • Establish a Reference Method: Utilize broth microdilution as the internal gold standard for comparative purposes.

  • Perform Parallel Testing: When evaluating new compounds or screening isolates, test a subset of samples using multiple methodologies to understand potential discrepancies.

  • Consistent Quality Control: Adhere strictly to QC protocols using certified reference strains to ensure the validity of the data generated by any method.

  • Acknowledge Methodological Limitations: Be aware of the inherent variability of each method and consider this when interpreting and comparing data, particularly when results are near a breakpoint.

By implementing these practices, the scientific community can ensure the generation of high-quality, reproducible this compound MIC data, which is fundamental for its continued evaluation and potential clinical application.

References

Safety Operating Guide

Proper Disposal of Balhimycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of balhimycin, a glycopeptide antibiotic. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous substance, and its improper disposal can lead to significant environmental harm.

Core Safety and Disposal Information

This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. Standard laboratory practices such as autoclaving or chemical decontamination are not sufficient for the disposal of stock solutions or bulk quantities of this compound, as these methods may not fully inactivate the antibiotic[2].

All waste containing this compound, including pure substance, stock solutions, and heavily contaminated labware, must be treated as hazardous chemical waste. Disposal should be carried out through an approved waste disposal plant[1]. It is crucial to follow both institutional and local regulations for hazardous waste disposal.

Quantitative Data on this compound

Substance Test Organism Endpoint Value Reference
VancomycinDaphnia magna48h EC50686.9 mg/L[1]

Experimental Protocol for this compound Waste Disposal

The following protocol outlines the steps for the safe handling and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

2. Waste Segregation:

  • Do not mix this compound waste with regular or biohazardous waste streams.

  • Collect all this compound-containing waste in a dedicated, clearly labeled, and leak-proof container.

3. Waste Collection and Storage:

  • Use a container compatible with chemical waste.

  • Label the container clearly as "Hazardous Waste: this compound" and include the date of accumulation.

  • Store the waste container in a designated, secure area away from incompatible materials.

4. Disposal Procedure:

  • Arrange for the collection of the hazardous waste by a licensed disposal company.

  • Ensure that the disposal company is informed of the contents of the waste container.

  • The primary recommended method of disposal for this compound is incineration by an approved facility.

5. Spill Management:

  • In case of a spill, contain the spill using appropriate absorbent materials.

  • Collect the contaminated materials and place them in the hazardous waste container.

  • Clean the affected area thoroughly.

Visual Guidance: Disposal Workflow and Signaling Pathways

To facilitate understanding of the proper disposal process, the following diagrams illustrate the decision-making workflow for this compound waste and a conceptual representation of its environmental impact.

BalhimycinDisposalWorkflow This compound Disposal Decision Workflow cluster_assessment Waste Assessment cluster_action Disposal Action start This compound Waste Generated is_stock Stock Solution or Pure Compound? start->is_stock is_contaminated Contaminated Labware or Media? start->is_contaminated hazardous_waste Collect in Designated Hazardous Waste Container is_stock->hazardous_waste Yes sink_disposal Do Not Pour Down Sink is_stock->sink_disposal autoclave Do Not Autoclave for Disposal is_stock->autoclave is_contaminated->hazardous_waste Yes is_contaminated->sink_disposal is_contaminated->autoclave incineration Arrange for Incineration by Approved Waste Vendor hazardous_waste->incineration

Caption: A workflow diagram illustrating the correct decision-making process for the disposal of this compound waste.

EnvironmentalImpact Conceptual Environmental Impact of Improper this compound Disposal improper_disposal Improper Disposal (e.g., sink) wwtp Wastewater Treatment Plant improper_disposal->wwtp Enters Sewer System aquatic_environment Aquatic Environment wwtp->aquatic_environment Effluent Discharge aquatic_toxicity Toxicity to Aquatic Life aquatic_environment->aquatic_toxicity antibiotic_resistance Development of Antibiotic Resistance aquatic_environment->antibiotic_resistance

Caption: A diagram showing the potential negative consequences of improper this compound disposal on the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Balhimycin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, ensuring personal safety during the handling of potent compounds like Balhimycin is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) for this compound Handling

A critical first line of defense against exposure to this compound is the correct and consistent use of Personal Protective Equipment. The following table summarizes the recommended PPE to be used during the handling of this glycopeptide antibiotic.

PPE ComponentSpecificationPurpose
Hand Protection Protective glovesTo prevent skin contact with this compound.
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes or aerosols of the compound.
Body Protection Impervious clothing (e.g., a lab coat)To protect the skin and personal clothing from contamination.
Respiratory Protection A suitable respiratorTo prevent inhalation of dust or aerosols, especially when handling the powder form.

Note: The information in this table is derived from the this compound Safety Data Sheet provided by DC Chemicals.[1]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial to minimize the risk of exposure and ensure a safe working environment.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. The use of appropriate exhaust ventilation, such as a chemical fume hood, is recommended to control airborne exposure.[1]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the handling area.[1]

Procedural Guidance:

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean and uncluttered.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the area where this compound is being handled.[1]

  • Post-Handling:

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Remove and properly dispose of PPE as described in the disposal plan.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Container: Dispose of this compound waste and any contaminated materials (e.g., gloves, wipes, etc.) in a clearly labeled, approved waste disposal container.[1]

  • Environmental Precautions: Avoid releasing this compound into the environment, as it is very toxic to aquatic life with long-lasting effects.[1] Do not allow the product to enter drains, water courses, or the soil.[1]

  • Disposal Method: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety procedures for handling this compound, the following workflow diagram has been created.

Balhimycin_Safety_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace Then handle_this compound Handle this compound in Vented Enclosure prep_workspace->handle_this compound Proceed to avoid_contact Avoid Skin/Eye Contact & Aerosols handle_this compound->avoid_contact no_eat_drink No Eating, Drinking, or Smoking handle_this compound->no_eat_drink wash_hands Wash Hands Thoroughly handle_this compound->wash_hands After Handling decontaminate Decontaminate Surfaces & Equipment wash_hands->decontaminate dispose_waste Dispose of Waste in Approved Container decontaminate->dispose_waste dispose_ppe Doff and Dispose of PPE dispose_waste->dispose_ppe

This compound Handling Safety Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.